Technical Documentation Center

6-bromo-2,3-dihydro-1H-inden-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-bromo-2,3-dihydro-1H-inden-4-ol

Core Science & Biosynthesis

Foundational

6-Bromo-4-indanol (CAS 1782804-85-6): A Comprehensive Technical Guide on Properties, Reactivity, and Applications in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for the rapid diversification of lead compounds. 6-Bromo-4-indanol (IUPAC: 6-bromo-2,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for the rapid diversification of lead compounds. 6-Bromo-4-indanol (IUPAC: 6-bromo-2,3-dihydro-1H-inden-4-ol; CAS: 1782804-85-6) has emerged as a highly versatile, conformationally restricted scaffold [1]. Featuring a rigid bicyclic indane core, an electron-rich phenolic hydroxyl at the C4 position, and a highly reactive bromide at the C6 position, this molecule offers orthogonal reactivity that is ideal for complex library synthesis.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical physicochemical properties and bench-level execution. This guide details the structural dynamics of 6-bromo-4-indanol, its critical role in the synthesis of antiviral therapeutics (such as Hepatitis C virus inhibitors) [2], and self-validating experimental protocols for its functionalization.

Physicochemical Profiling and Structural Dynamics

The utility of 6-bromo-4-indanol stems from its unique structural topology. The fusion of the cyclopentane ring to the phenol core restricts the rotational degrees of freedom. When incorporated into a pharmacophore, this rigidification reduces the entropic penalty upon target binding, frequently resulting in enhanced binding affinity compared to flexible acyclic analogs.

Furthermore, the C4-hydroxyl is situated adjacent to the aliphatic C3 protons, providing a subtly hindered steric environment that modulates its nucleophilicity. Conversely, the C6-bromide is sterically unencumbered, making it an exceptional electrophile for transition-metal-catalyzed cross-coupling.

Table 1: Physicochemical Properties of 6-Bromo-4-indanol
PropertyValue / Description
Chemical Name 6-Bromo-2,3-dihydro-1H-inden-4-ol
Common Synonyms 6-bromo-4-indanol; 6-bromoindan-4-ol
CAS Registry Number 1782804-85-6 [3]
Molecular Formula C

H

BrO
Molecular Weight 213.07 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Profile Soluble in DMSO, DCM, EtOAc, THF; Insoluble in H

O
Reactivity Profile Bifunctional (C4 nucleophile, C6 electrophile)

Strategic Applications in Medicinal Chemistry

The indane scaffold is a privileged structure in drug discovery. Specifically, 6-bromo-4-indanol has been heavily utilized as a core intermediate in the development of novel inhibitors of Hepatitis C virus (HCV) replication [1].

In the synthesis of these antiviral agents, the C6 position is typically functionalized via Suzuki-Miyaura or Buchwald-Hartwig couplings to append extended heteroaromatic systems that interact with the viral polymerase or protease. Simultaneously, the C4-hydroxyl is often alkylated to tune the lipophilicity (LogP) and optimize the molecule's pharmacokinetic profile, ensuring adequate cellular permeability and metabolic stability.

Orthogonal Reactivity and Synthetic Workflows

The true power of 6-bromo-4-indanol lies in its orthogonal reactivity. The C4-OH and C6-Br can be derivatized independently without the need for complex protection/deprotection sequences, provided the reaction conditions are carefully controlled.

Reactivity Compound 6-Bromo-4-indanol (CAS: 1782804-85-6) C4_OH C4 Hydroxyl (-OH) Nucleophilic Center Compound->C4_OH O-Alkylation Mitsunobu Rxn C6_Br C6 Bromide (-Br) Electrophilic Center Compound->C6_Br Pd-Catalyzed Cross-Coupling Indane Bicyclic Indane Core Lipophilic Scaffold Compound->Indane Structural Rigidification

Caption: Orthogonal reactivity map of 6-bromo-4-indanol highlighting key functionalization sites.

C6-Functionalization: Palladium-Catalyzed Suzuki-Miyaura Coupling

To functionalize the C6 position, Palladium-catalyzed cross-coupling is the industry standard. The following protocol utilizes Pd(dppf)Cl


, which is selected because the bidentate dppf ligand stabilizes the Pd center, preventing catalyst degradation while facilitating efficient oxidative addition into the aryl-bromide bond.

Self-Validating Protocol:

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 6-bromo-4-indanol (1.0 eq), the desired aryl boronic acid (1.2 eq), Pd(dppf)Cl

    
     (0.05 eq), and K
    
    
    
    CO
    
    
    (2.0 eq).
  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H

    
    O (4:1 v/v). Causality Note: The biphasic nature ensures both the organic substrates and the inorganic base are fully solvated, which is critical for the transmetalation step. Purge the system with Argon for 15 minutes. Degassing is mandatory to prevent the oxidation of Pd(0) to inactive Pd(II) and to suppress Glaser-type homocoupling of the boronic acid.
    
  • Reaction Execution: Heat the mixture to 90 °C under Argon for 4–8 hours.

  • Validation Checkpoint: Spot the reaction mixture on a TLC plate (Hexanes:EtOAc 3:1). The disappearance of the starting material (R

    
     ~0.4) and the emergence of a new UV-active spot confirms conversion. A rapid LC-MS aliquot should display the targeted [M+H]
    
    
    
    ion.
  • Workup: Cool to room temperature, dilute with H

    
    O, and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.

Workflow Step1 1. Reagent Preparation 6-Bromo-4-indanol + Boronic Acid + Pd(dppf)Cl2 Step2 2. Degassing Purge with N2/Ar (3x) to prevent Pd oxidation Step1->Step2 Step3 3. Reaction Execution Heat at 80-90°C in Dioxane/H2O (4-12h) Step2->Step3 Step4 4. Workup & Extraction Quench with H2O, Extract with EtOAc Step3->Step4 Step5 5. Purification Silica Gel Column Chromatography Step4->Step5

Caption: Step-by-step workflow for the Palladium-catalyzed Suzuki-Miyaura cross-coupling at the C6 position.

C4-Functionalization: O-Alkylation via Mitsunobu Reaction

Direct alkylation of the C4-hydroxyl can be achieved via standard S


2 conditions (e.g., alkyl halides and K

CO

), but the Mitsunobu reaction is preferred when stereochemical inversion of a chiral alcohol electrophile is required.

Self-Validating Protocol:

  • Reagent Assembly: Dissolve 6-bromo-4-indanol (1.0 eq), the target alcohol (1.2 eq), and Triphenylphosphine (PPh

    
    , 1.5 eq) in anhydrous THF under Argon.
    
  • Activation: Cool the reaction to 0 °C using an ice bath. Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 eq). Causality Note: DIAD is chosen over DEAD due to its superior safety profile. The 0 °C initiation controls the exothermic formation of the active betaine intermediate.

  • Validation Checkpoint: Upon DIAD addition, the solution will immediately transition from pale yellow to a deep, vibrant orange/yellow. This color change is a built-in visual validation that the betaine intermediate has successfully formed.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 4:1) until the phenol is fully consumed.

  • Workup: Concentrate the mixture directly onto silica gel and purify via flash chromatography to separate the product from the triphenylphosphine oxide (TPPO) byproduct.

Analytical Characterization Standards

To ensure the integrity of the synthesized or procured 6-bromo-4-indanol, rigorous analytical characterization is required. A highly pure batch should exhibit the following spectral hallmarks:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    The indane aliphatic signature is diagnostic. Expect a quintet around
    
    
    2.10 ppm (C2-H
    
    
    ), and two distinct triplets around
    
    
    2.85 ppm and
    
    
    2.95 ppm corresponding to the C3-H
    
    
    and C1-H
    
    
    protons, respectively. In the aromatic region, the meta-relationship of the C5 and C7 protons will present as two distinct doublets with a small coupling constant (
    
    
    Hz) between
    
    
    6.80 - 7.10 ppm. A broad singlet for the -OH proton typically appears near
    
    
    5.00 ppm.
  • LC-MS (ESI): Due to the presence of the bromine atom, the mass spectrum will display a classic 1:1 isotopic doublet for the molecular ion[M-H]

    
     at m/z 211 and 213 in negative ionization mode, confirming the preservation of the C6-Br bond.
    

References

  • InterMune, Inc. (2011). Novel inhibitors of hepatitis c virus replication (U.S. Patent No. US20110152246A1). U.S.
  • ChemSrc. (2025). 6-bromo-2,3-dihydro-1H-inden-4-ol CAS 1782804-85-6 Properties and Related Compounds. ChemSrc Database.[Link]

Exploratory

Physicochemical Profiling and Synthetic Utility of 6-Bromo-4-hydroxyindane in Drug Discovery

Executive Summary In modern medicinal chemistry, the rational design of active pharmaceutical ingredients (APIs) relies heavily on privileged scaffolds—molecular frameworks that provide predictable pharmacokinetics and v...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rational design of active pharmaceutical ingredients (APIs) relies heavily on privileged scaffolds—molecular frameworks that provide predictable pharmacokinetics and versatile synthetic handles. 6-Bromo-4-hydroxyindane (IUPAC: 6-bromo-2,3-dihydro-1H-inden-4-ol) is a highly valued bicyclic intermediate. Its rigid indane core restricts conformational flexibility, thereby enhancing target binding affinity, while the C4-hydroxyl and C6-bromine substituents serve as orthogonal reactive sites.

This technical guide provides an in-depth analysis of the molecular weight, chemical formula, analytical characterization, and synthetic utility of 6-bromo-4-hydroxyindane. Furthermore, it details how derivatives of 4-hydroxyindane are actively utilized in the development of prostacyclin (PGI2) receptor agonists for the treatment of vascular diseases[1][2].

Core Physicochemical Properties

Understanding the exact mass and molecular formula of a building block is the first step in any rigorous drug discovery program. The presence of the bromine atom significantly impacts the compound's lipophilicity and isotopic signature.

Table 1: Quantitative Physicochemical Data of 6-Bromo-4-hydroxyindane
PropertyValue / Description
IUPAC Name 6-Bromo-2,3-dihydro-1H-inden-4-ol
Common Name 6-Bromo-4-hydroxyindane
CAS Registry Number 1782804-85-6[3]
Molecular Formula C₉H₉BrO[3]
Molecular Weight 213.07 g/mol [3]
Monoisotopic Mass (⁷⁹Br) 211.9837 g/mol
Monoisotopic Mass (⁸¹Br) 213.9816 g/mol
Structural Features Bicyclic indane core; Hydrogen-bond donor (OH); Halogen-bond donor/cross-coupling handle (Br)

Analytical Characterization: A Self-Validating Protocol

As a Senior Application Scientist, I emphasize that analytical workflows must be self-validating systems . You cannot rely on a single data point to confirm a structure; the data must internally corroborate the molecular formula (C₉H₉BrO) and molecular weight (213.07 g/mol ).

Protocol 1: Verification via LC-HRMS and NMR

Objective: Confirm the identity and purity of 6-bromo-4-hydroxyindane using orthogonal spectroscopic techniques.

Step 1: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

  • Causality for Ionization Choice: Phenolic compounds ionize most efficiently in negative electrospray ionization (ESI-) due to the acidic nature of the hydroxyl proton.

  • Methodology: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Inject 1 µL into a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid).

  • Self-Validating Data: The mass spectrum must show a characteristic 1:1 isotopic doublet at m/z 210.98 [M-H]⁻ (for ⁷⁹Br) and m/z 212.98 [M-H]⁻ (for ⁸¹Br). This exact 1:1 ratio is the absolute validation of a single bromine atom in the C₉H₉BrO formula.

Step 2: Nuclear Magnetic Resonance (¹H and ¹³C NMR)

  • Causality for Solvent Choice: Use DMSO-d6 to prevent rapid exchange of the hydroxyl proton, allowing it to be observed as a distinct signal.

  • Methodology: Dissolve 15 mg of the sample in 0.6 mL DMSO-d6. Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra.

  • Self-Validating Data:

    • Aliphatic Region: Three multiplets integrating to 6 protons (the cyclopentane ring of the indane core).

    • Aromatic Region: Two distinct doublets with a small coupling constant (J ≈ 1.5 - 2.0 Hz), indicative of meta-coupling between the C5 and C7 protons. This confirms the 1,3,4,5-tetrasubstitution pattern of the benzene ring.

    • Carbon Count: The ¹³C spectrum must display exactly 9 distinct carbon resonances, validating the C₉ skeleton.

Synthetic Utility: Cross-Coupling Workflows

The primary value of 6-bromo-4-hydroxyindane lies in the C6-bromine atom, which acts as a highly versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)[4].

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a 6-aryl-4-hydroxyindane derivative.

  • Reagent Preparation: In a flame-dried Schlenk flask, combine 6-bromo-4-hydroxyindane (1.0 equiv), an aryl boronic acid (1.2 equiv), and Potassium Carbonate (K₂CO₃, 3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step of the catalytic cycle, preventing catalyst deactivation.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and Water. Degas the mixture via three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.

  • Reaction: Heat the mixture to 90°C under an argon atmosphere for 12 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

SyntheticWorkflow A 6-Bromo-4-hydroxyindane (C9H9BrO) C Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C A->C B Aryl Boronic Acid (R-B(OH)2) B->C D 6-Aryl-4-hydroxyindane Intermediate C->D Suzuki-Miyaura Coupling E O-Alkylation / Functionalization D->E F Target API (e.g., PGI2 Agonist) E->F API Synthesis

Workflow detailing the Pd-catalyzed cross-coupling of 6-bromo-4-hydroxyindane to yield target APIs.

Medicinal Chemistry Context: PGI2 Receptor Agonists

Derivatives of 4-hydroxyindane are critical in the development of non-prostanoid Prostacyclin (PGI2) receptor agonists[1][5]. Natural PGI2 is chemically unstable with a very short biological half-life, making it unsuitable for oral administration[6].

By utilizing the rigid indane scaffold derived from precursors like 6-bromo-4-hydroxyindane, medicinal chemists can synthesize stable heterocyclic derivatives. The hydroxyl group at the C4 position is often subjected to O-alkylation to introduce carboxylic acid pharmacophores, which are essential for binding to the IP receptor[2]. These synthetic agonists are vital for treating peripheral vascular diseases, pulmonary arterial hypertension (PAH), and preventing platelet aggregation[6].

The Pharmacological Mechanism

Once synthesized, these indane-derived APIs target the IP receptor, a G-protein coupled receptor (GPCR). The causality of the biological response is a well-defined intracellular signaling cascade:

PGI2Signaling Agonist Indane-derived PGI2 Agonist Receptor IP Receptor (GPCR) Agonist->Receptor Binds & Activates GProtein Gs Protein (Alpha Subunit) Receptor->GProtein Conformational Change AC Adenylyl Cyclase (AC) GProtein->AC Stimulates cAMP Cyclic AMP (cAMP) AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect Smooth Muscle Relaxation (Vasodilation) PKA->Effect Phosphorylation Cascade

Intracellular signaling cascade triggered by indane-derived PGI2 receptor agonists leading to vasodilation.

References

  • ChemExpress. "CAS 1782804-85-6 | 6-Bromo-2,3-dihydro-1H-inden-4-ol." Chemexpress.cn. Available at: [Link]

  • Google Patents. "EP1400518A1 - Heterocyclic compound derivatives and medicines." Google.com.
  • Google Patents. "EP1400518B1 - Heterocyclic compound derivatives and medicines." Google.com.

Sources

Foundational

Difference between 6-bromo-4-indanol and 6-bromo-1-indanol

Executive Summary This guide provides a rigorous technical comparison between 6-bromo-4-indanol and 6-bromo-1-indanol . While they share the same molecular formula ( ) and brominated indane core, they represent fundament...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical comparison between 6-bromo-4-indanol and 6-bromo-1-indanol . While they share the same molecular formula (


) and brominated indane core, they represent fundamentally different chemical classes due to the regiochemistry of the hydroxyl group.
  • 6-Bromo-1-indanol is a benzylic alcohol . Its reactivity is dominated by the aliphatic hydroxyl group at the C1 position, making it a precursor for oxidation (to ketones), elimination (to indenes), and

    
     substitutions.
    
  • 6-Bromo-4-indanol is a phenol . The hydroxyl group is directly attached to the aromatic ring at C4. Its chemistry is defined by acidity (

    
    ), O-alkylation, and electrophilic aromatic substitution.
    

Distinguishing these isomers is critical in medicinal chemistry, as they offer distinct vectors for scaffold functionalization.

Structural Analysis & Nomenclature

The indane scaffold consists of a benzene ring fused to a cyclopentane ring. Proper IUPAC numbering is essential to distinguish these isomers.

  • Aromatic Ring: Positions 4, 5, 6, 7.[1]

  • Aliphatic (Cyclopentane) Ring: Positions 1, 2, 3.

Comparative Structure Table
Feature6-Bromo-1-indanol 6-Bromo-4-indanol
CAS Registry 75476-86-7Not widely listed; typically synthesized in situ
Chemical Class Secondary Benzylic AlcoholHalogenated Phenol
Hydroxyl Position C1 (Aliphatic/Benzylic)C4 (Aromatic)
Bromine Position C6 (Aromatic)C6 (Aromatic)
Chirality Yes (C1 is a stereocenter)No (Achiral)
Electronic Effect OH is electron-withdrawing (inductive)OH is electron-donating (resonance)

Physicochemical Properties

The functional difference (alcohol vs. phenol) dictates the physicochemical profile.

Property6-Bromo-1-indanol6-Bromo-4-indanolImplication
Acidity (

)
~16 (Alkoxide formation requires strong base like NaH)~9.5 - 10.5 (Phenoxide formation with weak base like

)
4-indanol can be selectively alkylated in the presence of aliphatic alcohols.
H-Bonding Donor/AcceptorStrong Donor/Acceptor4-indanol forms stronger intermolecular H-bonds, influencing crystal packing.
Oxidation Potential High (Oxidizes to 6-bromo-1-indanone)Low (Susceptible to radical oxidation/quinone formation)1-indanol is a stable intermediate; 4-indanol requires protection from air/oxidants.

Synthetic Pathways

The synthesis of these two isomers requires distinct retrosynthetic logic.

A. Synthesis of 6-Bromo-1-indanol

This is the standard route, involving the reduction of the commercially available ketone.

  • Precursor: 6-Bromo-1-indanone (CAS 14548-39-1).[2]

  • Reagent: Sodium Borohydride (

    
    ) or asymmetric catalysts (e.g., Ru-TsDPEN) for chiral synthesis.
    
B. Synthesis of 6-Bromo-4-indanol

Accessing the 4-hydroxy isomer is more complex due to the directing effects on the aromatic ring. Direct bromination of 4-indanol often yields the 5-bromo or 7-bromo isomers (ortho/para direction).

  • Route: Sandmeyer reaction starting from 6-bromo-4-aminoindane or cyclization of substituted phenylpropionic acid derivatives.

SynthesisPathways Start1 6-Bromo-1-indanone (Ketone) Prod1 6-Bromo-1-indanol (Benzylic Alcohol) Start1->Prod1 Reduction (NaBH4, MeOH) Start2 4-Amino-6-bromoindane Inter2 Diazonium Salt Start2->Inter2 NaNO2, H2SO4 (0°C) Prod2 6-Bromo-4-indanol (Phenol) Inter2->Prod2 Hydrolysis (H2O, Heat)

Figure 1: Divergent synthetic workflows. Route A (top) utilizes carbonyl reduction. Route B (bottom) utilizes diazonium chemistry to install the phenolic hydroxyl.

Reactivity & Functionalization

Understanding the reactivity profile is crucial for utilizing these scaffolds in drug design.

6-Bromo-1-indanol (Benzylic Alcohol)
  • Oxidation: Readily converts back to 6-bromo-1-indanone using Dess-Martin Periodinane or PCC.

  • Elimination: Acid-catalyzed dehydration yields 6-bromoindene , a precursor for polymerization or further functionalization.

  • Substitution: The hydroxyl group can be converted to a leaving group (mesylate/tosylate) and displaced by nucleophiles (amines, thiols) via

    
     or 
    
    
    
    mechanisms.
6-Bromo-4-indanol (Phenol)
  • O-Alkylation: Reacts with alkyl halides in the presence of bases (

    
    , 
    
    
    
    ) to form ethers. This is the primary method for extending the scaffold.
  • Electrophilic Aromatic Substitution (EAS): The hydroxyl group strongly activates positions 5 and 7. Further bromination or nitration will occur ortho to the hydroxyl group.

  • Cross-Coupling: The C6-Bromine allows for Suzuki-Miyaura or Buchwald-Hartwig coupling, while the C4-OH remains protected or serves as an anchor point.

Experimental Protocols

Protocol A: Synthesis of 6-Bromo-1-indanol (Reduction)

Objective: Preparation of 6-bromo-1-indanol from 6-bromo-1-indanone.

  • Setup: Charge a 250 mL round-bottom flask with 6-bromo-1-indanone (5.0 g, 23.7 mmol) and Methanol (50 mL). Cool to 0°C in an ice bath.

  • Addition: Add Sodium Borohydride (

    
    )  (1.1 g, 28.4 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Quench: Carefully add saturated

    
     solution (20 mL) to quench excess hydride.
    
  • Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[3]
    
  • Purification: The crude solid is typically pure enough (>95%) for subsequent steps. Recrystallize from Hexane/Ether if necessary.

    • Expected Yield: 90-95%

    • Characterization:

      
       NMR shows disappearance of ketone signal and appearance of benzylic proton at ~5.1 ppm (triplet).
      
Protocol B: Handling 6-Bromo-4-indanol (Phenolic O-Alkylation)

Objective: Functionalization of the phenolic hydroxyl.

  • Setup: Dissolve 6-bromo-4-indanol (1.0 eq) in DMF (0.2 M concentration).

  • Base: Add Potassium Carbonate (

    
    )  (2.0 eq). Stir for 15 minutes at room temperature to form the phenoxide.
    
  • Alkylation: Add the alkyl halide (1.2 eq). Heat to 60°C for 4-6 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash extensively with water to remove DMF.

  • Note: Unlike the 1-indanol, the 4-indanol is prone to oxidation in basic solution if exposed to air for prolonged periods; maintain an inert atmosphere (

    
    ).
    

References

  • Sigma-Aldrich. Product Specification: 6-Bromo-1-indanone (CAS 14548-39-1).Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10326: Indane.Link

  • BenchChem. Application Note: Synthesis of Indazole and Indane Derivatives. (General reference for halogenated indane reactivity). Link

  • ChemicalBook. CAS Database List: 6-Bromo-1-indanol (CAS 75476-86-7).Link

  • Organic Syntheses. General Procedures for Sandmeyer Reactions (Applicable to 4-amino-6-bromoindane conversion).Link

Sources

Exploratory

Technical Guide: 6-bromo-2,3-dihydro-1H-inden-4-ol Isomeric Forms

Executive Summary The scaffold 6-bromo-2,3-dihydro-1H-inden-4-ol (6-bromo-4-indanol) represents a critical pharmacophore in the development of melatonin receptor agonists, opioid ligands, and Toll-like receptor (TLR) ant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 6-bromo-2,3-dihydro-1H-inden-4-ol (6-bromo-4-indanol) represents a critical pharmacophore in the development of melatonin receptor agonists, opioid ligands, and Toll-like receptor (TLR) antagonists. While the molecule itself is achiral, its synthesis is plagued by a classic challenge in aromatic substitution: regioisomerism .

Direct bromination of the 4-indanol precursor overwhelmingly favors the ortho (5-position) and para (7-position) products due to the strong directing effect of the hydroxyl group. The target 6-bromo isomer (meta to the hydroxyl) is thermodynamically and kinetically disfavored via direct electrophilic aromatic substitution (SEAr).

This guide provides a definitive technical framework for identifying, synthesizing, and isolating the specific 6-bromo isomer, distinguishing it from its 5-bromo and 7-bromo impurities.

Part 1: The Regioisomeric Landscape

Understanding the "isomeric forms" of this molecule requires mapping the substitution patterns on the aromatic ring of the indane core.

Structural Definitions
  • Target: 6-bromo-2,3-dihydro-1H-inden-4-ol

    • Substitution: Bromine is meta to the Hydroxyl group.

    • Key Feature: Essential for hydrophobic pocket occupancy in specific kinase/GPCR targets where steric bulk at the 5- or 7-position causes steric clash.

  • Impurity A: 5-bromo-2,3-dihydro-1H-inden-4-ol

    • Substitution: Bromine is ortho to the Hydroxyl group.

    • Origin: Major kinetic product of direct bromination.

  • Impurity B: 7-bromo-2,3-dihydro-1H-inden-4-ol

    • Substitution: Bromine is para to the Hydroxyl group (ortho to the bridgehead).

    • Origin: Thermodynamic byproduct.

Visualizing the Isomerism

The following diagram maps the structural relationship and the critical spectroscopic differences (Coupling Constants,


) that differentiate them.

IsomerMap Core Precursor: 2,3-dihydro-1H-inden-4-ol (4-Indanol) Target TARGET: 6-Bromo Isomer (Meta-substitution) NMR: Meta-coupling (J ~ 2.0 Hz) Core->Target Blocked/Directed Synthesis Required Impurity5 IMPURITY: 5-Bromo Isomer (Ortho-substitution) NMR: Ortho-coupling (J ~ 8.0 Hz) Core->Impurity5 Direct Bromination (Kinetic Major) Impurity7 IMPURITY: 7-Bromo Isomer (Para-substitution) NMR: Ortho-coupling (J ~ 8.0 Hz) Core->Impurity7 Direct Bromination (Thermodynamic)

Figure 1: Regioisomeric map showing the divergence of bromination products. The target 6-bromo isomer requires specific synthetic control.

Part 2: Synthetic Strategy & Causality

To obtain the 6-bromo isomer, one cannot rely on standard bromination (NBS/DMF or


/AcOH) of 4-indanol. The hydroxyl group is a powerful ortho/para director, pushing substitution to C5 and C7.
The "Failed" Route: Direct Bromination
  • Protocol: 4-Indanol + NBS

    
     Mixture.
    
  • Outcome: ~60% 7-bromo, ~35% 5-bromo, <5% 6-bromo.

  • Why: Electronic density is highest at C5 and C7. C6 is electronically deactivated relative to the others.

The "Correct" Route: The Sandmeyer Approach

To install the bromine at the meta position (C6), we must utilize a sequence that places the bromine before the hydroxyl is established, or use an amino-group to direct the bromine and then convert the amine to a phenol.

Recommended Protocol: From 6-bromo-4-aminoindane

  • Precursor: Start with 4-amino-6-bromo-2,3-dihydro-1H-indene (often accessible via nitration of 5-bromoindane and reduction).

  • Diazotization: Treat with

    
     / 
    
    
    
    at 0°C.
  • Hydrolysis: Heat the diazonium salt in aqueous acid (

    
    , 100°C).
    
  • Result: The diazonium group (

    
    ) at C4 is replaced by OH. The Br at C6 remains untouched.
    

Self-Validating Check:

  • If the starting material is pure 6-bromo-4-aminoindane, the product must be 6-bromo-4-indanol. No regioisomer scrambling occurs during hydrolysis.

Part 3: Analytical Discrimination (The "Smoking Gun")

Distinguishing the 6-bromo isomer from the 5- and 7-bromo isomers is critical. Mass spectrometry (MS) is useless here as all isomers share the same mass (


).

Nuclear Magnetic Resonance (NMR) is the definitive tool.

1H NMR Data Comparison Table
Feature6-Bromo (Target) 5-Bromo (Impurity) 7-Bromo (Impurity)
Aromatic Protons H-5 and H-7H-6 and H-7H-5 and H-6
Relationship Meta to each otherOrtho to each otherOrtho to each other
Splitting Pattern Two Doublets (d)Two Doublets (d)Two Doublets (d)
Coupling Constant (

)
~1.5 - 2.5 Hz ~8.0 - 9.0 Hz ~8.0 - 9.0 Hz
Chemical Shift Distinctly separatedOften overlappingOften overlapping
Interpretation Logic
  • The 2 Hz Rule: If you see aromatic doublets with a coupling constant of approx. 2 Hz, you have the 6-bromo isomer. This small coupling arises because the protons are separated by one carbon (meta-coupling).

  • The 8 Hz Rule: If you see aromatic doublets with a coupling constant of approx. 8 Hz, you have the 5-bromo or 7-bromo isomer. This large coupling arises because the protons are on adjacent carbons (ortho-coupling).

Part 4: Purification & Separation Protocol

If you are forced to separate a mixture (e.g., from a non-selective synthesis), standard flash chromatography is often insufficient due to similar polarity (Rf values).

High-Performance Liquid Chromatography (HPLC) Workflow

For isomeric separation, a Phenyl-Hexyl or C18 column with specific modifiers is required.

Step-by-Step Protocol:

  • Column Selection: Agilent ZORBAX Eclipse XDB-Phenyl (or equivalent),

    
    , 
    
    
    
    .
    • Reasoning: Phenyl columns interact via

      
       stacking, which discriminates based on the electron density distribution of the aromatic ring (which differs between regioisomers).
      
  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile (MeCN).

  • Gradient:

    • 0-5 min: 5% B (Isocratic hold).

    • 5-25 min: 5%

      
       60% B.
      
  • Detection: UV at 280 nm (Phenol absorption).

  • Elution Order (Typical):

    • The 4-OH, 5-Br isomer often elutes last due to intramolecular H-bonding (if applicable) or higher lipophilicity.

    • The 6-Br target usually elutes between the 7-Br and 5-Br isomers.

Purification Decision Tree

Purification Input Crude Mixture (5-Br, 6-Br, 7-Br) Check Check 1H NMR (Aromatic Region) Input->Check Decision Coupling Constant? Check->Decision RouteA J = 8 Hz (Ortho) Discard/Reprocess Decision->RouteA Only large d RouteB J = 2 Hz (Meta) Target Identified Decision->RouteB Only small d RouteC Mixed J values Requires Prep-HPLC Decision->RouteC Both present Final Pure 6-bromo-4-indanol RouteB->Final RouteC->Final Phenyl-Hexyl Column Separation

Figure 2: Analytical workflow for confirming isomeric purity.

References

  • BenchChem. (2025).[1][2] Industrial-Scale Synthesis of 6-Bromo-2,3-dihydro-1H-inden-5-ol. (Analogous chemistry for indanol ring systems).

  • ChemicalBook. (n.d.). 6-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLIC ACID synthesis. (Demonstrates reactivity of the 6-bromo-indane core).

  • ResearchGate. (2016).[3] How to separate regioisomers without using instrumental method? (Discussion on silica vs. crystallization for bromo-indoles/indanols).

  • Magritek. (n.d.). Basic Concepts of NMR: Distinguishing Between Isomers. (Foundational logic for J-coupling discrimination).

  • ChemScene. (n.d.). 6-Bromo-2,3-dihydro-1H-indol-4-ol Product Data. (Reference for the nitrogen-analog, illustrating similar SAR properties).

Sources

Foundational

Unlocking the Therapeutic Potential of 6-Bromo-4-Indanol: A Strategic Guide to Scaffold Diversification

The following technical guide provides an in-depth analysis of the therapeutic potential, chemical architecture, and synthetic utility of 6-bromo-4-indanol (CAS 1782804-85-6). This document is structured for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the therapeutic potential, chemical architecture, and synthetic utility of 6-bromo-4-indanol (CAS 1782804-85-6). This document is structured for researchers and drug discovery professionals, focusing on the molecule's role as a privileged scaffold for diversifying chemical libraries.

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 6-bromo-4-indanol represents a "privileged" yet under-utilized scaffold. Unlike simple indanes, this specific isomer combines a phenolic pharmacophore (C4-OH) with a halogenated synthetic handle (C6-Br) in a meta relationship. This geometric arrangement mimics the substitution patterns found in highly selective Estrogen Receptor beta (ERβ) agonists and Type II kinase inhibitors. This guide elucidates the causal relationships between its structural features and its biological potential, providing validated protocols for its synthesis and diversification.[1]

Chemical Architecture & Pharmacophore Analysis

The therapeutic value of 6-bromo-4-indanol stems from its ability to serve as a rigid bioisostere for substituted biphenyls and naphthols.

Structural Logic
  • The Indan Core: Provides a conformationally restricted template that reduces the entropic penalty of binding compared to flexible alkyl chains. It enhances lipophilicity (LogP ~2.5–3.0), improving blood-brain barrier (BBB) permeability—crucial for CNS targets.

  • C4-Hydroxyl Group: Acts as a critical Hydrogen Bond Donor/Acceptor (HBD/HBA). In kinase pockets, this often interacts with the catalytic lysine or the hinge region (Glu/Leu backbone).

  • C6-Bromine Atom: Positioned meta to the hydroxyl, this is the "diversity vector." It allows for late-stage functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without disrupting the binding interactions of the phenol.

Therapeutic Areas of Interest
Therapeutic AreaTarget ClassMechanism of ActionRole of 6-Br-4-Indanol
Oncology Kinases (e.g., EGFR, CDK)ATP-competitive InhibitionCore scaffold; C4-OH binds hinge, C6-Br couples to hydrophobic pocket binder.[1]
Endocrinology Nuclear Receptors (ERβ)Agonism/AntagonismMimics the A-ring of Estradiol; 6-substitution drives subtype selectivity over ERα.
Neurology GPCRs (5-HT, D2)Allosteric ModulationLipophilic anchor; derivatives show affinity for serotonin receptors.

Synthetic Pathways & Causality

Direct bromination of 4-indanol typically yields the C7-bromo (para) or C5-bromo (ortho) isomers due to the directing effects of the hydroxyl group. Accessing the C6-bromo (meta) isomer requires a de novo construction of the indan ring from a properly substituted benzene precursor.

Validated Synthetic Route (The "Build-Up" Strategy)

This route ensures regio-purity by establishing the bromine position before ring closure.

Step 1: Knoevenagel Condensation

  • Precursor: 3-Bromo-5-methoxybenzaldehyde.

  • Reagent: Malonic acid, Pyridine/Piperidine.

  • Outcome: 3-Bromo-5-methoxycinnamic acid.

Step 2: Hydrogenation & Cyclization

  • Logic: Selective reduction of the alkene without debromination is critical.

  • Protocol: H2 (1 atm), Rh/C (avoid Pd/C to prevent dehalogenation).

  • Cyclization: Friedel-Crafts acylation using Polyphosphoric Acid (PPA) yields 6-bromo-4-methoxy-1-indanone.

Step 3: Reduction & Demethylation

  • Ketone Reduction: Triethylsilane (Et3SiH) / TFA (Clemmensen-like reduction to remove the ketone entirely if the target is the indan core, or NaBH4 for the indanol).

  • Demethylation: BBr3 in DCM (standard ether cleavage).

Synthesis Workflow Diagram

The following diagram illustrates the critical decision points in the synthesis to avoid regio-isomeric impurities.

SynthesisPath Start 3-Bromo-5-methoxy benzaldehyde Step1 Cinnamic Acid Derivative Start->Step1 Malonic acid Pyridine, 80°C Step2 Propionic Acid Intermediate Step1->Step2 H2, Rh/C (No Debromination) Cyclization 6-Bromo-4-methoxy -1-indanone Step2->Cyclization PPA, 100°C Intramolecular F-C Reduction 6-Bromo-4-methoxy indan Cyclization->Reduction Et3SiH, TFA C=O Removal Final 6-Bromo-4-indanol (Target) Reduction->Final BBr3, DCM -78°C to RT

Caption: Figure 1. Regioselective synthesis of 6-bromo-4-indanol avoiding ortho/para isomers.

Experimental Protocols

Protocol A: Demethylation of 6-Bromo-4-methoxyindan

This step is the most sensitive; improper temperature control leads to polymerization or debromination.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve 6-bromo-4-methoxyindan (1.0 eq, 2.0 mmol) in anhydrous Dichloromethane (DCM, 20 mL). Cool to -78°C (dry ice/acetone bath).

  • Addition: Dropwise add Boron Tribromide (BBr3) (1.0 M in DCM, 3.0 eq) over 15 minutes. Caution: Exothermic.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to Room Temperature (RT) over 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Quench: Cool back to 0°C. Quench carefully with Methanol (5 mL) followed by saturated NaHCO3.

  • Workup: Extract with DCM (3x), dry over Na2SO4, and concentrate.

  • Purification: Silica gel chromatography (0-20% EtOAc in Hexanes).

Protocol B: Suzuki-Miyaura Cross-Coupling at C6

Validates the "Diversity Vector" capability.

  • Reagents: Combine 6-bromo-4-indanol (1.0 eq), Aryl Boronic Acid (1.5 eq), and Pd(dppf)Cl2·DCM (0.05 eq).

  • Solvent: Degassed 1,4-Dioxane/Water (4:1).

  • Base: K2CO3 (3.0 eq).

  • Conditions: Heat at 90°C for 12 hours under Nitrogen.

  • Note: The free phenol (C4-OH) is tolerated under these conditions, but yields improve if protected as a MOM-ether or Acetate prior to coupling.

Therapeutic Application: ERβ Selectivity

The 6-bromo-4-indanol scaffold is homologous to the A/B-ring system of steroids.

Mechanism of Selectivity
  • ERβ vs ERα: The ERβ ligand-binding pocket is smaller and more restrictive than ERα.

  • Fit: The indan ring is more compact than the tetralin (naphthalene) analogs.

  • Substitution: Substituents at the C6 position (meta to phenol) project into a hydrophobic sub-pocket (Ile373 in ERβ) that tolerates halogens and small alkyl groups, enhancing selectivity factors (β/α ratio) by up to 50-fold [1].

ER_Pathway Ligand 6-Bromo-4-indanol Derivative Receptor Estrogen Receptor Beta (ERβ) Ligand->Receptor Binding (Kd ~ nM) Complex Ligand-Receptor Complex (Helix 12 Stabilization) Receptor->Complex Dimerization Downstream Transcriptional Activation (ERE Genes) Complex->Downstream Nuclear Translocation Effect Neuroprotection & Anti-inflammatory Downstream->Effect Gene Expression

Caption: Figure 2.[2] Signaling cascade for ERβ activation by indanol derivatives.

References

  • Mewshaw, R. E., et al. (2005). "ERβ Ligands. 3. Exploiting Two Binding Orientations of the 2-Phenylnaphthalene Scaffold to Achieve ERβ Selectivity." Journal of Medicinal Chemistry, 48(12), 3953–3979. Link

  • Ahmed, N. (2016).[3] "Biological activity of 1-indanone derivatives: A review." Beilstein Journal of Organic Chemistry, 13, 48-74. Link

  • BenchChem. (2025).[1] "6-Bromo-2,3-dihydro-1H-inden-4-ol Product Data." Chemical Data Repository. Link

  • Luo, G., et al. (2006). "Synthesis and biological evaluation of 6-substituted-2-amino-indans as novel monoamine oxidase inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(11), 2963-2967. Link

Sources

Exploratory

6-Bromo-4-Indanol: A Strategic Scaffold for Divergent Library Synthesis

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process scientists. It prioritizes chemical logic, synthetic utility, and rigorous protocol design over generic descriptio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process scientists. It prioritizes chemical logic, synthetic utility, and rigorous protocol design over generic descriptions.

Technical Whitepaper | Medicinal Chemistry & Drug Design

Executive Summary: The "Privileged" Meta-Constraint

In the architecture of small-molecule drugs, the 6-bromo-4-indanol (6-bromo-2,3-dihydro-1H-inden-4-ol) scaffold represents a highly valuable, yet synthetically demanding, "privileged structure." Unlike its more common isomers (e.g., 5-hydroxy-6-bromoindane), the 4,6-substitution pattern offers a unique geometric vector.

  • The C4-Hydroxyl Group: Acts as a "polar anchor," often mimicking the phenolic moiety of tyrosine or serotonin, capable of critical H-bond interactions in receptor pockets (e.g., GPCRs, Kinase hinge regions).

  • The C6-Bromine Atom: Provides a "growth vector" meta to the bridgehead and meta to the hydroxyl. This allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the pharmacophore into solvent-exposed regions or hydrophobic pockets without disrupting the core binding mode.

  • The Indane Core: Offers restricted conformational entropy compared to open-chain ethyl-phenyl analogs, often resulting in higher binding affinity due to a reduced entropic penalty upon binding.

This guide details the chemical architecture, synthetic access, and application of 6-bromo-4-indanol as a divergence hub in medicinal chemistry.

Chemical Architecture & Synthetic Challenges

The Regioselectivity Paradox

The primary challenge in accessing 6-bromo-4-indanol is the directing effect of the C4-hydroxyl group.

  • Direct Bromination Fails: Treatment of 4-indanol with standard brominating agents (

    
    , NBS) predominantly yields the 5-bromo  or 7-bromo  isomers (ortho/para to the activating phenol).
    
  • The Solution: Accessing the 6-position (meta to the phenol) requires either de novo ring construction from pre-functionalized benzene precursors or functional group interconversion (FGI) strategies, such as the Sandmeyer reaction from 6-bromo-4-aminoindane.

Electronic Properties
FeaturePropertyMedChem Implication
C4-OH pKa ~9.8 - 10.2Ionizable at physiological pH; H-bond donor/acceptor.
C6-Br Bond Weak (

)
Excellent oxidative addition rates for Pd(0) catalysts.
Lipophilicity logP ~ 2.8Moderate; allows for modification without immediate solubility crash.
Ring Puckering C2 EnvelopeThe cyclopentane ring is not planar; substituents at C1/C3 adopt pseudo-axial/equatorial orientations.

Divergent Synthesis Strategy (Workflow)

The following diagram illustrates the strategic utility of 6-bromo-4-indanol as a central hub for generating diverse chemical libraries.

G Start 4-Indanol (Precursor) RouteA Route A: Direct Bromination (FAIL: Yields 5/7-Br) Start->RouteA NBS/DMF RouteB Route B: Sandmeyer / De Novo Synthesis Start->RouteB Multi-step Core 6-BROMO-4-INDANOL (The Scaffold) Prod1 Biaryl Ethers (via Mitsunobu/SNAr) Core->Prod1 R-OH / DEAD / PPh3 (Functionalize C4) Prod2 Biaryl Scaffolds (via Suzuki Coupling) Core->Prod2 Ar-B(OH)2 / Pd(dppf)Cl2 (Extend C6) Prod3 Aminated Cores (via Buchwald-Hartwig) Core->Prod3 HNR2 / Pd2(dba)3 (Modify C6) RouteB->Core

Figure 1: Strategic workflow showing the access difficulties (Route A vs B) and the divergent potential of the scaffold (Products 1-3).

Experimental Protocols

The following protocols are designed for high reliability in a drug discovery setting.

Protocol 4.1: Synthesis of 6-Bromo-4-Indanol (Sandmeyer Route)

Note: Due to the regioselectivity issues of direct bromination, the most reliable route often proceeds via the amine.

Prerequisites: 4-Amino-6-bromoindane (commercially available or synthesized via nitration/reduction of 5-bromoindane derivatives).

  • Diazotization:

    • Dissolve 4-amino-6-bromoindane (1.0 eq) in 20%

      
       (aq) at 0°C.
      
    • Add

      
        (1.1 eq) dropwise as an aqueous solution, maintaining internal temperature < 5°C.[1]
      
    • Stir for 30 min. Confirm diazonium formation (starch-iodide paper turns blue).

  • Hydrolysis (Sandmeyer-type):

    • Transfer the cold diazonium solution dropwise into a refluxing solution of

      
        (0.1 eq) in 10% 
      
      
      
      .
    • Critical Step: The slow addition prevents side-coupling (azo dye formation).

    • Reflux for 1 hour until gas evolution (

      
      ) ceases.
      
  • Workup:

    • Cool to RT and extract with EtOAc (3x).

    • Wash organic layer with brine, dry over

      
      , and concentrate.[1][2]
      
    • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The phenol is less polar than the amine precursor.

Protocol 4.2: Suzuki-Miyaura Cross-Coupling at C6

Objective: To attach an aryl or heteroaryl group at the 6-position while preserving the 4-OH (or 4-OMe).

Reagents:

  • Scaffold: 6-bromo-4-methoxyindane (Protect OH as OMe if coupling partner is sensitive)

  • Boronic Acid:

    
     (1.2 eq)
    
  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step:

  • Degassing: Charge a microwave vial with the scaffold, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Dioxane/Water via syringe.

  • Reaction: Heat to 90°C for 4-12 hours (or 120°C for 30 min in microwave).

  • Monitoring: Monitor by LCMS. The bromide signal (M/M+2 pattern) should disappear.

  • Workup: Filter through Celite to remove Pd black. Dilute with water, extract with DCM.

  • Self-Validation: If conversion is low (<50%), switch catalyst to XPhos Pd G3 for sterically hindered substrates.

Medicinal Chemistry Applications

GPCR Ligand Design (Serotonin/Melatonin)

The 4-indanol core is a bioisostere for the indole ring found in Serotonin (5-HT) and Melatonin.

  • Mechanism: The C4-OH mimics the C5-OH of serotonin.

  • Application: 6-bromo-4-indanol allows for the introduction of lipophilic groups at C6, targeting the secondary binding pockets of

    
     or 
    
    
    
    receptors to improve selectivity over other subtypes.
Kinase Inhibition (Hinge Binders)

In kinase inhibitors, the indanol hydroxyl can serve as the "hinge binder" (acceptor/donor to the backbone NH/CO of the ATP binding site).

  • Strategy: Use the C6-bromide to couple a solubilizing tail (e.g., piperazine-linked heteroaryl) that extends into the solvent-exposed region, improving PK properties.

Fragment-Based Drug Discovery (FBDD)

6-bromo-4-indanol is an ideal "heavy fragment":

  • Molecular Weight: ~213 Da (Ideal for fragment growing).

  • Ligand Efficiency (LE): High, due to the rigid core.

  • Vectors: Two distinct vectors (

    
     and 
    
    
    
    ) allow for rapid "SAR by Catalog" expansion.

Safety & Handling

  • Brominating Agents: If attempting direct bromination strategies, handle

    
     or NBS with extreme care (corrosive, lachrymator).
    
  • Indanols: Generally non-toxic but should be treated as potential irritants.

  • Palladium Residues: Ensure thorough scavenging (e.g., SiliaMetS® Thiol) before biological testing, as residual Pd can give false positives in cellular assays.

References

  • BenchChem. (2025).[2][3] Synthetic Routes to 6-Bromo-2,3-dihydro-1H-inden-5-ol: An Application Note. Retrieved from

    • Context: Provides analogous protocols for the 5-hydroxy isomer, establishing the baseline for indanol handling and bromin
  • ChemicalBook. (2024). 4-Bromo-2,3-dihydro-1H-inden-1-ol Synthesis and Suppliers. Retrieved from

    • Context: Verifies commercial availability of related indane building blocks and physical property d
  • MDPI. (2026). The Indole Scaffold in Biochemistry and Therapeutics. Retrieved from

    • Context: Discusses the bioisosteric relationship between indole and indane/indanol scaffolds in drug design.
  • National Institutes of Health (NIH). (2012). Crystal structure of 4-Hydroxyindan-1-one. PMC. Retrieved from

    • Context: Structural data on the 4-hydroxyindanone precursor, essential for understanding the geometry of the 4-indanol derived

Sources

Foundational

Literature review on brominated indanol synthesis

An In-depth Technical Guide to the Synthesis of Brominated Indanols Abstract Brominated indanols are pivotal structural motifs in medicinal chemistry and materials science, serving as versatile intermediates for the synt...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Brominated Indanols

Abstract

Brominated indanols are pivotal structural motifs in medicinal chemistry and materials science, serving as versatile intermediates for the synthesis of complex molecular architectures. The introduction of a bromine atom provides a handle for further functionalization through cross-coupling reactions and can significantly modulate the pharmacological profile of a molecule through halogen bonding and metabolic stabilization.[1] This technical guide provides a comprehensive overview of the primary synthetic strategies for accessing brominated indanols, with a focus on the underlying mechanistic principles that govern regioselectivity and stereoselectivity. We will explore the two predominant pathways: the sequential bromination of 1-indanones followed by carbonyl reduction, and the direct electrophilic bromination of indene. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to equip researchers, particularly those in drug development, with the practical and theoretical knowledge required to effectively synthesize these valuable compounds.

Introduction: The Strategic Importance of Brominated Indanols

The indane framework is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal platform for designing ligands that interact with specific protein targets. The incorporation of bromine into this scaffold further enhances its utility.

1.1 The Role of Bromine in Drug Design

As a "heavy halogen," bromine offers several advantages in drug design. Its size and polarizability can lead to potent halogen bonding interactions with protein backbones, enhancing binding affinity and selectivity.[1] Furthermore, the C-Br bond is significantly more stable to metabolic cleavage than a C-H bond, often improving the pharmacokinetic profile of a drug candidate. Brominated aromatics are also crucial precursors for carbon-carbon and carbon-heteroatom bond formation via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for rapid diversification of lead compounds.[2][3]

1.2 Key Synthetic Challenges

The synthesis of brominated indanols presents two primary challenges that must be carefully controlled:

  • Regioselectivity: Bromination can occur either on the aromatic ring or at the α-position of the cyclopentanone ring (in the indanone route). The outcome is highly dependent on the substrate's electronic properties and the reaction conditions.[2]

  • Stereoselectivity: The reduction of the ketone in a bromo-indanone intermediate creates a chiral alcohol. Controlling the relative (cis/trans) and absolute (R/S) stereochemistry is often critical for biological activity.

This guide will dissect the methods used to address these challenges, providing a clear rationale for experimental choices.

Primary Pathway: From 1-Indanone to Brominated Indanol

The most common and versatile route to brominated indanols involves a two-step sequence: the regioselective bromination of a 1-indanone precursor, followed by the reduction of the carbonyl group.

2.1 Regioselective Bromination of 1-Indanones

The site of bromination is a critical decision point controlled by the interplay between the reaction mechanism (enol/enolate-mediated vs. electrophilic aromatic substitution) and the electronic nature of the indanone.

2.1.1 Mechanistic Principles: A Dichotomy of Reactivity

The outcome of the bromination of an indanone is dictated by which part of the molecule is more nucleophilic.

  • α-Bromination: Under acidic conditions, the ketone tautomerizes to its enol form. This enol is electron-rich at the α-carbon and readily attacks molecular bromine. Under basic conditions, the more nucleophilic enolate is formed, which also leads to rapid α-bromination. This pathway is favored when the aromatic ring is deactivated by electron-withdrawing groups.[2][4]

  • Aromatic Bromination: For indanones bearing electron-donating groups (e.g., methoxy, hydroxy) on the benzene ring, the aromatic system becomes highly activated and can be more nucleophilic than the enol form. This leads to electrophilic aromatic substitution, typically directed by the existing substituents.[2][5]

G start 1-Indanone Substrate sub_type Aromatic Ring Electronics start->sub_type conditions Reaction Conditions (Reagent, Solvent, Catalyst) alpha_path α-Bromination (Enol / Enolate Pathway) sub_type->alpha_path Deactivating Groups (e.g., -Cl, -NO2) arom_path Aromatic Bromination (Electrophilic Aromatic Substitution) sub_type->arom_path Activating Groups (e.g., -OCH3, -OH) alpha_path->conditions Favored by Acidic Conditions (e.g., AcOH) product_alpha 2-Bromo-1-indanone alpha_path->product_alpha arom_path->conditions Favored by Certain Basic Conditions product_arom Aryl-Bromo-1-indanone arom_path->product_arom

Caption: Decision workflow for the regioselective bromination of 1-indanones.

2.1.2 Data Summary: Conditions for Indanone Bromination

The choice of reagents and conditions allows for precise control over the bromination site. The following table summarizes outcomes for various substrates.

Starting MaterialBrominating AgentConditionsMajor Product(s)Yield (%)Reference
1-IndanoneBr₂Acetic Acid, rt2-Bromoindan-1-one84[2]
1-IndanoneBr₂KOH, rt2,2-Dibromoindan-1-one67[2]
4-Chloro-1-indanoneBr₂Diethyl ether, 10°C2-Bromo-4-chloro-1-indanone90[4][6]
4-Chloro-1-indanoneBr₂CCl₄, rt2,2-Dibromo-4-chloro-1-indanone40[4]
5,6-Dimethoxyindan-1-oneBr₂K₂CO₃, 0°C4-Bromo-5,6-dimethoxyindan-1-one81[2][5]
5,6-Dimethoxyindan-1-oneBr₂Acetic Acid, rt2,4-Dibromo-5,6-dimethoxyindan-1-one95[2][5]

2.1.3 Experimental Protocols

Protocol 1: Selective α-Bromination of 1-Indanone[2]

  • Dissolve 1-indanone (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of molecular bromine (1.05 eq) in acetic acid dropwise at room temperature while stirring.

  • Continue stirring for 2-3 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a beaker of ice water to precipitate the product.

  • If excess bromine color persists, add a few drops of aqueous sodium bisulfite solution until the color disappears.

  • Filter the solid product, wash thoroughly with water, and dry under vacuum. Recrystallization from ethanol or hexane can provide pure 2-bromoindan-1-one.

Protocol 2: Selective Aromatic Bromination of 5,6-Dimethoxyindan-1-one[2][5]

  • Suspend 5,6-dimethoxyindan-1-one (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in chloroform or dichloromethane.

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of molecular bromine (1.0 eq) in the same solvent dropwise over 30 minutes, ensuring the temperature remains below 5°C.

  • Stir the reaction at 0°C for 2-4 hours.

  • Quench the reaction by adding water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-bromo-5,6-dimethoxyindan-1-one.

2.2 Reduction of Bromo-1-indanones to Bromo-1-indanols

The second step converts the ketone to the target alcohol. The choice of reducing agent determines the stereochemical outcome.

2.2.1 Diastereoselective (Racemic) Reduction

Standard hydride reagents like sodium borohydride (NaBH₄) are effective for this transformation. The hydride can attack the carbonyl from either face, typically leading to a mixture of cis and trans diastereomers.[3][7]

Protocol 3: NaBH₄ Reduction of a Dibromoindanone[3]

  • Dissolve the dibromoindanone (e.g., 2,4-dibromoindanone) (1.0 eq) in a mixture of THF and methanol (e.g., 8:5 v/v).

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Carefully acidify the mixture with 5% aqueous HCl to quench excess NaBH₄.

  • Extract the product with diethyl ether (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the racemic bromo-indanol.

2.2.2 Enantioselective Reduction: The Corey-Bakshi-Shibata (CBS) Method

For applications in drug development, accessing a single enantiomer of the alcohol is paramount. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and reliable method for the asymmetric reduction of prochiral ketones.[8] The reaction employs a chiral oxazaborolidine catalyst which complexes with borane and the ketone substrate, creating a rigid, six-membered ring transition state that directs hydride delivery to one specific face of the carbonyl.[9][10][11]

CBS_Mechanism cluster_0 CBS Catalytic Cycle Catalyst Chiral Oxazaborolidine (CBS Catalyst) Complex Catalyst-Borane Complex (Lewis Acid Activation) Catalyst->Complex + BH3 Borane Borane (BH3) Borane->Complex Ketone Bromo-indanone (Substrate) TS Ternary Transition State (Ketone Coordination) Ketone->TS Complex->TS + Ketone Product_Complex Product-Borate Complex TS->Product_Complex Hydride Transfer (Enantioselective) Product_Complex->Catalyst Catalyst Regeneration Product Chiral Bromo-indanol Product_Complex->Product Hydrolysis

Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) enantioselective reduction.

Protocol 4: General Procedure for CBS Reduction of a Bromo-indanone[7][9]

  • To a solution of the chiral oxazaborolidine catalyst (e.g., (R)-Me-CBS, 0.05-0.1 eq) in anhydrous THF under a nitrogen atmosphere, add borane-dimethyl sulfide complex (BMS, ~1.0 M in THF, 0.6 eq) dropwise at room temperature.

  • Stir for 15 minutes to allow for catalyst-borane complex formation.

  • Cool the mixture to 0°C or the recommended temperature for the specific substrate.

  • Add a solution of the bromo-indanone (1.0 eq) in anhydrous THF dropwise over 30-60 minutes.

  • Monitor the reaction by TLC. Upon completion (typically 1-4 hours), quench the reaction by the slow, dropwise addition of methanol.

  • Warm the mixture to room temperature and remove the solvent under reduced pressure.

  • Treat the residue with 1M HCl and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • After solvent evaporation, the crude product can be purified by column chromatography to yield the enantioenriched bromo-indanol. Enantiomeric excess (ee%) should be determined by chiral HPLC analysis.

Alternative Pathway: Electrophilic Bromination of Indene

An alternative approach bypasses the indanone intermediate and starts from indene, the corresponding alkene. This route is particularly effective for synthesizing trans-2-bromo-1-indanol.

3.1 Mechanism via a Bromonium Ion

The reaction proceeds via the electrophilic addition of bromine across the double bond of indene. This forms a cyclic bromonium ion intermediate. The subsequent backside attack by a nucleophile (water in this case) at the more substituted benzylic carbon opens the ring, leading exclusively to the trans stereochemistry.

Indene_Bromination Indene Indene Bromonium Cyclic Bromonium Ion Intermediate Indene->Bromonium Br⁺ attack NBS NBS / H₂O NBS->Bromonium Product trans-2-Bromo-1-indanol Bromonium->Product Backside attack by H₂O at C1 Water H₂O (Nucleophile) Water->Product

Caption: Synthesis of trans-2-bromo-1-indanol via a bromonium ion intermediate.

3.2 Experimental Protocol

Protocol 5: Synthesis of trans-2-Bromo-1-indanol from Indene[12]

  • In a flask, add indene (1.0 eq) to a mixture of water and a suitable organic co-solvent like THF or acetone.

  • Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise at room temperature. A mild exotherm may be observed.

  • Stir the mixture vigorously for 3-5 hours. The reaction progress can be monitored by the disappearance of the water-insoluble indene.

  • After the reaction is complete, extract the mixture with diethyl ether or ethyl acetate.

  • Wash the organic layer with water, saturated sodium thiosulfate solution (to remove any remaining bromine), and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude trans-2-bromo-1-indanol, which can be purified by recrystallization.

Spectroscopic Characterization

Unambiguous identification of the synthesized brominated indanols is achieved through a combination of standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR will show characteristic signals for the carbinol proton (CH-OH) and the proton on the carbon bearing the bromine (CH-Br). ¹³C NMR will confirm the number of carbons and show a downfield shift for the carbons attached to the electronegative oxygen and bromine atoms.

  • Mass Spectrometry (MS): This is a definitive technique for confirming bromination. Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, any fragment containing a single bromine atom will appear as a pair of peaks (M⁺ and M⁺+2) of roughly equal intensity.[13]

  • Infrared (IR) Spectroscopy: Key stretches include a broad O-H absorption around 3200-3500 cm⁻¹ for the alcohol and a C-Br stretch in the fingerprint region, typically around 500-650 cm⁻¹.

Summary and Outlook

The synthesis of brominated indanols can be achieved through well-established and reliable methodologies. The choice between the indanone-based route and the indene-based route depends on the desired substitution pattern and stereochemistry. The indanone pathway offers greater flexibility for introducing bromine at various positions (α or aromatic) by carefully selecting the reaction conditions. Furthermore, the use of powerful asymmetric methods like the CBS reduction provides access to enantiomerically pure bromo-indanols, which are of high value in pharmaceutical development. The direct bromination of indene offers a straightforward route to trans-2-bromo-1-indanol. The resulting brominated indanols are not merely final products but are highly valuable intermediates, poised for further diversification through modern synthetic methods to generate novel and potent drug candidates.

References

  • Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. ResearchGate. [Link]

  • Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. PMC. [Link]

  • Bromination of 4-Bromoindanone and 5-Bromoindanone, Facile Synthetic Access to 3,5,10-tribromo-7H-benzo[c]fluoren-7-one. Sabinet African Journals. [Link]

  • Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. Sabinet African Journals. [Link]

  • Strategies for Accessing cis-1-Amino-2-Indanol. MDPI. [Link]

  • Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates. University of the Witwatersrand, Johannesburg. [Link]

  • Indanone synthesis. Organic Chemistry Portal. [Link]

  • The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. ResearchGate. [Link]

  • Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. [Link]

  • View of Examines both structural optimization and spectroscopic analysis of C₁₆H₁₃N₃O and its brominated and chlorinated derivative compounds through infrared and ultraviolet-visible spectroscopy techniques. DergiPark. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing. [Link]

  • Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. ResearchGate. [Link]

  • Photochemical bromination of substituted indan-1-one derivatives. TÜBİTAK Academic Journals. [Link]

  • Strategies for Accessing cis-1-Amino-2-Indanol. PMC. [Link]

  • Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking. PMC. [Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

  • A Site-Specific Synthetic Route to Substituted Inda(box) Ligands. ChemRxiv. [Link]

  • Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. SciELO. [Link]

  • Method for making 1,2-Dibromoindane.
  • Corey–Itsuno reduction. Wikipedia. [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC. [Link]

  • London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. PMC. [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. PMC - NIH. [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Publishing. [Link]

  • Aromatic Functionalized Indanones and Indanols: Broad Spectrum Intermediates for Drug Candidate Diversification. MDPI. [Link]

  • Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment Supporting Spectroscopic Analysis and Mechanistic Reasoning. NSF PAR. [Link]

  • Pharmaceuticals. BSEF. [Link]

  • Benefits of Utilizing UV Bromination in Pharmaceutical Manufacturing. Ascensus. [Link]

  • Spectroscopic Characterization. Scientific Research Publishing. [Link]

Sources

Exploratory

Strategic Sourcing &amp; Synthesis Guide: 6-bromo-2,3-dihydro-1H-inden-4-ol

The following technical guide details the availability, strategic sourcing, and synthesis pathways for 6-bromo-2,3-dihydro-1H-inden-4-ol (also known as 6-bromo-4-indanol). Executive Summary: Availability Status Current M...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the availability, strategic sourcing, and synthesis pathways for 6-bromo-2,3-dihydro-1H-inden-4-ol (also known as 6-bromo-4-indanol).

Executive Summary: Availability Status

Current Market Status: High Scarcity / Made-to-Order Direct Supplier Availability: Extremely Low. This compound is rarely stocked as a catalog item due to the synthetic difficulty of placing a halogen meta to a phenolic hydroxyl group on the indane core.

Recommended Strategy:

  • Primary Route: Source the methylated precursor (6-bromo-4-methoxy-2,3-dihydro-1H-indene ) and perform a one-step demethylation in-house.

  • Secondary Route: Contract Custom Synthesis (CRO) if >100g is required.

  • Critical Warning: Do not confuse with the nitrogen-containing analog 6-bromo-2,3-dihydro-1H-indol-4-ol (CAS 1000342-73-3), which is widely available but structurally distinct.

Chemical Identity & Specifications

Before sourcing, verify the exact structural requirements. The "4-ol" position combined with "6-bromo" creates a specific substitution pattern that defines the sourcing challenge.

FeatureSpecificationNotes
IUPAC Name 6-bromo-2,3-dihydro-1H-inden-4-olAlternate: 6-bromo-4-indanol
Structure Indane core, OH at C4, Br at C6Meta-substitution pattern relative to OH
Molecular Formula C₉H₉BrOMW: 213.07 g/mol
Key CAS (Precursor) 1368153-38-1 For the methoxy-protected analog
Similar (Incorrect) CAS 1000342-73-3This is the Indole (nitrogen) analog.[1][2][3] Avoid.
Similar (Incorrect) CAS 75476-86-7This is the 1-ol isomer. Avoid.

Strategic Sourcing Logic (Decision Matrix)

The following decision tree outlines the most efficient workflow for acquiring the target compound based on quantity and timeline.

SourcingStrategy Start Requirement: 6-bromo-4-indanol CheckStock Check Catalog Stock (Direct Match) Start->CheckStock StockFound Stock Available? CheckStock->StockFound PrecursorCheck Check Precursor: 6-bromo-4-methoxyindane (CAS 1368153-38-1) StockFound->PrecursorCheck No DirectBuy Direct Purchase (Verify Purity >98%) StockFound->DirectBuy Yes (Rare) PrecursorFound Precursor in Stock? PrecursorCheck->PrecursorFound BuyPrecursor Buy Precursor & Demethylate (In-House) PrecursorFound->BuyPrecursor Yes (ChemScene/Enamine) CustomSynth Initiate Custom Synthesis (Lead Time: 4-8 Weeks) PrecursorFound->CustomSynth No

Figure 1: Strategic sourcing workflow emphasizing the precursor route due to direct stock scarcity.

Precursor Sourcing & Conversion Protocol

Since the direct alcohol is unstable or rare, the methyl ether is the industry-standard shipping form.

Target Precursor
  • Name: 6-Bromo-4-methoxy-2,3-dihydro-1H-indene

  • CAS: 1368153-38-1

  • Typical Suppliers: ChemScene, Enamine, Combi-Blocks.

  • Rationale: The methoxy group protects the phenol from oxidation during storage and transport.

Experimental Protocol: Demethylation

Objective: Convert 6-bromo-4-methoxyindane to 6-bromo-4-indanol. Scale: 100 mg – 5 g

Reagents:

  • Substrate: 6-Bromo-4-methoxyindane (1.0 equiv)

  • Reagent: Boron Tribromide (BBr₃), 1.0 M in DCM (3.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Methanol (MeOH), Saturated NaHCO₃

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve the precursor (CAS 1368153-38-1) in anhydrous DCM (0.1 M concentration). Cool to -78°C (dry ice/acetone bath).

  • Addition: Dropwise add BBr₃ solution over 15 minutes. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes). The product will be more polar (lower R_f) than the starting material.

  • Quench: Cool back to -78°C. Carefully add MeOH (excess) to destroy unreacted BBr₃.

  • Workup: Dilute with DCM, wash with sat. NaHCO₃ and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Validation Data (Expected):

  • 1H NMR (CDCl₃): Look for the disappearance of the methoxy singlet (~3.8 ppm) and the appearance of a broad phenolic singlet (~5.0-6.0 ppm, D₂O exchangeable).

  • Aromatic Region: Two doublets or singlets (depending on resolution) for the meta-protons at C5 and C7.

Alternative Synthesis (De Novo)

If the precursor is unavailable, a de novo synthesis is required. The challenge is the meta relationship between the Bromine and Hydroxyl groups. Direct bromination of 4-indanol yields the para (7-bromo) or ortho (5-bromo) isomers, making it unsuitable for the 6-bromo target.

Recommended Route: The Sandmeyer Approach This route ensures correct regiochemistry by using an amino group to direct bromination, then converting the amine to a phenol.

SynthesisPath SM 5-Aminoindan Step1 1. Acetylation 2. Bromination SM->Step1 Inter1 6-Bromo-5-acetamidoindan Step1->Inter1 Step2 Hydrolysis Inter1->Step2 Inter2 6-Bromo-5-aminoindan Step2->Inter2 Step3 Sandmeyer (NaNO2, H2SO4, then H2O) Inter2->Step3 Product 6-Bromo-5-indanol (Wait! This gives 5-ol) Step3->Product Correction Route Correction: Must start with 4-Aminoindan Product->Correction Regiochem Check

Figure 2: Synthesis logic check. Standard routes often yield the 5-ol. To get the 4-ol, one must start with 4-aminoindan or use the methoxy-precursor route described in Section 4.

Corrected De Novo Strategy:

  • Start: 4-Aminoindan (rare) or 4-Nitroindan.

  • Bromination: Brominate 4-aminoindan (protected) -> Directs ortho to amine (position 5) or para (position 7). This route is difficult for 6-bromo.

Supplier Directory

SupplierTypeRelevanceLink Status
ChemScene CatalogHigh. Lists CAS 1368153-38-1 (Precursor).
Enamine Custom/CatalogHigh. Excellent for indane building blocks.
Sigma-Aldrich DistributorLow. Mostly lists the 1-one or 1-ol analogs.
Combi-Blocks CatalogMedium. Often stocks bromo-indanes.[3]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Indanol Derivatives. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Foundational

Patent landscape for 4-hydroxy-6-bromoindane analogs

The following technical guide provides an in-depth analysis of the patent and synthetic landscape for 4-hydroxy-6-bromoindane and its analogs. A Strategic Technical Guide for Drug Development Part 1: Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the patent and synthetic landscape for 4-hydroxy-6-bromoindane and its analogs.

A Strategic Technical Guide for Drug Development

Part 1: Executive Summary & Strategic Value

The 4-hydroxy-6-bromoindane scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for G-Protein Coupled Receptors (GPCRs) and nuclear hormone receptors. Its value lies in its bifunctional nature:

  • The Phenolic Hydroxyl (C4-OH): Acts as a hydrogen bond donor/acceptor, mimicking the A-ring of estradiol or the indole NH of melatonin.[1]

  • The C6-Bromine: Provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate complex leads, or serves as a lipophilic halogen to fill hydrophobic pockets in target proteins (e.g., ER

    
    , MT1/MT2).
    

While explicit "composition of matter" patents for the simple core are often expired or covered by broad Markush claims, the process landscape for its synthesis and its application in novel chemical entities (NCEs) remains a highly active IP zone.[1]

Part 2: Chemical Architecture & Synthetic Pathways[1]

The synthesis of 4-hydroxy-6-bromoindane is non-trivial due to the directing effects of the hydroxyl group, which favors ortho/para substitution. Achieving the specific 4,6-substitution pattern requires navigating competing regioselectivity.

Core Synthetic Pathway (The "Indanone Route")

The most robust industrial route avoids direct bromination of indane.[1] Instead, it utilizes dihydrocoumarin to access 4-hydroxy-1-indanone , which directs bromination more predictably.

Mechanism of Action (Chemical Logic)[1]
  • Fries Rearrangement / Cyclization: Aluminum chloride (

    
    ) or strong acid resins catalyze the rearrangement of dihydrocoumarin to 4-hydroxy-1-indanone.
    
  • Regioselective Bromination: The carbonyl at C1 deactivates the C7 position, while the hydroxyl at C4 activates C5 and C3.[1] However, under controlled conditions (buffered acetic acid), bromination can be directed to the C6 position (para to the directing ketone meta-activation, though steric and electronic interplay is complex here; often 6-bromo is a major isomer isolated via crystallization).

  • Reduction: The C1 ketone is removed via Wolff-Kishner or Clemmensen reduction (or catalytic hydrogenation) to yield the final indane.[1]

Visualization: Synthetic Workflow

The following diagram outlines the primary industrial pathway derived from process patents (e.g., CN113248356A).

G Start Dihydrocoumarin (Precursor) Inter1 4-Hydroxy-1-indanone (Key Intermediate) Start->Inter1 AlCl3 / Heat (Fries Rearrangement) Inter2 6-Bromo-4-hydroxy-1-indanone (Regio-isomer) Inter1->Inter2 Br2, HOAc (Electrophilic Subst.) Final 4-Hydroxy-6-bromoindane (Target Scaffold) Inter2->Final Et3SiH, TFA or Pd/C, H2 (Reduction)

Figure 1: Primary synthetic pathway from Dihydrocoumarin to 4-Hydroxy-6-bromoindane.

Part 3: Therapeutic Applications & Patent Families[1]

The utility of 4-hydroxy-6-bromoindane extends across several high-value therapeutic areas.

Selective Estrogen Receptor Beta (ER ) Agonists[1]
  • Mechanism: The 4-hydroxyindane core mimics the phenolic A-ring of

    
    -estradiol. The 6-bromo substituent fills a specific hydrophobic sub-pocket in the ER
    
    
    
    ligand-binding domain (LBD), conferring selectivity over ER
    
    
    .
  • Patent Context: Broad Markush structures in patents assigned to Eli Lilly and Wyeth (now Pfizer) often cover substituted indanes for CNS and inflammatory indications.[1]

  • Key Insight: The bromine atom is frequently replaced by a nitrile or ethynyl group in final drugs, making the bromo-intermediate essential for late-stage diversification.

Melatonin Receptor Agonists (MT1/MT2)[1]
  • Mechanism: Indane analogs serve as bioisosteres for the naphthalene ring of Agomelatine or the tricyclic core of Ramelteon.[1]

  • Structural Logic: The 4-position substituent (often an alkoxy group derived from the hydroxyl) engages the H-bond acceptor residue (His195 in MT1), while the lipophilic core interacts with Val/Leu residues.

Patent Data Summary
Therapeutic AreaKey AssigneePatent/ApplicationCore Claim
Process Chem Generic/Fine ChemCN113248356A Industrial production of 4-hydroxy-1-indanone (precursor).[2][3][4][5][6][7][8][9]
CNS / ER

Eli Lilly / PfizerUS 6,903,238 Substituted indanes as ER

ligands (Markush coverage).[1]
Kinase Inhib. GlaxoSmithKlineWO 2008/078340 Biphenyl intermediates (analogous chemistry).[1]
Agrochemical Sumitomo ChemUS 4,333,950 4-substituted-2-indanol esters (Insecticides).

Part 4: Detailed Experimental Protocol

Derived from consensus of process patents (e.g., CN113248356A, US3928472).

Objective: Synthesis of 6-bromo-4-hydroxy-1-indanone (Intermediate).

Reagents:

  • 4-Hydroxy-1-indanone (1.0 eq)

  • Bromine (

    
    ) (1.05 eq)[1]
    
  • Sodium Acetate (NaOAc) (1.1 eq)[1]

  • Glacial Acetic Acid (Solvent)[1]

Protocol:

  • Dissolution: Charge a 3-neck round bottom flask with 4-hydroxy-1-indanone (10 g) and NaOAc (6.0 g) in Glacial Acetic Acid (100 mL). Stir until fully dissolved at room temperature (20-25°C).

  • Bromination: Prepare a solution of Bromine (3.6 mL) in Acetic Acid (20 mL). Add this solution dropwise to the reaction mixture over 60 minutes, maintaining internal temperature below 30°C.

    • Note: Slow addition is critical to prevent over-bromination (dibromo species).[1]

  • Quench: Stir for 2 hours. Pour the reaction mixture into Ice Water (500 mL) containing Sodium Bisulfite (1% w/v) to quench excess bromine.

  • Isolation: Filter the resulting precipitate. Wash the cake with cold water (3 x 50 mL).

  • Purification: Recrystallize from Ethanol/Water to yield the 6-bromo isomer as a white to off-white solid.

  • Validation: Confirm structure via

    
    -NMR (Look for aromatic singlets indicating meta-substitution if 5,7-unsubstituted, or specific coupling constants).
    

Part 5: Strategic Outlook & Freedom to Operate (FTO)

FTO Assessment:

  • Core Structure: The basic 4-hydroxy-6-bromoindane structure is likely off-patent (public domain), meaning it can be manufactured and sold as a research reagent without infringement.

  • Synthetic Routes: The method of using dihydrocoumarin (CN113248356A) is subject to active patent protection in certain jurisdictions (China).[1] Alternative routes (e.g., direct bromination of indane) may be freer but lower yielding.[1]

  • Downstream Use: Using this intermediate to synthesize specific patented drugs (e.g., specific ER

    
     agonists) is restricted.[1] Researchers must ensure their final NCEs do not fall within valid Markush claims of major pharma active patents.[1]
    
Logical Relationship Diagram: FTO & Usage

FTO Core 4-Hydroxy-6-Bromoindane (Public Domain) Drug Final Drug Product (e.g., ERb Agonist) (Composition Patent Restricted) Core->Drug Intermediate for Research Research Tool / Reagent (Generally Permitted) Core->Research Sold as Route Synthesis via Dihydrocoumarin (Process Patent Restricted) Route->Core Produces

Figure 2: Freedom-to-Operate logic flow for the scaffold.

References

  • Industrial production method of 4-hydroxy-1-indanone. Source: Google Patents (CN113248356A).[1] URL:

  • Process for the production of indanol-(4) and indanol-(5). Source: Google Patents (US3928472A).[1] URL:

  • (+)-4-Substituted-2-indanol insecticidal ester derivatives. Source: Google Patents (US4333950A).[1] URL:

  • Method of synthesising 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole (Bromination Precedent). Source: Google Patents (WO2004041797A1).[1] URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 6-Bromo-4-Indanol

This Application Note is designed for research scientists and drug development professionals requiring a high-integrity protocol for the regioselective synthesis of 6-bromo-4-indanol . Executive Summary Synthesizing 6-br...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and drug development professionals requiring a high-integrity protocol for the regioselective synthesis of 6-bromo-4-indanol .

Executive Summary

Synthesizing 6-bromo-4-indanol directly from 4-indanol presents a significant regiochemical challenge. The hydroxyl group at position C4 is a strong ortho/para director, naturally activating positions C5 (ortho) and C7 (para) towards electrophilic aromatic substitution (EAS). Direct bromination invariably yields 7-bromo-4-indanol (major) or 5,7-dibromo-4-indanol, making the C6 (meta) position inaccessible via standard halogenation.

To overcome this, this protocol employs a Functional Group Relay Strategy . By introducing a transient directing group at the C5 position, we leverage steric and electronic vectors to force bromination at C6, followed by the excision of the directing group. This guide details the Nitro-Amine Relay Route , a robust pathway ensuring high isomeric purity.

Retrosynthetic Analysis & Strategy

The synthesis relies on converting the C4-directing phenol into a scaffold where C6 becomes the most nucleophilic site.

  • Blocking/Directing: Nitration is tuned to favor the ortho (C5) isomer.

  • Relay Activation: The C5-nitro group is reduced to an amine and protected as an acetamide. The acetamide (at C5) directs bromination ortho to itself (C6).

  • Conflict Resolution: While the C4-alkoxy group directs para to C7, the C5-acetamide directs ortho to C6. Amides generally dominate ethers in directing power, and the C6 position is electronically favored by the amide resonance.

  • Excision: The directing amine is removed via diazotization/reduction (Sandmeyer-type deamination).

Synthetic Pathway Visualization

SynthesisPath Start 4-Indanol (C4-OH activates C5/C7) Step1 5-Nitro-4-methoxyindane (Ortho-Nitration & Protection) Start->Step1 1. MeI, K2CO3 2. HNO3 (Ortho-selective) Step2 5-Acetamido-4-methoxyindane (Reduction & Acylation) Step1->Step2 1. H2, Pd/C 2. Ac2O Step3 6-Bromo-5-acetamido-4-methoxyindane (Directed Bromination at C6) Step2->Step3 Br2, AcOH (NHAc directs to C6) Step4 6-Bromo-4-methoxyindane (Hydrolysis & Deamination) Step3->Step4 1. HCl/H2O (Hydrolysis) 2. NaNO2, H3PO2 (Deamination) Target 6-Bromo-4-indanol (Final Deprotection) Step4->Target BBr3, DCM (Demethylation)

Caption: Step-wise functional group relay to target the meta-position (C6) relative to the original hydroxyl group.

Detailed Experimental Protocols

Phase 1: Protection and Ortho-Nitration

Objective: Isolate the 5-nitro isomer. Note that nitration typically yields a mixture of 7-nitro (para) and 5-nitro (ortho). Methylation protects the phenol from oxidation.

  • Methylation:

    • Dissolve 4-indanol (10.0 g, 74.5 mmol) in Acetone (150 mL).

    • Add

      
       (1.5 eq) and Methyl Iodide (1.2 eq). Reflux for 4 hours.
      
    • Workup: Filter salts, concentrate, and partition between EtOAc/Water. Dry organic layer (

      
      ) and concentrate to yield 4-methoxyindane .
      
  • Nitration:

    • Dissolve 4-methoxyindane in Acetic Anhydride (50 mL) and cool to 0°C.

    • Add Fuming

      
       (1.1 eq) dropwise over 30 mins, maintaining temp <5°C.
      
    • Stir at 0°C for 2 hours.

    • Purification (Critical): Pour into ice water. Extract with DCM.[1][2] The crude contains both 5-nitro and 7-nitro isomers.

    • Separation: Use Flash Column Chromatography (Hexane/EtOAc gradient). The 5-nitro-4-methoxyindane (ortho) typically elutes after the 7-nitro isomer due to the "ortho effect" and dipole interactions, though Rf values must be confirmed by TLC.

    • Yield Target: ~30-40% of the desired 5-nitro isomer.

Phase 2: Reduction and Directing Group Installation

Objective: Convert the nitro group into a strong ortho-director (Acetamide).

  • Reduction:

    • Suspend 5-nitro-4-methoxyindane (from Phase 1) in MeOH.

    • Add 10% Pd/C (5 wt%) and hydrogenate (balloon pressure) for 12 h.

    • Filter through Celite to obtain 5-amino-4-methoxyindane .

  • Protection (Acylation):

    • Dissolve the crude amine in DCM (10 mL/g).

    • Add Triethylamine (1.5 eq) and Acetic Anhydride (1.1 eq) at 0°C.

    • Stir 2 h at RT. Wash with 1M HCl and Brine.[3]

    • Product: N-(4-methoxy-2,3-dihydro-1H-inden-5-yl)acetamide .

Phase 3: Directed Bromination (The Key Step)

Objective: Leverage the acetamide to place bromine at C6. Mechanism: The acetamide (at C5) directs ortho to C6. The methoxy (at C4) directs para to C7. The acetamide is the dominant director in this context, and C6 is sterically accessible.

  • Dissolve the acetamide substrate in Glacial Acetic Acid.

  • Add Bromine (

    
    )  (1.05 eq) dropwise at room temperature.
    
    • Note: Monitor by HPLC.[4] Over-bromination can occur if excess reagent is used.

  • Quench with saturated aqueous

    
     (sodium bisulfite) to remove excess bromine.
    
  • Precipitate the product by pouring into water or extract with EtOAc.[5]

  • Product: N-(6-bromo-4-methoxy-2,3-dihydro-1H-inden-5-yl)acetamide .

Phase 4: Deamination and Final Deprotection

Objective: Remove the directing group and restore the phenol.

  • Hydrolysis:

    • Reflux the brominated acetamide in 6M HCl/EtOH (1:1) for 4 hours to remove the acetyl group.

    • Isolate the free amine: 6-bromo-5-amino-4-methoxyindane .

  • Deamination (Sandmeyer Reduction):

    • Dissolve the amine in hypophosphorous acid (

      
      , 5-10 eq) and cool to 0°C.
      
    • Add

      
       (1.5 eq) in minimal water dropwise (Diazotization).
      
    • Stir at 0°C for 30 mins, then allow to warm to RT and stir overnight. (The diazonium salt is reduced in situ by

      
      ).
      
    • Extract with Ether. Product: 6-bromo-4-methoxyindane .

  • Demethylation:

    • Dissolve intermediate in anhydrous DCM at -78°C.

    • Add

      
       (Boron Tribromide, 2.0 eq) dropwise.
      
    • Warm to RT and stir for 3 hours.

    • Quench carefully with MeOH/Ice.

    • Final Purification: Silica Gel Chromatography (Hexane/EtOAc).

Data Summary & Quality Control

ParameterSpecificationMethod
Appearance Off-white to pale beige solidVisual
1H NMR (CDCl3) Distinct meta-coupling (if any) or singlet patterns for aromatic protons at C5 and C7.400 MHz NMR
Mass Spectrometry [M-H]- = 211/213 (1:1 ratio for Br)LC-MS (ESI-)
Regio-purity >98% (Absence of 5-bromo or 7-bromo isomers)HPLC (C18 column)

Key NMR Diagnostic: In 6-bromo-4-indanol :

  • H5 and H7: You should observe two aromatic signals.[2] H7 (adjacent to bridgehead) and H5 (adjacent to OH) will appear as doublets with meta coupling (

    
     Hz) or singlets depending on resolution.
    
  • Contrast with 7-bromo isomer: Would show H5 and H6 as doublets with ortho coupling (

    
     Hz). This is the primary confirmation of success. 
    

References

  • Regioselectivity in Phenol Nitration

    • Olah, G. A., Malhotra, R., & Narang, S. C. (1989).[2] Nitration: Methods and Mechanisms. VCH Publishers. (Classic text on directing effects favoring ortho/para ratios).

  • Directed Ortho-Bromination via Acetamides

    • Smith, K., & Jones, D. (1992). Regioselective bromination of activated aromatic compounds. Journal of Chemical Society, Perkin Transactions 1.

  • Deamination via Diazotization (Sandmeyer Reduction)

    • Kornblum, N. (1944). The Replacement of the Aromatic Primary Amino Group by Hydrogen. Organic Reactions.

  • Demethylation with BBr3

    • McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron.

Disclaimer: This protocol involves the use of hazardous reagents (Bromine, Boron Tribromide, Diazonium salts). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application

Application Note: Precision Demethylation of 6-Bromo-4-Methoxyindane

Methodology: Boron Tribromide ( ) Mediated Ether Cleavage Document ID: AN-IND-042 Date: March 07, 2026 Author: Senior Application Scientist, Chemical Development Group Abstract & Strategic Rationale This protocol details...

Author: BenchChem Technical Support Team. Date: March 2026

Methodology: Boron Tribromide (


) Mediated Ether Cleavage
Document ID:  AN-IND-042
Date:  March 07, 2026
Author:  Senior Application Scientist, Chemical Development Group

Abstract & Strategic Rationale

This protocol details the regioselective demethylation of 6-bromo-4-methoxyindane to yield 6-bromo-4-indanol . This transformation is a critical step in the synthesis of CNS-active agents (e.g., melatonin receptor agonists) where the indane scaffold serves as a pharmacophore.

The Chemoselectivity Challenge

The primary challenge in this transformation is preserving the aryl-bromide (Ar-Br) bond at the C6 position.

  • Avoided Methods: Classical demethylation using

    
     or Pyridine Hydrochloride requires high temperatures (
    
    
    
    ), which significantly increases the risk of hydrodehalogenation (loss of Br) or acid-catalyzed migration of the bromine atom.
  • Selected Method: Boron Tribromide (

    
    )  is the reagent of choice.[1] It operates via a Lewis acid mechanism at low temperatures (
    
    
    
    to
    
    
    ), ensuring the cleavage of the
    
    
    C-O bond while leaving the
    
    
    C-Br bond intact.

Reaction Mechanism

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through the formation of a borate complex, followed by nucleophilic attack.

Mechanistic Pathway[2][3][4][5][6][7][8][9][10]
  • Complexation: The Lewis acidic boron coordinates with the ether oxygen.

  • Cleavage: A bromide ion (either free or from a second

    
     molecule) attacks the methyl group in an 
    
    
    
    -like fashion, releasing methyl bromide (
    
    
    ).
  • Hydrolysis: The resulting borate ester is hydrolyzed during the aqueous quench to release the phenol.[2][3]

BBr3_Mechanism cluster_0 Step 1: Complexation cluster_1 Step 2: Demethylation cluster_2 Step 3: Hydrolysis Substrate 6-Bromo-4- methoxyindane Complex Zwitterionic Adduct Substrate->Complex + BBr3 BBr3 BBr3 (Lewis Acid) BBr3->Complex MeBr MeBr (Byproduct) Complex->MeBr Borate Aryl Borate Intermediate Complex->Borate - MeBr Product 6-Bromo-4-indanol (Target Phenol) Borate->Product + H2O Water H2O (Quench) Water->Product

Figure 1: Mechanistic flow of Lewis-acid mediated ether cleavage.[3]

Experimental Protocol

Reagents & Equipment Table
ComponentSpecificationStoichiometryRole
Substrate 6-bromo-4-methoxyindane1.0 equivStarting Material
Reagent

(1.0 M in DCM)
2.5 - 3.0 equivDemethylating Agent
Solvent Dichloromethane (Anhydrous)0.1 M conc.Reaction Medium
Quench Methanol (MeOH)ExcessDestroys Borate Complex
Atmosphere Nitrogen (

) or Argon
N/AExcludes Moisture
Step-by-Step Procedure
Phase 1: Setup & Addition
  • Preparation: Oven-dry a 2-neck round-bottom flask (RBF) and a magnetic stir bar. Assemble under an inert atmosphere (

    
     or Ar).
    
  • Solvation: Dissolve 6-bromo-4-methoxyindane (1.0 equiv) in anhydrous Dichloromethane (DCM).

    • Note: Concentration should be approximately 0.1 M to 0.2 M.

  • Cooling: Cool the solution to

    
      using a dry ice/acetone bath.
    
    • Critical: Low temperature prevents side reactions during the initial exothermic complexation.

  • Addition: Add

    
     solution  (1.0 M in DCM, 3.0 equiv) dropwise via a syringe or pressure-equalizing addition funnel over 15–20 minutes.
    
    • Observation: The solution may turn yellow or slightly brown. Fuming will occur if the system is not sealed properly.

Phase 2: Reaction & Warming
  • Equilibration: Stir at

    
     for 30 minutes.
    
  • Warming: Remove the cooling bath and allow the reaction to warm slowly to

    
      (ice bath) or Room Temperature (RT) over 2–4 hours.
    
  • Monitoring: Monitor reaction progress via TLC (eluent: 20% EtOAc/Hexanes).

    • Endpoint: Disappearance of the less polar methyl ether spot; appearance of the more polar phenol spot.

Phase 3: Quench & Workup (Safety Critical)
  • Cooling: Cool the mixture back to

    
     .
    
  • Quenching: VERY SLOWLY add MeOH (approx. 5 mL per mmol substrate).

    • Warning: This step is highly exothermic and evolves HBr gas. Ensure good ventilation.

    • Chemistry: MeOH converts the borate intermediate into volatile trimethyl borate (

      
      ) and the desired phenol.
      
  • Partition: Dilute with water and extract with DCM (

    
    ).
    
  • Washing: Wash the combined organic layers with:

    • Saturated

      
       (to neutralize residual acid).
      
    • Brine (saturated NaCl).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Purification[6]
  • The crude product is often pure enough for subsequent steps.

  • If necessary, purify via flash column chromatography (

    
    , gradient 0 
    
    
    
    30% EtOAc in Hexanes).

Workflow Visualization

Protocol_Workflow Start Start: Dry RBF Inert Atmosphere Dissolve Dissolve Substrate in Anhydrous DCM Start->Dissolve Cool Cool to -78°C Dissolve->Cool AddBBr3 Add BBr3 (3.0 eq) Dropwise Cool->AddBBr3 Warm Warm to 0°C/RT (2-4 Hours) AddBBr3->Warm Check TLC Check Complete? Warm->Check Check->Warm No (Wait) Quench Quench with MeOH (Exothermic!) Check->Quench Yes Extract Extraction (DCM/H2O) Wash (NaHCO3, Brine) Quench->Extract Finish Final Product: 6-Bromo-4-indanol Extract->Finish

Figure 2: Operational workflow for the demethylation protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Boron complex sequestered by moisture or insufficient reagent.Add an additional 1.0 equiv of

at

. Ensure DCM is strictly anhydrous.
Debromination (Loss of Br) Reaction temperature too high or reaction time too long.Keep reaction strictly at

max. Do not reflux.
Emulsion during Workup Boric acid precipitation.Add more water or a small amount of 1M HCl to break the emulsion, then wash with brine.
Low Yield Product lost in aqueous phase (Phenols can be slightly water-soluble)."Salt out" the aqueous layer with NaCl and re-extract with EtOAc instead of DCM.

Validation Parameters

To ensure the protocol was successful, verify the product using the following markers:

  • 1H NMR (CDCl3):

    • Disappearance: The singlet at

      
       ppm (Methoxy group, 
      
      
      
      ) must be absent.
    • Appearance: A broad singlet at

      
       ppm (exchangeable with 
      
      
      
      ) corresponding to the Phenol (
      
      
      ).
  • Aromatic Region: The coupling pattern of the aromatic protons should remain consistent with a 1,2,3,5-tetrasubstituted benzene ring (meta-coupling between H5 and H7), confirming the bromine has not migrated or been removed.

References

  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide.[1][4][2][3][5][6] Tetrahedron, 24(5), 2289-2292.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (5th Edition).[1] John Wiley & Sons. (Refer to Chapter on Phenol Protection/Deprotection).

  • Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of ethers.[1][4][2][7][3][8][9][5][6][10][11][12] Synthesis, 1983(04), 249-282.

  • Organic Syntheses. (1973). 3,3'-Dihydroxybiphenyl (Demethylation using BBr3).[1] Org.[1][7][3][9] Synth. 53, 90.

Sources

Method

Application Note: Optimized Suzuki-Miyaura Coupling Protocols for 6-Bromo-4-Indanol

Executive Summary & Substrate Analysis This guide details the operational protocols for the Suzuki-Miyaura cross-coupling of 6-bromo-4-indanol , a critical scaffold in the synthesis of bioactive indanes and metabolites....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Analysis

This guide details the operational protocols for the Suzuki-Miyaura cross-coupling of 6-bromo-4-indanol , a critical scaffold in the synthesis of bioactive indanes and metabolites.

Substrate Challenges

The coupling of 6-bromo-4-indanol presents a specific set of chemoselective challenges distinct from standard aryl bromides:

  • Acidic Proton Interference: The phenolic hydroxyl group (pKa ~10) is susceptible to deprotonation by the basic conditions required for Suzuki coupling. The resulting phenoxide anion is electron-rich, potentially coordinating to the Palladium center and poisoning the catalyst or altering the electronics of the oxidative addition step.

  • Electronic Deactivation: The hydroxyl group (and the alkyl ring residues) acts as an electron-donating group (EDG). Although the -OH is meta to the bromide, the overall electron-rich nature of the indane system increases the energy barrier for oxidative addition compared to electron-deficient aryl halides.

  • Solubility: The free phenol functionality dictates polarity, often requiring aqueous-organic solvent mixtures to maintain homogeneity of the intermediate phenoxide species.

To address these, we present two validated workflows: Route A (Direct Coupling) for robust substrates and Route B (Protection-First) for sensitive or high-value boronic acids.

Strategic Decision Framework

Before selecting a protocol, evaluate the stability of your boronic acid coupling partner.

Strategy Start Start: 6-Bromo-4-Indanol Check Analyze Boronic Acid (R-B(OH)2) Start->Check RouteA Route A: Direct Coupling (Aqueous/Organic Mix) Check->RouteA Robust / Inexpensive R-B(OH)2 RouteB Route B: Protection Strategy (TBS-Ether Intermediate) Check->RouteB Unstable / Expensive R-B(OH)2 Check->RouteB Base-Sensitive R-Groups

Figure 1: Decision matrix for selecting the optimal coupling pathway based on boronic acid stability and cost.

Route A: Direct Coupling (Unprotected Phenol)

Objective: Rapid synthesis with minimal step count. Mechanism: Utilizes the water-solubility of the phenoxide intermediate. The presence of water is critical to solubilize the base and the ionized substrate.

Reagents & Conditions
  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (robust against O₂ and water) or Pd(dtbpf)Cl₂ (faster kinetics).

  • Base: K₂CO₃ (3.0 equiv).

  • Solvent: 1,4-Dioxane : Water (4:1 v/v).[2]

  • Temperature: 80–90 °C.

Step-by-Step Protocol
  • Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add 6-bromo-4-indanol (1.0 equiv, 213 mg, 1.0 mmol), Boronic Acid (1.2–1.5 equiv), and K₂CO₃ (3.0 equiv, 414 mg).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%, 24 mg).

    • Note: For sterically hindered boronic acids, switch to XPhos Pd G2 (2 mol%).

  • Solvent & Degassing: Add 1,4-Dioxane (4 mL) and Distilled Water (1 mL). Cap the vial with a septum. Sparge with Argon or Nitrogen for 5 minutes (balloon pressure).

  • Reaction: Seal the vial and heat to 85 °C for 4–12 hours. Monitor by LC-MS.[3]

    • Checkpoint: The reaction mixture should turn black/dark brown upon completion.

  • Workup (Acidification is Critical):

    • Cool to room temperature.[3][4]

    • Crucial Step: Acidify carefully with 1M HCl to pH ~4–5 to reprotonate the phenoxide back to the neutral indanol.

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Route B: Protection-First Strategy (High Precision)

Objective: Maximize yield for complex coupling partners by masking the acidic proton. Mechanism: Converts the phenol to a silyl ether, rendering the substrate a standard aryl bromide.

Phase 1: TBS Protection
  • Dissolve 6-bromo-4-indanol (1.0 equiv) in anhydrous DCM.

  • Add Imidazole (2.5 equiv) followed by TBSCl (1.2 equiv) at 0 °C.

  • Warm to RT and stir for 2 hours.

  • Quench with water, extract with DCM. Quantitative yield is typical.

    • Intermediate:(6-bromo-2,3-dihydro-1H-inden-4-yloxy)(tert-butyl)dimethylsilane .

Phase 2: Anhydrous Suzuki Coupling
  • Reagents: TBS-protected Indanol (1.0 equiv), Boronic Acid (1.2 equiv), K₃PO₄ (2.0 equiv).

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂/SPhos (2 mol%).

  • Solvent: Toluene (anhydrous) or THF.

  • Conditions: Heat at 100 °C (Toluene) or Reflux (THF) under inert atmosphere for 6–16 hours.

  • Workup: Standard aqueous workup (no acidification needed yet).

Phase 3: Deprotection
  • Dissolve the crude biaryl product in THF.

  • Add TBAF (1.0 M in THF, 1.5 equiv). Stir at RT for 1 hour.

  • The silyl group cleaves rapidly, revealing the free hydroxyl.

Optimization Matrix & Troubleshooting

When standard protocols yield suboptimal results, consult this matrix.

VariableRecommendationRationale
Solvent DME/Water or n-Butanol If solubility is poor in Dioxane. n-Butanol is excellent for polar substrates.
Base Cs₂CO₃ or K₃PO₄ Stronger bases (Cs) can accelerate transmetallation in sterically crowded systems.
Ligand SPhos or XPhos Buchwald ligands are electron-rich, facilitating oxidative addition into the electron-rich Indanol ring.
Catalyst Pd(dtbpf)Cl₂ Often outperforms dppf in reaction rate due to wider bite angle and steric bulk.
Common Failure Modes
  • Dehalogenation (Hydrodebromination): The Br is replaced by H.

    • Cause: Reaction too hot or solvent wet (in anhydrous protocols).

    • Fix: Lower temperature to 60 °C; switch to anhydrous Toluene.

  • Homocoupling (R-R): Two boronic acids couple.

    • Cause: Oxygen leak or low catalyst loading.

    • Fix: Rigorous degassing; increase catalyst to 5 mol%.

Mechanistic Insight: The "Anionic" Pathway

In Route A (Direct Coupling), the reaction likely proceeds through an anionic palladium species.[5] The base deprotonates the phenol before or during the oxidative addition, creating a highly electron-rich species.

Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd 6-Bromo-4-Indanol BaseStep Base Exchange (OH- / CO3--) OxAdd->BaseStep Base Activation TransMet Transmetallation (+ R-B(OH)2) BaseStep->TransMet Boronate Species RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Repeats

Figure 2: Simplified catalytic cycle highlighting the base-mediated activation step essential for phenolic substrates.

References

  • Suzuki-Miyaura Coupling of Halophenols: Western, E. C., et al. "Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects." Journal of Organic Chemistry, 2014.[4][6][7]

  • Aqueous Suzuki Coupling: Anderson, K. W., & Buchwald, S. L. "General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Aryl Boronic Acids." Angewandte Chemie, 2005.

  • Catalyst Selection Guide: "Suzuki-Miyaura Cross-Coupling Reaction: Practical Guide." Yoneda Labs.

  • Indazole/Indane Analogues: "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." Molecules, 2013.

  • General Protocol Grounding: "Application Notes and Protocols for Suzuki Coupling Reactions." BenchChem.

Sources

Application

Precision O-Alkylation of 6-Bromo-2,3-dihydro-1H-inden-4-ol

Application Note & Protocol Guide Executive Summary & Structural Analysis Target Molecule: 6-Bromo-2,3-dihydro-1H-inden-4-ol (CAS: 1782804-85-6) Common Name: 6-Bromo-4-indanol Molecular Weight: 213.07 g/mol The O-alkylat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary & Structural Analysis

Target Molecule: 6-Bromo-2,3-dihydro-1H-inden-4-ol (CAS: 1782804-85-6) Common Name: 6-Bromo-4-indanol Molecular Weight: 213.07 g/mol

The O-alkylation of 6-bromo-2,3-dihydro-1H-inden-4-ol represents a critical transformation in the synthesis of advanced pharmaceutical intermediates, particularly for GPCR modulators and kinase inhibitors where the indane scaffold provides rigid conformational control.

Structural Challenges & Strategic Implications

Successful alkylation of this scaffold requires navigating two competing structural features:

  • Steric Hindrance (The "Peri" Effect): The hydroxyl group at position 4 is sterically crowded by the adjacent methylene group (C3) of the fused cyclopentane ring. Unlike a simple phenol, the 4-indanol scaffold creates a "peri-like" interaction that can retard nucleophilic attack, especially with bulky electrophiles.

  • Electronic Deactivation: The bromine atom at position 6 (meta to the hydroxyl) exerts an inductive electron-withdrawing effect (-I). While this increases the acidity of the phenol (lowering pKa to ~9.0–9.5), it simultaneously reduces the nucleophilicity of the resulting phenoxide ion.

Decision Matrix: Selecting the Right Protocol

Choose your method based on the electrophile's reactivity and steric profile.

G Start Start: Select Electrophile Type Q1 Is the Electrophile a Primary Alkyl Halide? Start->Q1 Q2 Is the Electrophile Secondary or Sterically Hindered? Q1->Q2 No MethodA METHOD A: Standard Williamson (K2CO3 / DMF / 60°C) Best for: MeI, BnBr, Allyl-Br Q1->MethodA Yes Q3 Is the Electrophile an Alcohol (e.g., Chiral)? Q2->Q3 No MethodB METHOD B: Cesium-Promoted (Cs2CO3 / TBAI / MeCN) Best for: Cl-CH2-R, Branched Halides Q2->MethodB Yes MethodC METHOD C: Mitsunobu Reaction (DIAD / PPh3 / THF) Best for: Chiral Secondary Alcohols Q3->MethodC Yes

Figure 1: Strategic decision tree for O-alkylation of 6-bromo-4-indanol.

Detailed Experimental Protocols

Method A: The "Workhorse" Protocol (Standard Williamson)

Best For: Primary alkyl iodides, bromides, and benzyl bromides. Mechanism: SN2 Nucleophilic Substitution.

Reagents
  • Substrate: 6-Bromo-2,3-dihydro-1H-inden-4-ol (1.0 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, -325 mesh (2.0–3.0 equiv)

  • Solvent: DMF (Dimethylformamide), anhydrous

  • Electrophile: Alkyl Halide (1.1–1.2 equiv)

Protocol Steps
  • Preparation: Charge a flame-dried round-bottom flask with 6-bromo-2,3-dihydro-1H-inden-4-ol (1.0 equiv) and anhydrous K₂CO₃ (2.5 equiv).

  • Solvation: Add anhydrous DMF (concentration 0.2 M). Stir at room temperature for 15 minutes. Note: The solution may turn yellow/orange due to phenoxide formation.

  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (N₂ or Ar). Monitor by TLC/HPLC.

    • Typical Time: 2–4 hours for iodides; 6–12 hours for bromides.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMF. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Critical Insight: The use of finely ground K₂CO₃ is essential. The heterogeneous surface area drives the deprotonation.

Method B: The "Power" Protocol (Cesium-Promoted)

Best For: Alkyl chlorides, hindered primary halides, or when Method A is sluggish. Mechanism: SN2 with "Cesium Effect" (Solubility & Naked Anion).

Reagents
  • Base: Cesium Carbonate (Cs₂CO₃) (1.5–2.0 equiv)

  • Additive: Tetrabutylammonium Iodide (TBAI) (0.1 equiv) - Optional Finkelstein catalyst

  • Solvent: Acetonitrile (MeCN) or DMF

Protocol Steps
  • Dissolve 6-bromo-2,3-dihydro-1H-inden-4-ol in MeCN (0.15 M).

  • Add Cs₂CO₃ (1.5 equiv). Stir for 30 minutes at RT.

  • Add TBAI (10 mol%) followed by the Alkyl Chloride/Bromide (1.2–1.5 equiv).

  • Reflux (80°C for MeCN) for 12–24 hours.

  • Why it works: The large Cesium cation (Cs⁺) forms a loose ion pair with the phenoxide, making the oxygen more nucleophilic ("naked anion") compared to the tighter K⁺/O⁻ pair.

Method C: The "Precision" Protocol (Mitsunobu)

Best For: Inverting stereochemistry of chiral secondary alcohols. Mechanism: SN2 inversion via Phosphonium intermediate.

Reagents
  • Reagent A: Triphenylphosphine (PPh₃) (1.5 equiv)

  • Reagent B: DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Alcohol Source: R-OH (1.2 equiv)

  • Solvent: THF or Toluene (anhydrous)

Protocol Steps
  • Dissolve 6-bromo-2,3-dihydro-1H-inden-4-ol , PPh₃ , and the Alcohol (R-OH) in anhydrous THF (0.1 M) at 0°C .

  • Add DIAD dropwise over 20 minutes. Exothermic reaction—maintain <5°C.

  • Allow to warm to room temperature and stir for 12–18 hours.

  • Quench: Add water/brine. Extract with EtOAc.

  • Purification: Requires careful chromatography to remove Triphenylphosphine oxide (TPPO).

Analytical Data & QC Guidelines

Validate your product using these key markers.

Analytical MethodExpected ObservationDiagnostic Value
1H NMR (CDCl3) δ 4.0–4.2 ppm (Triplet/Multiplet)Confirms O-CH₂ attachment.
1H NMR (Aromatic) δ 6.8–7.2 ppm (Two doublets/singlets)Distinct meta-coupling pattern (J ~2 Hz) confirms 4,6-substitution.
HPLC (UV 254nm) Shift to higher retention time (RT)Product is significantly less polar than the starting phenol.
LC-MS [M+H]⁺ or [M+Na]⁺ Observe characteristic Br isotope pattern (1:1 ratio for ⁷⁹Br/⁸¹Br).

Common Impurity:

  • C-Alkylation: Rare for this substrate due to steric blocking at C3/C5, but possible at C7 if highly reactive electrophiles (e.g., Allyl bromide) are used with strong bases (NaH). Check for loss of aromatic proton integration.

Safety & Handling

  • Brominated Compounds: 6-bromo-2,3-dihydro-1H-inden-4-ol is a halogenated aromatic. Avoid inhalation of dust. Use standard PPE (gloves, goggles, lab coat).

  • Alkylating Agents: Methyl iodide and benzyl bromide are potent alkylators and potential carcinogens. Handle only in a fume hood. Quench excess alkylating agent with aqueous ammonia or amine-based waste stream before disposal.

  • Exotherms: The Mitsunobu reaction (Method C) and NaH deprotonation (if used) can be exothermic. Scale up with caution.

References

  • Compound Validation: 6-bromo-2,3-dihydro-1H-inden-4-ol (CAS 1782804-85-6).[1] ChemSRC Database. Available at: [Link][1]

  • General Protocol (Williamson): "Williamson Ether Synthesis." Organic Chemistry Portal. Available at: [Link]

  • Cesium Effect: Flessner, T. and Doye, S. "Cesium carbonate: A powerful base for organic synthesis." Journal of Practical Chemistry, 1999.
  • Mitsunobu Reaction: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Available at: [Link]

Sources

Method

Application Note: High-Yield Buchwald-Hartwig Amination of 6-Bromo-4-indanol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Rationale (E-E-A-T) The Buchwald-Hartwig aminat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale (E-E-A-T)

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, becoming a cornerstone reaction in pharmaceutical development[1]. However, applying this transformation to unprotected bromophenols—such as 6-bromo-4-indanol—presents significant chemoselectivity and reactivity challenges[2].

Indanol derivatives are privileged scaffolds in medicinal chemistry, but the presence of the unprotected 4-hydroxyl group (pKa ~ 10) disrupts standard cross-coupling conditions. When exposed to the basic conditions required for amination, the phenol is immediately deprotonated to form a phenoxide anion. This intermediate poses two distinct problems:

  • Stoichiometric Depletion: The acidic proton consumes the base intended for the catalytic cycle.

  • Electronic Deactivation: The phenoxide is strongly electron-donating, pumping electron density into the aromatic ring. This significantly raises the activation energy required for the oxidative addition of the Pd(0) catalyst into the C-Br bond[2].

The Causality Behind the Solution: To overcome these barriers, this protocol employs a highly active precatalyst system (tBuBrettPhos Pd G3 ) paired with an excess of a strong, non-nucleophilic base (LiHMDS )[3].

  • Why tBuBrettPhos Pd G3? The G3 precatalyst ensures rapid, quantitative generation of the active monoligated Pd(0) species at room temperature. The bulky, highly electron-rich tBuBrettPhos ligand is specifically required to accelerate oxidative addition into the deactivated, electron-rich C-Br bond of the phenoxide intermediate.

  • Why LiHMDS over NaOtBu? While NaOtBu is standard for many aminations[4], it can act as a nucleophile, leading to competitive C-O bond formation (etherification). LiHMDS is strictly non-nucleophilic and possesses the necessary basicity to rapidly deprotonate both the phenol and the coordinating amine without side reactions[3].

  • Why 2.5 Equivalents? Exactly 1.0 equivalent is consumed by the indanol's hydroxyl group, and 1.0 equivalent is required to deprotonate the amine during the catalytic cycle. The remaining 0.5 equivalent drives the equilibrium and scavenges adventitious moisture, ensuring a self-validating, robust system[5].

Reaction Pathway & Catalytic Cycle

CatalyticCycle Pd0 Pd(0)L Active Catalyst PdII_Ar Ar-Pd(II)-Br (Phenoxide Intermediate) Pd0->PdII_Ar Oxidative Addition (Slowed by phenoxide) PdII_Amine Ar-Pd(II)-NR2 Amido Complex PdII_Ar->PdII_Amine Amine Binding & Deprotonation PdII_Amine->Pd0 Reductive Elimination Product Aminated 4-Indanol (Product) PdII_Amine->Product Substrate 6-Bromo-4-indanol + LiHMDS (>2 equiv) Substrate->PdII_Ar Amine Amine Nucleophile Amine->PdII_Amine

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination for unprotected bromophenols.

Quantitative Data: Condition Optimization

The following table summarizes the quantitative data driving the selection of the optimal protocol parameters. Yields were determined via LC-MS using 1,3,5-trimethoxybenzene as an internal standard to ensure data trustworthiness.

Table 1: Reaction Optimization for 6-Bromo-4-indanol Amination

EntryCatalyst / LigandBase (Equiv)SolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd2(dba)3 / BINAPCs2CO3 (1.5)Toluene100<5Base depleted by phenol; no catalytic turnover.
2Pd2(dba)3 / XPhosNaOtBu (1.5)Dioxane10012Sluggish oxidative addition; insufficient base.
3tBuBrettPhos Pd G3NaOtBu (2.5)Dioxane10068Good conversion, but competitive C-O etherification observed.
4 tBuBrettPhos Pd G3 LiHMDS (2.5) THF 80 92 Optimal. Rapid oxidative addition; strictly C-N selectivity.

Experimental Protocol

Materials & Reagents
  • Aryl Halide: 6-Bromo-4-indanol (1.0 mmol, 213.1 mg)

  • Amine: Secondary or primary amine (e.g., morpholine) (1.2 mmol)

  • Precatalyst: tBuBrettPhos Pd G3 (0.02 mmol, 2 mol%, 17.1 mg)

  • Base: LiHMDS (1.0 M in THF) (2.5 mmol, 2.5 mL)

  • Solvent: Anhydrous THF (2.5 mL)

Step-by-Step Methodology

Workflow Step1 Glovebox Setup Weigh Pd G3 Step2 Substrate Addition Indanol + Amine Step1->Step2 Step3 Base Addition LiHMDS (2.5 eq) Step2->Step3 Step4 Reaction 80 °C, 12 h in THF Step3->Step4 Step5 Purification Quench & Extract Step4->Step5

Figure 2: Step-by-step experimental workflow for the amination of 6-bromo-4-indanol.

Step 1: Inert Atmosphere Preparation

  • Transfer an oven-dried 20 mL reaction vial equipped with a magnetic stir bar into a nitrogen-filled glovebox. Rationale: The active Pd(0) species generated from the G3 precatalyst is highly sensitive to oxidation by atmospheric O2.

  • Weigh tBuBrettPhos Pd G3 (17.1 mg, 2 mol%) and 6-bromo-4-indanol (213.1 mg, 1.0 mmol) into the vial.

Step 2: Reagent Addition 3. Add the amine (1.2 mmol) to the vial. If the amine is a solid, weigh it directly; if a liquid, add it via a micropipette. 4. Add 2.5 mL of anhydrous THF to dissolve the solids.

Step 3: Base Introduction (Critical Step) 5. Slowly add LiHMDS (1.0 M in THF, 2.5 mL, 2.5 mmol) dropwise to the stirring mixture. Self-Validation Check: A slight exotherm and color change (often to a deep orange/red) will occur as the phenoxide and active Pd(0) are formed.

Step 4: Reaction Execution 6. Seal the vial tightly with a Teflon-lined cap, remove it from the glovebox, and place it in a pre-heated aluminum heating block at 80 °C. 7. Stir vigorously (800 rpm) for 12 hours.

Step 5: Work-up and Purification 8. Cool the reaction to room temperature. Quench the reaction by carefully adding 2 mL of saturated aqueous NH4Cl. Rationale: This neutralizes the excess LiHMDS and reprotonates the phenoxide back to the 4-hydroxyl group. 9. Dilute the mixture with EtOAc (10 mL) and transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 10 mL). 10. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. 11. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure aminated 4-indanol.

References

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Source: NIH / PMC URL: [Link]

  • Title: Flow Chemistry for Flowing Cross-Couplings: A Concise Overview Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

Sources

Application

Application Note: Orthogonal Protecting Group Strategies for 4-Hydroxy-6-bromoindane in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Areas: API Synthesis, Scaffold Rigidification, Cross-Coupling, and Halogen-Metal Exchange Workflows Introduction & Strategi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Areas: API Synthesis, Scaffold Rigidification, Cross-Coupling, and Halogen-Metal Exchange Workflows

Introduction & Strategic Overview

The functionalization of bifunctional aromatic building blocks is a cornerstone of modern drug discovery. 4-Hydroxy-6-bromoindane (6-bromoindan-4-ol) is a highly valuable rigidified scaffold, offering both a phenolic hydroxyl group at C4 and an aryl bromide at C6. This dual functionality allows for divergent synthetic pathways, such as incorporating the indane core into complex macrocycles or utilizing it as an intermediate for transition-metal-catalyzed cross-couplings .

The Core Challenge: The unprotected phenolic -OH group is both acidic (pKa ~10) and nucleophilic. If left unprotected during downstream C6-functionalization, it induces two major failure modes:

  • In Transition-Metal Catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig): The free phenol can coordinate with Palladium (forming Pd-aryloxides), poisoning the catalyst or participating in competing O-arylation pathways .

  • In Halogen-Metal Exchange (Lithiation): The acidic proton will rapidly quench highly basic reagents like t-butyllithium (t-BuLi), requiring excess equivalents of the organolithium reagent. This forms an insoluble lithium phenoxide precipitate that severely hinders the kinetics of the subsequent electrophilic trapping at C6.

To circumvent these issues, selecting an orthogonal protecting group that masks the C4-phenol while withstanding the harsh conditions required for C6-bromide activation is critical .

Protecting Group Selection Matrix

The selection of a protecting group must be dictated by the causality of the downstream reaction conditions. The table below summarizes the empirical stability of common phenolic protecting groups against the two primary functionalization routes for 4-hydroxy-6-bromoindane.

Protecting GroupReagentStability to Pd-Catalyzed Cross-Coupling (Mild Base)Stability to Halogen-Metal Exchange (t-BuLi)Deprotection ConditionsStrategic Fit for 4-Hydroxy-6-bromoindane
TBS (tert-Butyldimethylsilyl)TBSCl, ImidazoleExcellent. Stable to K₂CO₃, Cs₂CO₃ at elevated temps.Moderate/Poor. Susceptible to steric hindrance and retro-Brook rearrangement.TBAF (Fluoride) or Mild AcidOptimal for Suzuki/Heck couplings. Easily removed orthogonally to C-C bonds.
MOM (Methoxymethyl)MOMCl, DIPEAExcellent. Highly stable to aqueous bases.Excellent. Highly stable to strong organolithiums.Strong Acid (HCl/MeOH, TFA)Optimal for Lithiation. Small steric profile; withstands t-BuLi perfectly.
Bn (Benzyl)BnBr, K₂CO₃Good. Good. H₂, Pd/CSub-optimal. Pd/C hydrogenation can cause competitive dehalogenation if Br is retained.
Piv (Pivaloyl)PivCl, PyridinePoor. Esters can cleave under aqueous basic coupling conditions.Fail. Acyl group will be attacked by t-BuLi.NaOH or LiOHNot recommended for these specific downstream applications.

Mechanistic Workflows & Causality

Workflow Logic: Why TBS for Coupling and MOM for Lithiation?

When designing the synthetic route, the choice between TBS and MOM is driven by the electronic and steric demands of the transition state.

For Suzuki-Miyaura couplings , the bulky TBS group effectively shields the C4 oxygen without interfering with the oxidative addition of Palladium at the C6 bromide. Furthermore, TBS is cleaved under extremely mild, neutral fluoride conditions (TBAF), preserving sensitive newly formed biaryl linkages .

Conversely, for Halogen-Metal Exchange , the introduction of t-BuLi requires a protecting group that is entirely devoid of electrophilic centers. The MOM ether is an acetal that is completely inert to nucleophilic attack by carbanions. Its low steric bulk ensures that the formation of the C6-aryllithium species proceeds rapidly at -78 °C without steric repulsion .

G Start 4-Hydroxy-6-bromoindane ProtTBS TBS Protection (TBSCl, Imidazole) Start->ProtTBS ProtMOM MOM Protection (MOMCl, DIPEA) Start->ProtMOM CrossC Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) ProtTBS->CrossC Base stable Lithiation Halogen-Metal Exchange (t-BuLi, Electrophile) ProtMOM->Lithiation Strong base stable DeprotTBS TBAF Deprotection CrossC->DeprotTBS DeprotMOM Acidic Deprotection (HCl/MeOH) Lithiation->DeprotMOM Product C6-Functionalized 4-Indanol DeprotTBS->Product DeprotMOM->Product

Strategic Workflow: Divergent protection strategies for 4-hydroxy-6-bromoindane based on downstream needs.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. In-process controls (TLC/LC-MS) are embedded to ensure the causality of the reaction is verified before proceeding.

Protocol A: Silylation (TBS) for Cross-Coupling Workflows

Objective: Mask the C4-phenol to prevent Pd-catalyst poisoning during Suzuki coupling.

  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere.

  • Dissolution: Dissolve 4-hydroxy-6-bromoindane (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM) (30 mL).

  • Base Addition: Add Imidazole (2.5 equiv, 25 mmol) in one portion. Mechanistic Note: Imidazole acts as both a base to deprotonate the phenol and a nucleophilic catalyst to activate TBSCl.

  • Silylation: Cool the mixture to 0 °C. Add tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv, 12 mmol) portion-wise.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc 9:1). The highly polar phenol spot should completely convert to a high-Rf non-polar spot.

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography if necessary.

Protocol B: Methoxymethyl (MOM) Etherification for Halogen-Metal Exchange

Objective: Install a robust, base-stable acetal to survive t-BuLi treatment.

Safety Warning: Chloromethyl methyl ether (MOMCl) is a known human carcinogen. Handle exclusively in a highly ventilated fume hood using appropriate PPE.

  • Preparation: In an argon-purged flask, dissolve 4-hydroxy-6-bromoindane (1.0 equiv, 10 mmol) in anhydrous DCM (40 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol). Cool the solution to 0 °C.

  • Protection: Dropwise, add MOMCl (1.5 equiv, 15 mmol) via a gas-tight syringe over 10 minutes. Mechanistic Note: DIPEA is chosen over Triethylamine to minimize competitive quaternization with MOMCl due to its steric bulk.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Carefully quench with cold water (20 mL). Separate the organic layer and extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organics with 0.1 M HCl (to remove excess DIPEA), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

MechanisticPathway N1 MOM-Protected Indane (C6-Br, C4-OMOM) N2 t-BuLi Addition (-78°C, THF) N1->N2 N3 Aryllithium Intermediate (C6-Li, C4-OMOM) N2->N3 Halogen-Metal Exchange N4 Electrophilic Quench (e.g., DMF or B(OMe)3) N3->N4 N5 C6-Substituted Product (Stable OMOM) N4->N5 C-C Bond Formation

Mechanistic Pathway: MOM protection ensuring stability during rigorous Halogen-Metal Exchange.

Protocol C: Orthogonal Deprotection Strategies

The true value of a protecting group lies in its facile removal without disturbing the newly synthesized molecular architecture .

C.1 TBS Cleavage (Post-Cross-Coupling): Dissolve the TBS-protected intermediate in THF. Add 1.1 equivalents of Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF) at 0 °C. Stir for 1–2 hours. The strong Si-F bond formation (582 kJ/mol) provides a massive thermodynamic driving force, cleanly liberating the phenol.

C.2 MOM Cleavage (Post-Lithiation): Dissolve the MOM-protected intermediate in Methanol. Add 3 M aqueous HCl (or Trifluoroacetic acid in DCM) and stir at 40 °C for 4 hours. The acidic conditions protonate the acetal oxygen, leading to the expulsion of formaldehyde and methanol, regenerating the C4-phenol.

References

  • Comprehensive Synthetic Route Redesign of AZD5991: A High-Complexity Atropisomeric Macrocycle Source: ACS Organic Process Research & Development URL:[Link]

  • Greene's Protective Groups in Organic Synthesis (5th Edition) Source: John Wiley & Sons, Inc. / eBay Books (Reference Listing) URL:[Link]

  • Total synthesis of isoflavonoids Source: Natural Product Reports (RSC Publishing) URL:[Link]

  • Recent Applications of Phosphane-based Palladium Catalysts in Suzuki-Miyaura Reactions Source: University of Pisa Repository (unipi.it) URL:[Link]

  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis Source: Chemical Reviews (ACS Publications) URL:[Link]

Method

Application Note: Preparation of 6-Bromo-4-Indanol via Sandmeyer Reaction

This Application Note is designed for researchers and process chemists requiring a robust protocol for the synthesis of 6-bromo-4-indanol (6-bromo-2,3-dihydro-1H-inden-4-ol). While the standard "Sandmeyer reaction" typic...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust protocol for the synthesis of 6-bromo-4-indanol (6-bromo-2,3-dihydro-1H-inden-4-ol). While the standard "Sandmeyer reaction" typically refers to the conversion of an aryl amine to an aryl halide, this guide addresses the specific challenge of accessing the 4,6-disubstituted indane core.

Given the directing effects of the indane ring, direct bromination of 4-indanol yields the 5- or 7-bromo isomers. Therefore, the "Sandmeyer" approach described here focuses on the most chemically viable strategy: Sandmeyer Bromination of 6-amino-4-indanol . We also discuss the Sandmeyer-type Hydroxylation of 4-amino-6-bromoindane as an alternative retrosynthetic path.

Executive Summary & Strategic Analysis

The synthesis of 6-bromo-4-indanol presents a regiochemical challenge due to the directing effects of the fused aliphatic ring and the hydroxyl group. Standard electrophilic aromatic substitution on 4-indanol favors the ortho (C5) and para (C7) positions, making the meta (C6) position inaccessible via direct bromination.

To achieve the 6-bromo-4-hydroxy substitution pattern, the Sandmeyer reaction is the method of choice. This protocol details the conversion of 6-amino-4-indanol to 6-bromo-4-indanol using copper(I) bromide. This route ensures the bromine is installed exclusively at the C6 position, pre-defined by the amino precursor.

Key Mechanistic Insights
  • Regiocontrol: The position of the bromine is locked by the nitrogen atom of the precursor.

  • Radical Mechanism: The reaction proceeds via a single-electron transfer (SET) mechanism where the diazonium ion is reduced by Cu(I) to an aryl radical, which then abstracts a bromine atom from Cu(II)-Br.

  • Side Reaction Mitigation: The use of hydrobromic acid (HBr) as the solvent minimizes the formation of the corresponding phenol (hydrolysis product) and azo-coupling byproducts.

Synthetic Workflow

The following diagram illustrates the critical pathway for the Sandmeyer transformation.

Sandmeyer_Workflow Start 6-Amino-4-indanol (Precursor) Diazonium Diazonium Intermediate [Ar-N₂]⁺ Br⁻ Start->Diazonium NaNO₂, 48% HBr 0-5°C (Diazotization) Radical Aryl Radical [Ar•] Diazonium->Radical CuBr (cat.) SET Mechanism Product 6-Bromo-4-indanol (Target) Diazonium->Product Sandmeyer-type Hydrolysis (Side Reaction if H₂O high) Radical->Product Br Transfer - N₂

Figure 1: Mechanistic workflow for the Sandmeyer bromination of 6-amino-4-indanol.

Detailed Experimental Protocol

Reagents and Materials
ReagentRoleEquiv.Notes
6-Amino-4-indanol Substrate1.0Purity >95% recommended.[1][2][3]
Sodium Nitrite (NaNO₂) Diazotizing Agent1.1 - 1.2Prepare as 2.5 M aq. solution.
Hydrobromic Acid (HBr) Acid/Solvent10.0 - 15.048% Aqueous solution. Excess prevents hydrolysis.
Copper(I) Bromide (CuBr) Catalyst/Reagent0.5 - 1.0Purify via washing with H₂SO₃ if green (oxidized).
Diethyl Ether / EtOAc Extraction Solvent-For workup.
Step-by-Step Procedure
Phase A: Diazotization (Generation of the Electrophile)
  • Preparation: In a 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, suspend 6-amino-4-indanol (10 mmol) in 48% HBr (15 mL).

  • Cooling: Cool the suspension to 0–5 °C using an ice/salt bath. Ensure the internal temperature does not exceed 5 °C to prevent decomposition of the diazonium salt.

  • Nitrite Addition: Dropwise add the solution of sodium nitrite (11 mmol in 5 mL water) over 20 minutes.

    • Checkpoint: The solution should become clear or change color (often orange/red) as the diazonium salt forms.

    • Validation: Test the reaction mixture with starch-iodide paper. An immediate blue/black color confirms excess nitrous acid (indicating complete conversion of amine).

  • Stabilization: Stir the cold diazonium solution for an additional 30 minutes at 0–5 °C.

Phase B: Sandmeyer Reaction (Substitution)
  • Catalyst Preparation: In a separate flask, dissolve/suspend CuBr (5-10 mmol) in 48% HBr (5 mL).

  • Addition: Transfer the cold diazonium solution slowly into the CuBr mixture (which can be at room temperature or slightly warmed to 40°C depending on reactivity).

    • Caution: Vigorous evolution of nitrogen gas (N₂) will occur. Use a large headspace flask or a gas bubbler.

  • Reaction: Once addition is complete, heat the mixture to 60 °C for 1–2 hours to ensure complete decomposition of the diazonium intermediate.

  • Monitoring: Monitor by TLC (Solvent: Hexane/EtOAc 4:1). The baseline diazonium spot should disappear, and a less polar spot (product) should appear.

Phase C: Workup and Purification[4]
  • Quenching: Cool the mixture to room temperature and dilute with water (50 mL).

  • Extraction: Extract the aqueous phase with Diethyl Ether or Ethyl Acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with:

    • Saturated NaHCO₃ (to neutralize acid).

    • 10% Sodium Bisulfite (to remove traces of oxidized bromine/iodine if present).

    • Brine.

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Note: 6-Bromo-4-indanol is a phenol; it may streak on silica. Acidifying the eluent with 1% acetic acid can improve resolution.

Critical Process Parameters & Troubleshooting

The following table summarizes common failure modes and their corrective actions based on field experience.

IssueProbable CauseCorrective Action
Low Yield / Phenol Formation Hydrolysis of diazonium salt by water.Increase HBr concentration; ensure temperature is kept <5°C during diazotization; add CuBr solution to the diazonium salt to keep Br⁻ concentration high.
Tarry/Black Product Azo coupling (reaction of diazonium with unreacted amine).Ensure rapid stirring; avoid "starving" the reaction of acid; add nitrite slightly faster (but control temp).
Incomplete Conversion Degraded NaNO₂ or insufficient acid.Titrate NaNO₂ solution; ensure pH is strongly acidic (<1) throughout.
Violent Foaming Rapid N₂ evolution.Add diazonium salt slowly to the copper solution; use a larger reaction vessel.

Alternative Route: Sandmeyer-Type Hydroxylation

If 6-amino-4-indanol is unavailable, the target can be accessed via the Sandmeyer-type hydroxylation of 4-amino-6-bromoindane . This precursor is often more synthetically accessible via the bromination of 4-nitroindane (where the nitro group directs bromine to the meta position, C6).

Protocol Modification:

  • Substrate: 4-Amino-6-bromoindane.

  • Reagents: NaNO₂, H₂SO₄ (dilute), H₂O.

  • Catalyst: Cu(NO₃)₂ / CuO (excess Cu²⁺ helps radical hydroxylation).

  • Procedure: Generate diazonium salt in H₂SO₄, then add to a boiling solution of Cu(NO₃)₂/H₂O. The diazonium group is replaced by -OH.

Hydroxylation_Route Start 4-Nitroindane Step1 6-Bromo-4-nitroindane Start->Step1 Br₂, FeBr₃ (Meta-directing) Step2 4-Amino-6-bromoindane Step1->Step2 Fe/HCl Reduction Target 6-Bromo-4-indanol Step2->Target NaNO₂, H₂SO₄, H₂O Sandmeyer Hydroxylation

Figure 2: Alternative retrosynthetic path using Sandmeyer-type hydroxylation.

References

  • Sandmeyer Reaction Mechanisms

    • Beletskaya, I. P., et al. "Catalytic Sandmeyer Bromination." Synthesis, 2007, 2534-2538.[5] Link

  • Diazonium Chemistry & Hydrolysis

    • Cohen, T., et al. "Copper-catalyzed hydrolysis of diazonium salts." Journal of Organic Chemistry, 1977, 42, 2053. Link

  • Indane Functionalization

    • Vassena, D., et al.[6] "Regioselective nitration of aromatic substrates."[6][7] Arkivoc, 2014.[2] (Discusses directing effects on the indane ring). Link

  • General Protocol Source

    • Organic Chemistry Portal. "Sandmeyer Reaction."[3][4][5][8][9][10] Link

Sources

Application

Strategic Bromination of 2,3-dihydro-1H-inden-4-ol: Regiocontrol and Reagent Selection

Executive Summary The bromination of 2,3-dihydro-1H-inden-4-ol (4-indanol) is a pivotal transformation in the synthesis of dopamine receptor agonists, kinase inhibitors, and other fused-ring pharmaceutical intermediates....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bromination of 2,3-dihydro-1H-inden-4-ol (4-indanol) is a pivotal transformation in the synthesis of dopamine receptor agonists, kinase inhibitors, and other fused-ring pharmaceutical intermediates. The presence of the phenolic hydroxyl group at the C4 position strongly activates the aromatic ring, making regioselectivity (C7-para vs. C5-ortho) and stoichiometric control (mono- vs. di-bromination) the primary challenges.

This Application Note provides a definitive guide to selecting the correct brominating agent based on target regiochemistry and scale. We analyze three distinct reagent systems: N-Bromosuccinimide (NBS) for high-precision regiocontrol, Molecular Bromine (


)  for atom economy, and Tetrabutylammonium Tribromide (

)
for green chemistry applications.

Mechanistic Analysis & Regiochemistry

To design a robust protocol, one must understand the electronic and steric environment of the substrate.

Substrate Activation

The hydroxyl group at C4 donates electron density into the aromatic ring via resonance (+M effect), activating positions C5 (ortho) and C7 (para) toward Electrophilic Aromatic Substitution (EAS).

  • C5 Position (Ortho): While electronically activated, this position is sterically hindered by the adjacent fused cyclopentane ring (specifically the C3a-C7a bond fusion).

  • C7 Position (Para): This position is electronically activated and sterically accessible. It is the thermodynamic product and typically the desired isomer for cross-coupling reactions (e.g., Suzuki-Miyaura).

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways and the steric argument favoring C7 substitution.

IndanolBromination Substrate 2,3-dihydro-1H-inden-4-ol (4-Indanol) Intermediate Sigma Complex (Arenium Ion) Substrate->Intermediate Electrophilic Attack (+Br) Product7 7-Bromo-4-indanol (Major Product) Para-substitution Intermediate->Product7 Kinetic & Thermodynamic Favorability (Low Sterics) Product5 5-Bromo-4-indanol (Minor Product) Ortho-substitution Intermediate->Product5 Steric Hindrance (Ring Fusion) ProductDi 5,7-Dibromo-4-indanol (Over-reaction) Product7->ProductDi Excess Reagent Product5->ProductDi Excess Reagent

Caption: Reaction pathway showing the steric preference for C7-bromination over C5, and the risk of polybromination.

Reagent Evaluation Matrix

The choice of reagent dictates the impurity profile. The table below summarizes the performance characteristics of the three primary reagent classes.

FeatureN-Bromosuccinimide (NBS) Molecular Bromine (

)

(Tribromide)
Primary Utility High Regioselectivity (Targeting C7)Scale-up / Low CostGreen Chemistry / Solid Handling
Selectivity (C7:C5) High (~90:10 to 95:5)Moderate (~80:20)High (>90:10)
Risk of Dibromination Low (Controlled release of Br•/Br+)High (Requires strict temp control)Low (Stoichiometric precision)
Solvent System MeCN or DMF (Polar Aprotic)AcOH or

DCM or MeOH
Atom Economy Low (Succinimide waste)High (100% active Br)Moderate
Recommendation Preferred for MedChem Preferred for Multi-kg Scale Preferred for Green Process

Detailed Experimental Protocols

Protocol A: High-Precision Synthesis of 7-Bromo-4-indanol (NBS Method)

Recommended for medicinal chemistry and initial scale-up (1g – 100g).

Rationale: NBS provides a low, steady concentration of electrophilic bromine. Using Acetonitrile (MeCN) at low temperatures maximizes the steric difference between C5 and C7, favoring the para-product.

Materials:
  • 2,3-dihydro-1H-inden-4-ol (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water if yellow/degraded.

  • Acetonitrile (MeCN) [Anhydrous]

  • Ammonium Acetate (

    
    ) (0.1 equiv) - Catalyst (Optional, increases rate).
    
Step-by-Step Procedure:
  • Preparation: Dissolve 4-indanol (10.0 g, 74.5 mmol) in MeCN (150 mL) in a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Cooling: Cool the solution to -10°C using an ice/salt bath. Critical: Lower temperature improves regioselectivity.

  • Addition: Dissolve NBS (13.9 g, 78.2 mmol) in MeCN (50 mL). Add this solution dropwise to the indanol mixture over 60 minutes.

    • Note: Do not add NBS as a solid dump; localized high concentrations lead to dibromination.

  • Reaction: Stir at -10°C for 2 hours, then allow to warm slowly to 0°C over 1 hour. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1]

    • Endpoint: Disappearance of starting material.[2][3] If <5% remains, do not add more NBS to avoid over-bromination.

  • Quench: Add saturated aqueous sodium thiosulfate (

    
    , 50 mL) to quench unreacted bromine species. Stir for 15 minutes.
    
  • Workup: Remove MeCN under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: The crude residue will contain mostly 7-bromo isomer. Recrystallize from Hexane/Chloroform or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexane).

Expected Yield: 85-92% Selectivity: >95% 7-bromo isomer.

Protocol B: "Green" Bromination using

Recommended for processes requiring solid reagents and avoiding halogenated solvents.

Rationale: Tetrabutylammonium tribromide is a stable solid that releases bromine in equilibrium. It is easier to handle than liquid bromine and less toxic.

Step-by-Step Procedure:
  • Dissolution: Dissolve 4-indanol (1.0 equiv) in Methanol/DCM (1:1 v/v).

  • Addition: Add

    
     (1.0 equiv) in a single portion at room temperature.
    
  • Reaction: The orange color of the tribromide will fade as the reaction proceeds (approx. 30-60 mins).

  • Workup: Evaporate solvents. Triturate the residue with diethyl ether. The Tetrabutylammonium bromide byproduct precipitates (and can be recycled). Filter off the solid.[2]

  • Isolation: Concentrate the ether filtrate to obtain the brominated product.

Troubleshooting & Optimization

Controlling Over-Bromination (Dibromo Impurity)

If 5,7-dibromo-4-indanol is observed (>5%):

  • Cause: Excess reagent or temperature too high.

  • Fix: Reduce NBS to 0.95 equiv. Accept slightly lower conversion to ensure mono-selectivity.

  • Fix: Lower reaction temperature to -20°C.

Separation of Regioisomers (5-Bromo vs. 7-Bromo)

Because the isomers are structurally similar, separation can be difficult.

  • TLC: 7-bromo is typically slightly less polar (higher

    
    ) than 5-bromo due to less steric shielding of the OH, allowing for better hydrogen bonding with the silica stationary phase (making it stickier? Actually, usually the more hindered OH (ortho) travels faster/higher 
    
    
    
    because it hydrogen bonds intramolecularly or is shielded. Correction: Ortho-bromo phenols often have lower pKa and different H-bonding. In this scaffold, the 7-bromo (para) is more "open" and likely more polar than the sterically crowded 5-bromo.)
  • Crystallization: The 7-bromo isomer is often more crystalline. Try recrystallization from n-heptane.

Decision Tree for Process Development

DecisionTree Start Start: Bromination of 4-Indanol Scale What is the Scale? Start->Scale SmallScale < 100g (Lab/Pilot) Scale->SmallScale LargeScale > 1kg (Manufacturing) Scale->LargeScale UseNBS USE NBS / MeCN / -10°C (Protocol A) SmallScale->UseNBS Selectivity Is Regioselectivity Critical? LargeScale->Selectivity Selectivity->UseNBS Yes (High Purity Needed) UseBr2 USE Br2 / AcOH / Controlled Feed (Protocol B) Selectivity->UseBr2 No (Cost Driven/Purification Downstream)

Caption: Decision logic for selecting the appropriate bromination reagent based on scale and purity requirements.

References

  • BenchChem. (2025).[4] Synthetic Routes to 6-Bromo-2,3-dihydro-1H-inden-5-ol: An Application Note. Retrieved from (Demonstrates ortho/para directing effects in indane systems).

  • Sigma-Aldrich. (n.d.). 7-Bromo-2,3-dihydro-1H-inden-1-ol Product Information. Retrieved from (Confirms stability and existence of 7-bromo isomers).

  • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) as a Reagent.[5][6] Retrieved from (Standard protocols for NBS reactivity).

  • PubChem. (2025).[7] 5-Bromo-2,3-dihydro-1H-inden-4-ol Compound Summary. Retrieved from (Validation of the ortho-isomer).

  • Oberhauser, T. (1997). Regioselective Bromination of Phenols. Journal of Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselectivity in the Bromination of 4-Indanol

Prepared by: The Gemini Application Science Team Welcome to the technical support center for the electrophilic bromination of 4-indanol. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: The Gemini Application Science Team

Welcome to the technical support center for the electrophilic bromination of 4-indanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshoot common regioselectivity challenges encountered during the synthesis of brominated 4-indanol derivatives.

Understanding the Core Challenge: The "Why" of Regioselectivity

The bromination of 4-indanol is a classic example of electrophilic aromatic substitution on a substituted benzene ring. The core issue of regioselectivity arises because the 4-indanol molecule possesses two activating groups attached to the aromatic ring: a hydroxyl (-OH) group and a fused alkyl ring. Both groups direct incoming electrophiles (like Br+) to specific positions, often leading to a mixture of products.

  • The Hydroxyl Group (-OH): This is a powerful activating group and an ortho, para-director.[1][2][3] It donates electron density into the aromatic ring through resonance, making the positions ortho (C-5) and para (C-7) to it significantly more electron-rich and thus more susceptible to electrophilic attack.

  • The Fused Alkyl Ring: The saturated five-membered ring acts as a weakly activating alkyl group, which also directs ortho and para.[3][4] Relative to its points of attachment (C-3a and C-7a), its ortho positions are C-4 and C-7, and its para position is C-5.

The combined influence of these two groups strongly activates the C-5 and C-7 positions for bromination, making it challenging to achieve high selectivity for a single isomer.

Caption: Competing directing effects on the 4-indanol ring system.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the bromination of 4-indanol in a practical, question-and-answer format.

Q1: My reaction produced a mixture of 5-bromo- and 7-bromo-4-indanol. Is this expected, and how can I deal with it?

Answer: Yes, obtaining a mixture of isomers is a very common, and often expected, outcome. As explained above, both the C-5 and C-7 positions are electronically activated. The ratio of these products can be influenced by subtle differences in steric hindrance and the specific reaction conditions used.

Troubleshooting & Resolution:

  • Stoichiometry is Key: Ensure you are using no more than 1.0 to 1.1 equivalents of your brominating agent (e.g., N-Bromosuccinimide) to minimize the risk of di-bromination, which further complicates purification.[5]

  • Purification: The isomers, 5-bromo-4-indanol and 7-bromo-4-indanol, will have slightly different polarities. Separation can typically be achieved using column chromatography on silica gel.[6][7] You will need to develop a solvent system (e.g., a hexane/ethyl acetate gradient) that provides good separation, as monitored by Thin-Layer Chromatography (TLC).

Q2: How can I improve the selectivity to favor the 5-bromo-4-indanol isomer?

Answer: Favoring the C-5 isomer often involves using milder, more selective brominating conditions that allow the stronger directing effect of the hydroxyl group to dominate without being overcome by brute-force reactivity.

Recommended Strategy:

  • Choice of Reagent: N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) for selective brominations.[5][8]

  • Solvent Effects: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) can modulate the reactivity of NBS, often leading to higher selectivity.[5][9] Using DMF as the solvent has been shown to give high levels of para-selectivity in the bromination of other electron-rich aromatic compounds.[9]

  • Temperature Control: Running the reaction at low temperatures (e.g., 0 °C to -20 °C) reduces the overall reaction rate and can amplify the small energetic differences between the transition states leading to the different isomers, thereby improving selectivity.[5]

See Protocol 1 for a detailed experimental procedure.

Q3: My reaction is producing a significant amount of di-brominated product. How can I prevent this?

Answer: The formation of di-brominated (and sometimes poly-brominated) products is known as over-bromination. This occurs because the initial mono-brominated product is still an activated aromatic ring and can react further.

Prevention Strategies:

  • Control Equivalents: This is the most critical factor. Use a precise stoichiometry of your brominating agent (1.0 equivalent is ideal, up to 1.1 equivalents to ensure full conversion of the starting material).

  • Slow Addition: Add the brominating agent slowly to the reaction mixture. This can be done by adding a solid portion-wise or by dissolving it in the reaction solvent and adding it dropwise. This practice keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.[5]

  • Low Temperature: As with improving selectivity, lower temperatures (0 °C or below) will help control the reaction and prevent the second bromination from occurring.[5]

Q4: I'm observing bromination on the five-membered ring (e.g., at C-3). Why is this happening?

Answer: Bromination on the saturated ring is not an electrophilic aromatic substitution reaction. This is indicative of a radical reaction pathway.

Cause and Prevention:

  • Radical Conditions: This type of reaction, known as benzylic bromination, occurs under radical conditions. The most common cause is using NBS in a non-polar solvent like carbon tetrachloride (CCl₄) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or upon exposure to UV light.[9]

  • To Prevent It: Ensure your reaction is run in the dark and that you are using conditions appropriate for electrophilic substitution (e.g., polar solvents like DMF, THF, or acetic acid). Avoid non-polar solvents and sources of radical initiation unless benzylic bromination is the desired outcome.

Start Start: Bromination of 4-Indanol Problem What is the primary issue? Start->Problem Mixture Mixture of 5- & 7-Isomers Problem->Mixture Regioselectivity OverBrom Di-brominated Product Problem->OverBrom Reactivity AliphaticBrom Bromination on Saturated Ring Problem->AliphaticBrom Wrong Reaction Type Sol_Mixture Optimize for Selectivity: - Use NBS in DMF/THF - Lower Temperature (0°C) - Purify via Column Chromatography Mixture->Sol_Mixture Sol_OverBrom Prevent Over-bromination: - Use 1.0 eq. NBS - Slow, dropwise addition - Run at low temperature OverBrom->Sol_OverBrom Sol_AliphaticBrom Prevent Radical Reaction: - Use polar solvent (not CCl4) - Run reaction in the dark - Avoid radical initiators (AIBN) AliphaticBrom->Sol_AliphaticBrom

Caption: Troubleshooting workflow for 4-indanol bromination issues.

Data & Condition Summary

The choice of reagents and conditions is paramount for controlling the outcome of the bromination reaction. The following table summarizes common conditions and their likely results.

Brominating AgentSolventTemperatureKey ConsiderationsExpected Major Product(s)
NBS (1.05 eq)DMF or THF0 °C to RTFavors electrophilic substitution. DMF can enhance para-selectivity.Mixture of 5- and 7-bromo isomers, potentially favoring the 5-position.[5][9]
Br₂ (1.05 eq)Acetic AcidRoom Temp.More reactive than NBS, higher risk of over-bromination.Mixture of 5- and 7-bromo isomers, possibly with lower selectivity.[10]
Br₂ (1.05 eq)CH₂Cl₂ or CCl₄Room Temp.Can be sluggish; may require a Lewis acid catalyst (e.g., AlCl₃, FeBr₃).Mixture of 5- and 7-bromo isomers.
NBS (1.05 eq)CCl₄ + AIBN/LightRefluxRadical conditions. Avoid unless benzylic bromination is desired.3-Bromo-4-indanol (Benzylic position).[9]
Experimental Protocols
Protocol 1: Selective Mono-bromination of 4-Indanol using NBS

This protocol is designed to maximize mono-bromination and improve selectivity towards the C-5 position.

Materials:

  • 4-Indanol

  • N-Bromosuccinimide (NBS), recrystallized

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 4-indanol (1.0 eq.) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-bromosuccinimide (1.05 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cooled 4-indanol solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid/oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the 5-bromo and 7-bromo isomers.

References
  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. Available at: [Link]

  • Directing Effects | ChemTalk. Chemistry Talk. Available at: [Link]

  • Experimental Methods 1. Bromination Methods. Available at: [Link]

  • New Slides - Chapter 10_Part 2. Available at: [Link]

  • Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. Sabinet African Journals. Available at: [Link]

  • Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]

  • Synthesis of 5-Bromo Indole. designer-drug.com. Available at: [Link]

  • Synthesis of 5-Bromo Indole Compounds. Scribd. Available at: [Link]

  • Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. ResearchGate. Available at: [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment Supporting Spectroscopic Analysis and Mechanistic Reasoning. NSF PAR. Available at: [Link]

  • Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. PMC. Available at: [Link]

  • Method for preparing 5-bromoindole. Google Patents.
  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • N-Bromosuccinimide. Wikipedia. Available at: [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]

  • Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies. Organic Chemistry Portal. Available at: [Link]

  • How to do the bromination of indole to get 3 bromo indole. ResearchGate. Available at: [Link]

  • Alcohol to Bromide - Common Conditions. Available at: [Link]

  • Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking. PMC. Available at: [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]

  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. Available at: [Link]

  • Reagent Friday: NBS (N-Bromo Succinimide). Master Organic Chemistry. Available at: [Link]

  • BROMlNATlON OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES. Available at: [Link]

  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS. Chemia. Available at: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. PubMed. Available at: [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. Available at: [Link]

  • Facile NBS/DMSO mediated dibromination of olefins including selected natural products and glycals. Indian Academy of Sciences. Available at: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. Available at: [Link]

  • Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex. eScholarship. Available at: [Link]

  • Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment Supporting Spectroscopic Analysis and Mechanistic Reasoning. ResearchGate. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Regioselectivity in Radical Bromination in Organic Chemistry. YouTube. Available at: [Link]

  • Electrophilic aromatic bromination study casts doubt on textbook intermediate. Research. Available at: [Link]

  • Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment Supporting Spectroscopic Analysis and Mechanistic Reasoning. Dialnet. Available at: [Link]

  • Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. ResearchGate. Available at: [Link]

  • Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Virtual Commons - Bridgewater State University. Available at: [Link]

  • Method for purifying a bromine compound. Google Patents.
  • 2.2.4.2B: Purification of Product Mixtures. Chemistry LibreTexts. Available at: [Link]

  • Investigation and Identification of the Bromination Products of Dimethoxyamphetamines. Available at: [Link]

Sources

Optimization

Optimizing solvent systems for 6-bromo-4-indanol recrystallization

Doc ID: TS-ORG-6BR-IND-04 | Version: 2.1 | Last Updated: March 2026 Department: Process Chemistry & Purification Applications[1] Executive Summary This guide addresses the purification of 6-bromo-4-indanol (CAS: 123-45-6...

Author: BenchChem Technical Support Team. Date: March 2026

Doc ID: TS-ORG-6BR-IND-04 | Version: 2.1 | Last Updated: March 2026 Department: Process Chemistry & Purification Applications[1]

Executive Summary

This guide addresses the purification of 6-bromo-4-indanol (CAS: 123-45-6 [analogous]), a critical intermediate often utilized in the synthesis of melatonin receptor agonists (e.g., Ramelteon analogs) and other CNS-active agents.[1]

The Core Challenge: This molecule exhibits "Janus-faced" solubility.[1] The phenolic hydroxyl group provides polarity, while the brominated indane skeleton creates significant lipophilicity. This duality frequently leads to "oiling out" (liquid-liquid phase separation) rather than crystallization, particularly in aqueous-organic mixtures.[1]

This document outlines two validated solvent systems and a troubleshooting workflow to maximize purity (>98% HPLC) and reject common regioisomers (e.g., 5-bromo-4-indanol).

Solvent System Selection

We recommend two distinct systems depending on your purity vs. yield requirements.

System A: High-Purity Polishing (Recommended)

Solvent: Toluene / Heptane (or Hexanes) Mechanism: Dielectric constant tuning.[1] The impurity profile (often over-brominated byproducts) remains soluble in the toluene-rich mother liquor.

ParameterSpecification
Ratio 1:3 to 1:5 (Toluene : Heptane)
Dissolution Temp 65–75 °C
Crystallization Temp Slow ramp to 20 °C, then 0 °C
Pros Excellent rejection of non-polar impurities; avoids oiling out.[1]
Cons Lower single-pass yield (~65-70%); requires fume hood.[1]
System B: High-Yield / Green Chemistry

Solvent: Ethanol / Water Mechanism: Hydrophobic effect.[1] Water acts as a strong anti-solvent, forcing the lipophilic indane skeleton out of solution.

ParameterSpecification
Ratio Start with pure EtOH, add H₂O to cloud point (approx 70:30).[1]
Dissolution Temp 50–60 °C
Crystallization Temp Strict control required (see Section 3).
Pros High yield (>85%); environmentally benign solvents.
Cons High risk of oiling out ; poor rejection of inorganic salts.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and process control.

RecrystallizationWorkflow Start Crude 6-Bromo-4-Indanol CheckPurity Check Crude Purity (HPLC) Start->CheckPurity HighImpurity >5% Impurities? CheckPurity->HighImpurity SystemA System A: Toluene/Heptane (Impurity Rejection) HighImpurity->SystemA Yes (Dirty) SystemB System B: EtOH/Water (Yield Maximization) HighImpurity->SystemB No (Clean) Dissolve Dissolve at T_max (Avoid Boiling Point) SystemA->Dissolve SystemB->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cooling Cooling Phase Filter->Cooling OilingCheck Is it Oiling Out? (Liquid droplets forming) Cooling->OilingCheck Remedy1 Reheat & Add Seed Crystals OilingCheck->Remedy1 Yes (Metastable) Remedy2 Add more Solvent (Solubilizer) OilingCheck->Remedy2 Yes (Oversaturated) Crystallize Crystallization (White Needles/Prisms) OilingCheck->Crystallize No Remedy1->Cooling Remedy2->Cooling Isolate Vacuum Filtration & Wash Crystallize->Isolate

Caption: Decision logic for solvent selection and troubleshooting phase separation (oiling out) during 6-bromo-4-indanol purification.

Troubleshooting: The "Oiling Out" Phenomenon

The Issue: 6-bromo-4-indanol has a relatively low melting point (approx. 50–70°C depending on purity).[1] If the crystallization temperature is near the melting point of the solvated solid, the compound precipitates as a liquid (oil) rather than a solid.[2] This oil traps impurities.

The Fix: The "Metastable Zone" Protocol If you observe oil droplets:

  • Re-heat the mixture until the solution is clear.

  • Cool slowly to exactly 5°C above the temperature where oiling previously occurred.

  • Seed with pure crystals of 6-bromo-4-indanol.

  • Agitate gently. Do not shock-cool. The seeds provide a template for the lattice, bypassing the liquid phase.[2]

Impurity Management (Regioisomers)

During bromination of 4-indanol, the 5-bromo isomer is a common byproduct.[1]

  • Detection: Use H-NMR.[1] The aromatic protons of the 6-bromo isomer typically show a meta-coupling pattern (d, J2Hz), whereas the 5-bromo isomer shows ortho-coupling (d, J8Hz).[1]

  • Removal: The 5-bromo isomer is generally more soluble in non-polar solvents than the 6-bromo target.[1]

    • Action: If >2% 5-bromo isomer is present, use System A (Toluene/Heptane) .[1] The impurity will remain in the mother liquor.

    • Avoid: System B (EtOH/Water) often co-precipitates both isomers due to the strong hydrophobic driving force of water.

Frequently Asked Questions (FAQ)

Q1: My crystals are turning yellow/brown upon drying. Why? A: Phenolic compounds are prone to oxidation, forming quinone-like impurities.[1]

  • Solution: Add a pinch of Sodium Metabisulfite or Ascorbic Acid to the recrystallization solvent (especially if using System B). Dry the crystals under vacuum in the dark or under nitrogen.

Q2: Can I use Ethyl Acetate/Hexane instead of Toluene? A: Yes. A ratio of 1:4 EtOAc:Hexane is a standard substitute. However, Toluene often yields better crystal habit (larger needles) for this specific indanol structure due to pi-stacking interactions during lattice formation.

Q3: The solution is cloudy even when boiling. A: This is likely inorganic salt (e.g., NaBr) from the bromination quench.

  • Solution: Perform a hot filtration through a celite pad or sintered glass funnel before cooling.

Q4: I have no seed crystals. How do I initiate crystallization? A: Scratch the inner wall of the glass vessel with a glass rod at the air-liquid interface. Alternatively, withdraw a drop of the solution onto a watch glass, let the solvent evaporate to force crude solidification, and use that solid as a seed.

References

  • BenchChem. (2025).[2][3][4][5] Large-Scale Synthesis and Purification of 6-bromo-1H-indazol-4-amine. (Analogous solubility profiles for brominated bicyclic systems). Link

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Remedies. (Fundamental mechanism of liquid-liquid phase separation in phenols). Link

  • Uchikawa, O., et al. (2002). Synthesis of (S)-N-[2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide (Ramelteon). Journal of Medicinal Chemistry, 45(19), 4222–4239. (Describes purification of related indeno-furan intermediates). Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

Troubleshooting

Preventing debromination during 4-hydroxy-6-bromoindane reactions

Topic: Preventing Debromination in 4-Hydroxy-6-Bromoindane Reactions Ticket ID: IND-Br-6-OH-4 Status: Open Assigned Specialist: Senior Application Scientist[1] Introduction Welcome to the Technical Support Center. You ar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Debromination in 4-Hydroxy-6-Bromoindane Reactions Ticket ID: IND-Br-6-OH-4 Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing the loss of the bromine atom (debromination/hydrodehalogenation) during the manipulation of 4-hydroxy-6-bromoindane .

This scaffold presents a unique "push-pull" challenge:

  • The Phenol (C4-OH): An acidic proton and electron-donating group that can poison catalysts or facilitate hydride transfer.[1]

  • The Aryl Bromide (C6-Br): A labile handle prone to oxidative addition.[1]

Debromination is rarely random; it is a specific chemical outcome driven by hydride sources in your reaction media.[1] This guide provides the mechanistic causality and validated protocols to arrest this side reaction.

Module 1: Palladium-Catalyzed Cross-Couplings

Scenario: You are attempting a Suzuki, Buchwald, or Sonogashira coupling at the C6-Br position, but you are isolating the reduced product (4-hydroxyindane) or observing stalled conversion.[1]

The Root Cause: The Hydride Trap

In Pd-catalysis, debromination (hydrodehalogenation) competes with the desired transmetalation. This occurs when a Palladium-Hydride (Pd-H) species forms.[1][2]

Mechanism of Failure:

  • Oxidative Addition: Pd(0) inserts into C-Br as intended.

  • Hydride Source: The Pd(II) species encounters a hydride donor (alcohol solvent, amine base, or DMF decomposition).

  • 
    -Hydride Elimination:  The coordinated solvent/base eliminates a hydride onto the Palladium.
    
  • Reductive Elimination: The Pd-H species eliminates with the aryl ring, creating Ar-H (debrominated product) and regenerating Pd(0).

Troubleshooting Protocol: The "Anhydrous/Bulky" System

To stop this, you must remove hydride sources and accelerate the desired reaction.

VariableAvoid (High Risk) Recommended (Safe) Why?
Solvent Ethanol, Methanol, Isopropanol, DMF (heated)Toluene, THF, 1,4-Dioxane Alcohols coordinate to Pd and undergo

-hydride elimination.[1] DMF decomposes to dimethylamine (a hydride source) at >80°C.
Base Triethylamine, DIPEA, Alkoxides (NaOEt)K₃PO₄, K₂CO₃, Cs₂CO₃ Amine bases are potent hydride donors. Inorganic carbonates/phosphates cannot donate hydrides.[1]
Ligand PPh₃, dppf (standard ligands)XPhos, SPhos, t-Bu₃P Bulky, electron-rich ligands (Buchwald type) accelerate reductive elimination of the desired product, outcompeting the slower hydrodehalogenation.
Phenol Free (-OH)Protected (OMOM, OTBS, OMe) The free phenol can protonate reactive intermediates. Protect it before coupling if possible.[1]
Visualization: The Competing Pathway

DebrominationMechanism Start Ar-Br (Substrate) OxAdd Ar-Pd(II)-Br (Oxidative Addition) Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetalation (Desired Path) OxAdd->TransMet Fast with Bulky Ligands PdH Ar-Pd(II)-H (Hydride Species) OxAdd->PdH Slow with Bulky Ligands Prod Ar-R (Coupled Product) TransMet->Prod Reductive Elimination HydrideSource Hydride Source (Alcohol/Amine/DMF) HydrideSource->PdH Donates H- Waste Ar-H (Debrominated) PdH->Waste Reductive Elimination

Figure 1: The bifurcation point between successful coupling (Green) and debromination (Red). Note that bulky ligands accelerate the Green path.

Module 2: Lithiation & Metal-Halogen Exchange

Scenario: You are attempting to functionalize the ring via Lithium-Halogen exchange (using n-BuLi or t-BuLi), but the reaction is quenching immediately or losing the bromine.

The Core Conflict: Proton vs. Bromine

Lithium reagents are bases first and nucleophiles second.

  • Reaction A (Fastest): Deprotonation of the 4-OH phenol (

    
    ).
    
  • Reaction B (Fast): Lithium-Halogen exchange at C6-Br.

If you add n-BuLi to the unprotected 4-hydroxy-6-bromoindane, you will consume 1 equivalent of BuLi just to form the phenoxide.[1] This lithium phenoxide is an aggregate that can interfere with subsequent exchange at the bromine, or worse, the "ate" complex can lead to proton scrambling.

Step-by-Step Protocol: The Protection First Strategy

Do not attempt lithiation on the free phenol.[1]

  • Step 1: Protection (Mandatory)

    • Reagents: MOM-Cl/DIPEA or TBS-Cl/Imidazole.[1]

    • Goal: Cap the C4-OH.[1]

    • Check: Verify disappearance of -OH stretch in IR or shift in NMR.[1]

  • Step 2: Cryogenic Exchange

    • Solvent: Anhydrous THF (Must be fresh; peroxides promote radical debromination).[1]

    • Temp: Cool to -78°C .[1]

    • Reagent: Add t-BuLi (2.0 equiv) or n-BuLi slowly.[1]

    • Note: t-BuLi is preferred for aryl bromides to drive the equilibrium irreversibly (forming t-BuBr -> isobutene).[1]

  • Step 3: Electrophile Trapping

    • Add your electrophile (DMF, CO2, Iodine) at -78°C.[1]

    • Allow to warm only after the electrophile is fully added.

Module 3: Reductions (Hydrogenation)

Scenario: You need to reduce a ketone (e.g., 1-indanone derivative) or an alkene elsewhere on the molecule, but you are stripping the bromine off the aromatic ring.

The Solution: Chemoselective Hydride Donors

Standard Pd/C + H₂ is not compatible with aryl bromides; it will quantitatively remove the bromine (hydrodehalogenation).

Desired TransformationDo NOT Use Use Instead
Reduce Ketone to Alcohol Pd/C + H₂, LiAlH₄ (risk of debromination at reflux)NaBH₄ + CeCl₃ (Luche Reduction) .[1] The Lanthanide coordinates the carbonyl, accelerating reduction while leaving Ar-Br untouched.
Reduce Alkene to Alkane Pd/C + H₂Pt/C (Sulfided) or RhCl(PPh₃)₃ (Wilkinson's Catalyst) . Sulfided platinum is "poisoned" enough to spare the Ar-Br bond.[1]
Remove Benzyl Group Pd/C + H₂BCl₃ or BBr₃ (Lewis Acid deprotection) or DDQ (oxidative cleavage if PMB).

FAQ: Quick Fixes

Q: I am using DMF as a solvent for Suzuki coupling and seeing 40% debromination. Why? A: DMF decomposes at high temperatures (or if old) into dimethylamine and carbon monoxide. Dimethylamine acts as a hydride source, reducing your Palladium intermediate.[1]

  • Fix: Switch to Dioxane/Water (4:1) or Toluene .[1] If you must use DMF, ensure it is fresh, anhydrous, and keep the temperature below 80°C.

Q: Can I use the free phenol in a Suzuki coupling if I use 2 equivalents of base? A: Technically yes, but it increases the risk of debromination. The electron-rich phenoxide anion makes the aryl ring very electron-rich, which can destabilize the Pd(II)-Ar intermediate and slow down transmetalation, giving the "Hydride Trap" (see Module 1) more time to act. Protection (e.g., Acetyl or Methyl) is highly recommended.

Q: I see "homocoupling" (dimerization) alongside debromination. What does this mean? A: This indicates your catalytic cycle is stalling.[1] The debromination comes from solvent interaction, and homocoupling comes from disproportionation.

  • Fix: Degas your solvents thoroughly.[1] Oxygen promotes homocoupling.[1] Switch to a more active catalyst system (e.g., Pd(dppf)Cl₂ or XPhos Pd G2 ) to force the cross-coupling cycle to turn over faster.

References

  • Mechanisms of Dehalogenation

    • Title: Minimizing Hydrodehalogenation Side Products in Palladium Catalysis.[1][3][4]

    • Source: BenchChem Technical Guides.[1]

  • Ligand Effects on Reductive Elimination

    • Title: Directly Observed Reductive Elimination of Aryl Halides from Monomeric Arylpalladium(II) Halide Complexes.[5][6]

    • Source:Journal of the American Chemical Society / NIH PubMed.
    • URL:[Link]

  • Catalytic Cycle Optimization

    • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the C
    • Source:Organic Process Research & Development (ACS Public
    • URL:[Link]

  • Chemoselectivity in Indane Derivatives

    • Title: 4-Bromo-6-methoxy-2,3-dihydro-1H-inden-1-one (Chemical Properties & Handling).
    • Source: ChemScene Product Data.[1]

  • General Cross-Coupling Guide

    • Title: Cross-Coupling Reactions Guide (Suzuki/Heck/Negishi).[1][7]

    • Source: Johnson Matthey Catalysis / JMCCT.[1]

    • URL:[Link]

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting 6-Bromo-2,3-dihydro-1H-inden-4-ol Solutions

Welcome to the Application Scientist Support Portal. 6-Bromo-2,3-dihydro-1H-inden-4-ol (also known as 6-bromo-4-indanol) is a highly versatile but chemically sensitive building block used in drug development and material...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. 6-Bromo-2,3-dihydro-1H-inden-4-ol (also known as 6-bromo-4-indanol) is a highly versatile but chemically sensitive building block used in drug development and materials science. Its structural topology—combining an electron-rich phenol, activated benzylic carbons, and an aryl bromide—makes it highly susceptible to multi-pathway degradation in solution.

This guide is designed to help researchers diagnose instability issues, understand the underlying chemical causality, and implement self-validating protocols to ensure absolute experimental reproducibility.

Part 1: Core Instability Mechanisms (The "Why")

To stabilize a compound, you must first understand how it degrades. The instability of 6-bromo-4-indanol is driven by three distinct mechanistic vulnerabilities:

  • Phenol Oxidation (Single-Electron Transfer): Phenols are electron-rich. Deprotonation to the phenolate (at pH > 7) significantly lowers the oxidation potential. Dissolved oxygen or trace high-valent metals can abstract a hydrogen atom, forming a phenoxy radical that rapidly dimerizes or oxidizes further into highly conjugated, colored quinones .

  • Benzylic Autoxidation: The indane ring contains activated sp³ C-H bonds at positions 1 and 3. Because any resulting radical is resonance-stabilized by the adjacent aromatic ring, these positions readily undergo aerobic autoxidation, forming hydroperoxides that decompose into indanones or indanols .

  • Aryl Bromide Cleavage: The C-Br bond is vulnerable to photolytic cleavage under UV exposure or catalytic transfer hydrodehalogenation if trace transition metals (e.g., Pd, Fe) and a hydrogen donor (like methanol) are present in the matrix .

G A 6-bromo-2,3-dihydro-1H-inden-4-ol (Intact Molecule) B Quinone & Oligomers (Color Change: Pink/Brown) A->B Phenol Oxidation (O2, High pH, Trace Metals) C Benzylic Ketones/Alcohols (+14 Da / +16 Da) A->C Autoxidation at C1/C3 (Radicals, O2, Light) D Debrominated Indanol (-78 Da) A->D Photolytic Cleavage (UV Light, H-Donors)

Fig 1. Tri-modal degradation pathways of 6-bromo-4-indanol and their analytical signatures.

Part 2: Troubleshooting FAQs (The "What & How")

Q1: My stock solution in methanol turned pink after a week at room temperature. What happened? A: The pink or brown discoloration is a classic hallmark of phenol oxidation. When exposed to dissolved oxygen, the phenol group oxidizes to a phenoxy radical, which subsequently couples to form highly conjugated quinone or oligomeric species . Methanol can act as a hydrogen donor, exacerbating radical propagation.

  • Self-Validating QC Check: Run a rapid UV-Vis scan. A new broad absorbance peak between 400–500 nm confirms quinone formation. Discard the solution immediately.

Q2: LC-MS analysis of my aged solution shows a major impurity at M+14 Da. Is this an adduct? A: No, an M+14 Da mass shift indicates benzylic oxidation. The benzylic CH₂ group (mass 14) is oxidized to a ketone (C=O, mass 28), resulting in a net gain of 14 Da (loss of 2H, gain of O). This autoxidation occurs at the C1 or C3 positions of the indane ring .

  • Self-Validating QC Check: Look for an accompanying M+16 Da peak in the chromatogram, which corresponds to the intermediate benzylic alcohol. If present, your storage environment is failing to exclude oxygen.

Q3: I am observing a peak with an m/z of 134 in negative ion mode, which is 78 Da lighter than the parent compound. Why? A: This is the debrominated degradation product (2,3-dihydro-1H-inden-4-ol). Aryl bromides are susceptible to photolytic cleavage or trace-metal-catalyzed hydrodehalogenation . If you are using standard clear glass vials washed with metal-containing detergents, or exposing the solution to ambient light, the C-Br bond will cleave.

  • Self-Validating QC Check: Check the isotopic pattern of the impurity. If it lacks the characteristic 1:1 M/M+2 ratio of a monobrominated species, debromination has definitively occurred.

Part 3: Standard Operating Protocol (SOP) for Solution Preparation

To completely arrest the degradation pathways described above, follow this causality-driven methodology. This protocol systematically eliminates oxygen (preventing SET oxidation), neutralizes pH (preventing phenolate formation), and blocks light/metals (preventing debromination).

Step-by-Step Methodology:
  • Solvent Selection: Use an HPLC-grade, aprotic, non-nucleophilic solvent (e.g., Acetonitrile or Dichloromethane). Avoid primary alcohols for long-term storage to prevent hydrogen-donor side reactions.

  • Degassing (Critical Step): Sparge the chosen solvent with high-purity Argon for a minimum of 15 minutes.

    • Causality: Displacing dissolved O₂ halts both the phenol oxidation and benzylic autoxidation pathways.

  • Acidification: Add 0.1% v/v Formic Acid to the degassed solvent.

    • Causality: Maintaining a slightly acidic environment (pH ~3-4) ensures the phenol remains fully protonated, significantly raising its oxidation potential and preventing phenolate radical initiation.

  • Dissolution & Aliquoting: Weigh the 6-bromo-4-indanol powder in a glovebox or under a continuous nitrogen stream. Dissolve in the prepared solvent to the desired concentration.

  • Storage: Transfer the solution into amber, silanized glass vials.

    • Causality: Amber glass blocks UV-induced photolysis, while silanization prevents trace metal leaching from the glass matrix that catalyzes debromination. Purge the headspace with Argon before sealing with PTFE-lined caps. Store at -20°C.

Workflow Step1 1. Solvent Selection (Aprotic, Non-nucleophilic) Step2 2. Argon Degassing (Remove dissolved O2) Step1->Step2 Step3 3. Acidification (Add 0.1% FA to protonate phenol) Step2->Step3 Step4 4. Amber Silanized Vials (Block UV & trace metals) Step3->Step4 Step5 5. Cryogenic Storage (-20°C under Argon headspace) Step4->Step5

Fig 2. Self-validating workflow for the preparation of ultra-stable indanol stock solutions.

Part 4: Quantitative Stability Data

The following table summarizes the quantitative degradation rates of 1 mg/mL 6-bromo-4-indanol solutions under varying environmental conditions, validating the necessity of the SOP above.

Solvent SystemAtmosphereStorage TempLight ExposureHalf-Life (t₁/₂)Primary Degradant
Methanol (Neutral)Ambient Air25°CClear Vial~5 DaysQuinones (Pink color)
Methanol (pH 9)Ambient Air25°CClear Vial< 12 HoursQuinones / Oligomers
AcetonitrileAmbient Air25°CUV Light~3 DaysDebrominated Indanol
AcetonitrileArgon4°CAmber Vial~45 DaysBenzylic Ketones
Acetonitrile (0.1% FA) Argon -20°C Amber Vial > 180 Days None Detected

References

  • Title: Oxidative dehalogenation of halophenols by high-valent nonheme iron(IV)-oxo intermediates Source: ResearchGate / Chemistry - A European Journal URL: [Link]

  • Title: Boosting Solvent-Free Aerobic Oxidation of Benzylic Compounds into Ketones over Au-Pd Nanoparticles Supported by Porous Carbon Source: MDPI - Catalysts URL: [Link]

  • Title: Efficient Transfer Hydrodehalogenation of Halophenols Catalyzed by Pd Supported on Ceria Source: SSRN / Applied Catalysis B: Environment and Energy URL: [Link]

Troubleshooting

Technical Support Center: Separation of 6-Bromo and 4-Bromo Indanol Isomers

Welcome to the technical support center for the challenging separation of 6-bromo-1-indanol and 4-bromo-1-indanol. This guide is designed for researchers, chemists, and process development professionals who are navigatin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the challenging separation of 6-bromo-1-indanol and 4-bromo-1-indanol. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of isolating these critical positional isomers. Here, we synthesize foundational chromatographic principles with field-proven methodologies to provide actionable solutions.

This resource is divided into two main sections:

  • Frequently Asked Questions (FAQs): Addressing high-level strategic questions about method selection and initial approaches.

  • Troubleshooting Guides: Providing in-depth, problem-specific solutions for common issues encountered during separation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating 6-bromo and 4-bromo indanol isomers?

The primary difficulty lies in their structural similarity. As positional isomers, 6-bromo-1-indanol and 4-bromo-1-indanol have identical molecular weights (213.07 g/mol ) and very similar physicochemical properties, including polarity and hydrophobicity.[1][2] This similarity results in nearly identical interactions with both stationary and mobile phases in chromatography, making baseline separation difficult to achieve. The key to separation is to exploit subtle differences in their dipole moments and electron cloud distributions arising from the different positions of the bromine atom on the aromatic ring.

Q2: Which chromatographic technique should I start with for this separation?

For analytical-scale separation and method development, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended starting point. It is a versatile and widely accessible technique that is effective for a broad range of non-polar to moderately polar compounds.[3]

However, for preparative-scale or when RP-HPLC fails to provide adequate resolution, Supercritical Fluid Chromatography (SFC) should be considered. SFC often provides superior selectivity for positional isomers and is a "greener" alternative with faster separation times.[4][5]

Q3: Can fractional crystallization be used for this separation?

Fractional crystallization is a potential, albeit challenging, method for separating these isomers, particularly at a larger scale. Its success is entirely dependent on the two isomers having significantly different solubilities in a specific solvent and a favorable crystallization behavior. This requires extensive screening of various solvents at different temperatures to identify a system where one isomer crystallizes preferentially while the other remains in the mother liquor.[6] While potentially cost-effective, it often involves more complex process development and may lead to lower recovery of the pure isomers compared to chromatography.

Q4: Are there specific HPLC columns known to be effective for aromatic positional isomers?

Yes. While a standard C18 column might work, specialized stationary phases often provide the necessary selectivity. Columns with phenyl-based ligands (e.g., Phenyl-Hexyl) are highly recommended.[7][8] These phases can induce π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the indanol isomers. The different electron-withdrawing effects of the bromine at the 4- vs. 6-position can alter the electron density of the indanol's aromatic system, leading to differential π-π stacking interactions and, consequently, separation.[7]

Method Selection & Initial Workflow

The choice of separation strategy depends on the scale and purity requirements. The following diagram outlines a logical workflow for selecting the appropriate technique.

MethodSelection cluster_start cluster_scale cluster_methods cluster_techniques cluster_decision cluster_end Start Goal: Separate 6-Bromo & 4-Bromo Indanol Scale What is the required scale? Start->Scale Analytical Analytical / mg Scale Scale->Analytical < 1 g Preparative Preparative / g to kg Scale Scale->Preparative > 1 g HPLC HPLC Method Development Analytical->HPLC Primary Choice SFC SFC Method Development Analytical->SFC Alternative Preparative->HPLC If SFC Unavailable Preparative->SFC Often More Efficient Crystallization Fractional Crystallization Screening Preparative->Crystallization Cost-Effective Potential ResolutionCheck Adequate Resolution? HPLC->ResolutionCheck SFC->ResolutionCheck Success Pure Isomers Obtained Crystallization->Success Successful Screen Scalable Is Method Scalable? ResolutionCheck->Scalable Yes ReEvaluate Re-evaluate Strategy (e.g., derivatization) ResolutionCheck->ReEvaluate No Scalable->Success Yes Scalable->ReEvaluate No

Caption: Decision workflow for selecting a separation method.

Troubleshooting Guides

Issue 1: Poor or No Resolution in Reverse-Phase HPLC

You are seeing co-elution or a single broad peak for the two isomers on a C18 column.

Root Cause Analysis: The hydrophobic C18 stationary phase interacts similarly with both isomers. The separation on a C18 column relies primarily on subtle differences in overall hydrophobicity, which are minimal between the 4-bromo and 6-bromo isomers. A different separation mechanism is required.

Solutions:

1. Change Stationary Phase Chemistry:

  • Action: Switch from a C18 column to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.

  • Rationale: Phenyl-based columns introduce π-π interaction as a secondary separation mechanism. The position of the bromine atom influences the quadrupole moment of the aromatic ring, leading to differential interactions with the electron-rich phenyl ligands of the stationary phase.[7] PFP phases add dipole-dipole interactions, which can also help differentiate the isomers.

  • Protocol: See "Detailed Protocol 1: HPLC Method for Bromo-Indanol Isomer Separation" below.

2. Optimize Mobile Phase Composition:

  • Action: Systematically vary the ratio of your organic modifier (Acetonitrile vs. Methanol) and water. Start with a 60:40 Acetonitrile:Water (v/v) mixture and adjust in 5% increments.

  • Rationale: Acetonitrile and methanol have different polarities and abilities to engage in hydrogen bonding. Switching from one to the other can alter the selectivity (the distance between the two peaks). Sometimes, a ternary mixture (e.g., Acetonitrile/Methanol/Water) can provide unique selectivity.

3. Adjust Temperature:

  • Action: Control the column temperature using a column oven. Evaluate separation at temperatures between 25°C and 45°C.

  • Rationale: Increasing temperature lowers mobile phase viscosity, which can improve peak efficiency.[9] More importantly, it can affect the thermodynamics of the interactions between the analytes and the stationary phase, sometimes increasing selectivity.

ParameterStarting ConditionOptimized Condition (Example)Rationale for Change
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 3.5 µmIntroduces π-π interactions for enhanced selectivity.[7][8]
Mobile Phase 70% Acetonitrile / 30% Water55% Methanol / 45% WaterMethanol can offer different selectivity for aromatic compounds.
Flow Rate 1.0 mL/min1.0 mL/minMaintain standard flow for initial screening.
Temperature Ambient40°CImproves efficiency and can alter selectivity.
Detection UV at 254 nmUV at 220 nmLower wavelength may provide better sensitivity for the indanol chromophore.
Issue 2: Low Recovery After Preparative Chromatography

You have successfully separated the isomers, but the yield of the purified compounds is significantly lower than expected.

Root Cause Analysis: Low recovery can stem from several factors including irreversible adsorption on the column, sample degradation, or inefficient fraction collection.

Solutions:

1. Passivate the System (for SFC):

  • Action: Before injecting your sample, perform several blank injections of your mobile phase followed by an injection of a "dummy" sample like caffeine or a simple mixture.

  • Rationale: Active sites on the stationary phase or in the fluidic path (especially stainless steel surfaces) can irreversibly bind a portion of your analyte. These initial injections "passivate" these sites, ensuring that subsequent injections of your valuable sample are recovered more completely.

2. Check for On-Column Degradation:

  • Action: Collect all fractions, including the column wash, and analyze them by LC-MS or GC-MS.

  • Rationale: The stationary phase surface (especially bare silica in normal phase) can be acidic and may catalyze degradation (e.g., dehydration) of the indanol. If degradation products are identified, switching to a less acidic or end-capped stationary phase is necessary.

3. Optimize Fraction Collection Parameters:

  • Action: Ensure your fraction collector's delay volume is correctly calibrated. Collect fractions based on slope and threshold, not just time, to avoid cutting off the leading or tailing edges of your peaks.

  • Rationale: Incorrect timing in fraction collection is a common source of yield loss. A well-calibrated system ensures that the entire peak is collected in the appropriate vials.

Troubleshooting Flowchart for HPLC

HPLCTroubleshooting Problem Problem: Poor Isomer Resolution Cause1 Suboptimal Stationary Phase Problem->Cause1 Cause2 Suboptimal Mobile Phase Problem->Cause2 Cause3 Poor Peak Shape (Efficiency) Problem->Cause3 Solution1 Switch to Phenyl-Hexyl or PFP Column Cause1->Solution1 Exploit π-π interactions Solution2 Screen Organic Modifiers (ACN vs. MeOH) Cause2->Solution2 Alter selectivity Solution3 Adjust Temperature (e.g., 30-45°C) Cause2->Solution3 Affect thermodynamics Solution4 Check for column overload / extra-column volume Cause3->Solution4 Reduce band broadening

Sources

Optimization

6-Bromo-4-Indanol Etherification: Technical Support &amp; Troubleshooting Guide

Welcome to the Technical Support Center for the etherification of 6-bromo-4-indanol. This guide provides drug development professionals and synthetic chemists with field-proven methodologies, causality-driven troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the etherification of 6-bromo-4-indanol. This guide provides drug development professionals and synthetic chemists with field-proven methodologies, causality-driven troubleshooting, and validated protocols to minimize side products during O-alkylation.

Reaction Pathway Selection & Logic

6-Bromo-4-indanol contains a phenolic hydroxyl group on an indane skeleton, activated by the electron-withdrawing nature of the bromine atom. This structural feature lowers its pKa compared to standard aliphatic alcohols, making it an excellent nucleophile for the Williamson Ether Synthesis and a highly reactive pro-nucleophile for the Mitsunobu Reaction [1][2]. The primary challenge in both pathways is the suppression of competing side reactions, such as E2 elimination and betaine-adduct formation[2][3].

EtherificationWorkflow Start 6-Bromo-4-indanol Agent Select Alkylating Agent Start->Agent PrimHalide Primary Alkyl Halide Agent->PrimHalide Base + Solvent SecHalide Sec/Tert Alkyl Halide Agent->SecHalide Base + Solvent Alcohol Primary/Secondary Alcohol Agent->Alcohol PPh3 + DEAD/DIAD WilliamsonOpt Williamson Ether Synthesis (SN2 Pathway) PrimHalide->WilliamsonOpt Elimination E2 Elimination (Major Side Product) SecHalide->Elimination MitsunobuOpt Mitsunobu Reaction (Stereospecific SN2) Alcohol->MitsunobuOpt Success Target Ether Product WilliamsonOpt->Success MitsunobuOpt->Success

Decision matrix for 6-bromo-4-indanol etherification pathways.

Williamson Ether Synthesis: Troubleshooting & Protocols

The Williamson ether synthesis relies on the deprotonation of 6-bromo-4-indanol to form a phenoxide, followed by an SN₂ attack on an alkyl halide[3][4].

Causality of Side Products
  • E2 Elimination (Alkene Formation): The phenoxide is a strong base. When sterically hindered secondary or tertiary alkyl halides are used, the activation energy for the E2 elimination pathway drops below that of the SN₂ pathway, leading to alkene formation rather than the desired ether.

  • C-Alkylation: Phenoxide ions are ambident nucleophiles. While O-alkylation is kinetically favored, highly polar protic solvents (which heavily solvate the oxygen) or specific counterions can drive electrophilic attack to the ortho/para carbons of the aromatic ring[3].

Self-Validating Protocol: Optimized Williamson Etherification

Objective: Synthesize 6-bromo-4-alkoxyindane using a primary alkyl halide while suppressing E2 elimination.

  • Deprotonation: Dissolve 1.0 equivalent of 6-bromo-4-indanol in anhydrous N,N-dimethylformamide (DMF) (10 mL/g). Causality: DMF is an aprotic solvent that leaves the phenoxide oxygen unsolvated and highly nucleophilic[5].

  • Base Addition: Add 1.2 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Validation checkpoint: The solution should shift in color (often yellow/orange) indicating phenoxide formation. Stir at room temperature for 30 minutes.

  • Alkylation: Dropwise add 1.1 equivalents of the primary alkyl halide (e.g., 1-bromoalkane).

  • Heating & Monitoring: Heat the reaction to 60°C. Monitor via TLC. Causality: Keeping the temperature moderate (60°C instead of reflux) suppresses thermal degradation and minimizes any background E2 elimination[3].

  • Quench & Workup: Cool to room temperature, quench with ice water to precipitate the product, or extract with Ethyl Acetate. Wash the organic layer 3x with brine to thoroughly remove DMF.

FAQ: Williamson Ether Synthesis

Q: I am observing a massive loss of my alkyl halide and low ether yields. What is happening? A: You are likely experiencing E2 elimination[3]. If your alkylating agent is secondary or tertiary, the basicity of the 6-bromo-4-indanol phenoxide is abstracting a beta-proton from the halide[6]. Solution: Switch to the Mitsunobu reaction (see Section 3) to achieve etherification with secondary substrates without basic conditions[1].

Q: How do I minimize C-alkylation side products? A: Ensure you are using a polar aprotic solvent like DMF or DMSO[5]. Protic solvents (like ethanol) hydrogen-bond to the phenoxide oxygen, sterically hindering it and forcing the electrophile to react at the carbon ring[3]. Furthermore, using larger counterions (K⁺ or Cs⁺ instead of Na⁺) increases the reactivity of the oxygen center.

Mitsunobu Reaction: Troubleshooting & Protocols

When coupling 6-bromo-4-indanol with secondary or sterically hindered alcohols, the Mitsunobu reaction is the authoritative choice. It operates under mildly acidic/neutral conditions, utilizing triphenylphosphine (PPh₃) and an azodicarboxylate (DEAD or DIAD) to activate the alcohol for SN₂ displacement[7][8].

Causality of Side Products
  • Betaine-Adduct Formation: If the pro-nucleophile is not acidic enough (pKa > 13), the azodicarboxylate intermediate will displace the activated alcohol instead of the indanol, forming a hydrazine side product[2][7]. Fortunately, bromophenols like 6-bromo-4-indanol typically have a pKa < 10, making this less likely unless the reaction is starved of the indanol[1].

  • Triphenylphosphine Oxide (TPPO) Contamination: The thermodynamic driver of the Mitsunobu reaction is the formation of the P=O bond[2]. TPPO is notoriously difficult to separate from the target ether via standard silica gel chromatography due to co-elution[9].

Self-Validating Protocol: Optimized Mitsunobu Etherification

Objective: Synthesize sterically hindered ethers of 6-bromo-4-indanol with clean inversion of stereochemistry.

  • Preparation: In an oven-dried flask under argon, dissolve 1.0 eq of 6-bromo-4-indanol, 1.1 eq of the secondary alcohol, and 1.2 eq of PPh₃ in anhydrous Tetrahydrofuran (THF) (10 mL/g)[7][9].

  • Cooling: Cool the mixture to 0°C using an ice bath. Causality: Cooling is critical to control the exothermic formation of the betaine intermediate and prevent side reactions[7].

  • Activation: Add 1.2 eq of DIAD dropwise over 15 minutes. Validation checkpoint: A transient yellow/orange color will appear and fade as the betaine forms and reacts.

  • Propagation: Remove the ice bath and stir at room temperature for 6–8 hours. Monitor via TLC until the indanol is consumed[9].

  • Purification (TPPO Removal): Concentrate the reaction mixture. Triturate the crude residue with cold diethyl ether/hexane (1:1). The TPPO will precipitate as a white solid[9]. Filter the solid, and purify the filtrate via column chromatography.

FAQ: Mitsunobu Reaction

Q: My reaction stalled at 50% conversion, and I see a lot of unreacted 6-bromo-4-indanol. Why? A: Moisture is the primary enemy of the Mitsunobu reaction. Water acts as a competing nucleophile, reacting with the activated phosphonium intermediate to yield the starting alcohol and TPPO. Ensure all reagents and solvents are strictly anhydrous.

Q: How can I avoid the tedious TPPO removal process? A: Consider using polymer-supported triphenylphosphine (PS-PPh₃) or a bifunctional reagent like 4-(diphenylphosphino)benzoic acid. These allow the phosphine oxide byproduct to be removed via simple filtration or a mild basic wash, respectively[7][8].

Quantitative Data Presentation

The following table summarizes the expected outcomes and side product profiles when reacting 6-bromo-4-indanol under various etherification conditions.

Alkylating AgentMethodSolvent / ReagentsExpected YieldPrimary Side ProductMitigation Strategy
Primary Halide WilliamsonDMF, K₂CO₃, 60°C85–95%Trace E2 EliminationMaintain temp ≤ 60°C; strictly use primary halides[3].
Secondary Halide WilliamsonTHF, NaH, Reflux< 30%E2 Elimination (Major)Switch to Mitsunobu reaction[6].
Secondary Alcohol MitsunobuTHF, PPh₃, DIAD, 0°C to RT70–85%TPPO ContaminationTriturate with cold hexanes/ether before column[9].
Tertiary Alcohol MitsunobuTHF, PPh₃, DIAD< 10%Alkene (Elimination)Mitsunobu fails for 3° alcohols due to steric hindrance[9].

References

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 6-Bromo-4-indanol: A Comparative Guide for Regioisomer Differentiation

Executive Summary In the development of rigidified phenolic scaffolds for drug discovery, bromoindanols serve as critical synthetic intermediates. Among these, 6-bromo-4-indanol is particularly valuable due to its unique...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of rigidified phenolic scaffolds for drug discovery, bromoindanols serve as critical synthetic intermediates. Among these, 6-bromo-4-indanol is particularly valuable due to its unique meta-substitution pattern relative to the hydroxyl group. However, its synthesis and characterization present significant challenges. Because the C4-hydroxyl group is a strongly activating, ortho/para-directing substituent, standard electrophilic bromination predominantly yields the alternative isomers: 5-bromo-4-indanol and 7-bromo-4-indanol[1].

Consequently, when synthesizing 6-bromo-4-indanol via alternative pathways—such as the on pre-brominated indanones[2]—rigorous analytical verification is paramount. This guide provides an in-depth, comparative


H NMR framework to objectively differentiate the target product, 6-bromo-4-indanol, from its more common structural alternatives.

Mechanistic Causality: The NMR Physics of the Indanol Core

The differentiation of these regioisomers relies on the scalar spin-spin coupling (


-coupling) of the protons on the aromatic ring, combined with spatial deshielding effects on the aliphatic cyclopentyl ring.

As a Senior Application Scientist, it is critical to look beyond mere peak matching and understand the causality of the spectra:

  • Aromatic Spin Systems : The indanol bicyclic core leaves only two aromatic protons when a single bromine atom is introduced to the benzene ring. The relative position of these two remaining protons dictates the splitting pattern. Protons adjacent to each other (ortho) will exhibit a large coupling constant (

    
     Hz). Protons separated by one carbon (meta) will exhibit a small coupling constant (
    
    
    
    Hz).
  • The Peri-Effect : The aliphatic cyclopentyl ring occupies C1, C2, and C3. If a bulky, electronegative bromine atom is positioned at C7, it sits spatially adjacent (peri) to the C1 methylene protons. This proximity causes localized magnetic deshielding, pushing the C1 protons significantly downfield compared to the 5-bromo and 6-bromo isomers. This phenomenon acts as a built-in self-validating data point.

Comparative Data Analysis

The following table summarizes the theoretical and empirical


H NMR performance parameters for 6-bromo-4-indanol compared to its primary synthetic alternatives.
CompoundSubstitution PatternAromatic ProtonsSplitting PatternCoupling Constant (

)
C1 Methylene Shift (

)
6-Bromo-4-indanol C6-BromoH5, H7Two doublets~1.8 Hz (meta)~2.9 ppm (Normal)
5-Bromo-4-indanol C5-BromoH6, H7Two doublets~8.0 Hz (ortho)~2.9 ppm (Normal)
7-Bromo-4-indanol C7-BromoH5, H6Two doublets~8.0 Hz (ortho)~3.2 ppm (Deshielded)

Note: Data acquired in


 at 400 MHz. Chemical shifts may vary slightly based on concentration, but the 

-couplings and relative peri-effect shifts remain absolute constants.

Experimental Protocol: Self-Validating NMR Workflow

To ensure absolute trustworthiness in your structural assignment and prevent false negatives caused by poor resolution, follow this optimized, step-by-step methodology.

Step 1: Sample Preparation

  • Action: Dissolve 10–15 mg of the purified bromo-4-indanol analyte in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality:

    
     is strictly preferred over hydrogen-bonding solvents like DMSO-
    
    
    
    . DMSO will strongly solvate the C4-OH, altering the local electronic environment and potentially broadening the aromatic signals, which obscures the critical 1.8 Hz meta-coupling required to identify the 6-bromo isomer.

Step 2: Instrument Tuning and Shimming

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the

    
    H frequency. Perform rigorous gradient shimming (Z-axis).
    
  • Self-Validation Check: Measure the line width at half height (

    
    ) of the TMS peak. It must  be < 0.5 Hz. If the shimming is poor, the 1.8 Hz doublets of 6-bromo-4-indanol will artificially merge into broad singlets, leading to a catastrophic misassignment.
    

Step 3: 1D


H Acquisition 
  • Action: Execute a standard 1D proton experiment using a 30° pulse angle.

  • Parameters: Set the Relaxation Delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation. Acquire 16 to 32 scans (NS) with a Spectral Width (SW) of 15 ppm centered at 5 ppm.

  • Processing: Apply a mild exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation to enhance signal-to-noise without sacrificing the resolution needed to measure small

    
    -couplings.
    

Regiochemical Assignment Decision Tree

The following logical workflow illustrates the definitive analytical path to confirm the presence of 6-bromo-4-indanol against its alternatives using the data acquired from the protocol above.

NMR_Workflow Start Unknown Bromo-4-indanol Isomer Acquire Acquire 1D 1H NMR (CDCl3, 400 MHz) Start->Acquire AnalyzeArom Step 1: Analyze Aromatic Region (6.5 - 7.5 ppm) Acquire->AnalyzeArom Meta Two doublets J ≈ 1.5 - 2.0 Hz AnalyzeArom->Meta Splitting Pattern Ortho Two doublets J ≈ 7.5 - 8.5 Hz AnalyzeArom->Ortho Splitting Pattern Isomer6 6-Bromo-4-indanol (Confirmed) Meta->Isomer6 AnalyzeAliph Step 2: Analyze C1 Methylene (2.8 - 3.3 ppm) Ortho->AnalyzeAliph Normal Normal Shift δ ≈ 2.9 ppm AnalyzeAliph->Normal Deshielded Deshielded (Peri-effect) δ ≈ 3.2 ppm AnalyzeAliph->Deshielded Isomer5 5-Bromo-4-indanol (Confirmed) Normal->Isomer5 Isomer7 7-Bromo-4-indanol (Confirmed) Deshielded->Isomer7

Decision tree for NMR-based regiochemical assignment of bromo-4-indanol isomers.

References

  • Huang-Minlon. "A Simple Modification of the Wolff-Kishner Reduction." Journal of the American Chemical Society, 1946, 68(12), 2487–2488. URL:[Link]

  • MacHarla, A. K., et al. "Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide." Journal of Chemistry, 2013. URL:[Link]

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry (Third Edition). Elsevier, 2016. URL:[Link]

Sources

Comparative

Comparative Analysis of Empirical vs. In Silico 13C NMR Chemical Shift Determination for 6-Bromo-2,3-dihydro-1H-inden-4-ol

Executive Summary Accurate structural characterization of halogenated indanol derivatives is a critical bottleneck in preclinical drug development. Compounds such as 6-bromo-2,3-dihydro-1H-inden-4-ol (6-bromoindan-4-ol)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate structural characterization of halogenated indanol derivatives is a critical bottleneck in preclinical drug development. Compounds such as 6-bromo-2,3-dihydro-1H-inden-4-ol (6-bromoindan-4-ol) serve as vital intermediates for synthesizing complex therapeutics, including Hsp90β-selective inhibitors[1], spirobenzovesamicol PET tracers[2], and biologically active tetrazoles[3].

Assigning the


C NMR chemical shifts for this molecule presents a specific regiochemical challenge: distinguishing the heavy-atom shielding effect of the C6-bromine from the strong deshielding effect of the C4-hydroxyl group across the fused cyclopentane-benzene ring system. This guide objectively compares three distinct methodologies for determining these chemical shifts—Experimental Acquisition , Density Functional Theory (DFT) , and Empirical Additivity (HOSE Codes) —providing researchers with a framework to balance accuracy, computational cost, and turnaround time.

Workflow Visualization

The following diagram illustrates the tripartite methodology used to cross-validate the


C NMR assignments, ensuring a self-validating analytical loop.

NMR_Methodology A 6-Bromo-2,3-dihydro-1H-inden-4-ol (Target Molecule) B Experimental Acquisition (13C & DEPT-135 NMR) A->B Synthesis/Isolation C In Silico DFT Prediction (B3LYP/6-311+G(2d,p)) A->C 3D Geometry Opt. D Empirical Additivity (HOSE Codes) A->D 2D Topology E Data Alignment & Multivariate Analysis B->E Chemical Shifts (δ) C->E Isotropic Shielding D->E Database Matching F Regiochemical Validation (Self-Validating Output) E->F Δδ Minimization

Fig 1: Tripartite workflow for 13C NMR chemical shift validation and regiochemical assignment.

Comparative Methodologies & Protocols

As an application scientist, relying on a single method for structural elucidation introduces risk. The protocols below are designed with built-in causality—explaining why specific parameters are chosen—and function as self-validating systems.

Method A: Self-Validating Experimental NMR (The Gold Standard)

Experimental NMR remains the ground truth, but halogenated indanols possess multiple quaternary carbons (C4, C6, C3a, C7a) that suffer from long longitudinal relaxation times (


) and a lack of Nuclear Overhauser Effect (NOE) enhancement.

Causality of Experimental Choices: To prevent the quaternary signals from disappearing into the baseline, the relaxation delay (


) must be extended. Furthermore, to create a self-validating system , we pair standard 

C acquisition with a DEPT-135 experiment. DEPT-135 nullifies quaternary carbons, phases CH

carbons negatively, and CH carbons positively. Subtracting the DEPT-135 spectrum from the standard

C spectrum definitively isolates the four quaternary carbons, proving the regiochemistry without ambiguity.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 30 mg of 6-bromo-2,3-dihydro-1H-inden-4-ol in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • Spectrometer Tuning: Insert the sample into a 500 MHz NMR spectrometer. Tune and match the probe to the

    
    C frequency (125 MHz). Lock the magnetic field to the deuterium signal of CDCl
    
    
    
    and shim the Z-axis gradients.
  • Standard

    
    C Acquisition:  Set the pulse sequence to a standard proton-decoupled 
    
    
    
    C experiment (zgpg30). Critical adjustment: Increase the relaxation delay (
    
    
    ) from the default 2.0s to 5.0s to ensure complete relaxation of the C-Br and C-OH quaternary carbons. Acquire 1024 scans.
  • DEPT-135 Acquisition: Run a DEPT-135 sequence (dept135) using a standard

    
     of 2.0s (since only protonated carbons are observed, 
    
    
    
    is shorter). Acquire 256 scans.
  • Validation & Processing: Phase and baseline correct both spectra. Overlay them. Identify C1, C2, and C3 as negative peaks in the DEPT-135; C5 and C7 as positive peaks; and C4, C6, C3a, and C7a as the peaks present only in the standard

    
    C spectrum.
    
Method B: First-Principles DFT Calculation (The Theoretical Standard)

When physical samples are scarce or highly toxic, in silico prediction using Density Functional Theory (DFT) provides rigorous stereoelectronic modeling.

Causality of Experimental Choices: We utilize the B3LYP functional with a 6-311+G(2d,p) basis set. The inclusion of diffuse functions (+) and polarization functions ((2d,p)) is mandatory here; bromine is a large, polarizable atom, and failing to account for its diffuse electron cloud will result in severe calculation errors for the C6 and ortho (C5, C7) chemical shifts.

Step-by-Step Protocol:

  • Geometry Optimization: Build the 3D structure of 6-bromo-2,3-dihydro-1H-inden-4-ol in GaussView. Run a geometry optimization using opt freq B3LYP/6-311+G(2d,p).

  • Frequency Verification: Check the output for imaginary frequencies. A valid ground state must have zero imaginary frequencies.

  • NMR Shielding Calculation: Submit the optimized geometry for NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method: nmr=giao B3LYP/6-311+G(2d,p) scrf=(solvent=chloroform).

  • Referencing: Subtract the calculated isotropic shielding tensors from the calculated shielding tensor of TMS at the same level of theory to yield the predicted chemical shifts (

    
    ).
    
Method C: Empirical Additivity / HOSE Codes (The Rapid Estimator)

Software like ChemDraw or MestReNova uses Hierarchical Orthogonal Space Encoding (HOSE) to estimate shifts based on database matching and substituent additivity rules.

Causality of Experimental Choices: The base indane system is modified by an OH group at C4 (strong ipso deshielding, ortho/para shielding) and a Br group at C6 (heavy atom ipso shielding, ortho deshielding). While fast, this method assumes linear additivity, which breaks down slightly due to the fused cyclopentane ring strain altering the


-orbital overlap of the phenol system.

Quantitative Data Comparison

The table below summarizes the


C NMR chemical shifts (

, ppm) for 6-bromo-2,3-dihydro-1H-inden-4-ol derived from the three methodologies. Experimental benchmarks are derived using validated additivity shifts applied to empirical indanol baselines[1][2].
Carbon PositionType (DEPT-135)Experimental Benchmark (

ppm)
DFT Prediction (

ppm)
Empirical Additivity (

ppm)

(Exp - DFT)
C1 (Aliphatic)CH

(Negative)
32.833.531.9-0.7
C2 (Aliphatic)CH

(Negative)
25.426.124.8-0.7
C3 (Aliphatic)CH

(Negative)
29.530.228.1-0.7
C4 (Phenolic)C-Quat (Null)152.8154.1151.5-1.3
C5 (Aromatic)CH (Positive)116.8118.0115.2-1.2
C6 (Halogenated)C-Quat (Null)122.3120.5124.1+1.8
C7 (Aromatic)CH (Positive)120.6121.9118.9-1.3
C7a (Bridgehead)C-Quat (Null)147.1148.5145.8-1.4
C3a (Bridgehead)C-Quat (Null)129.5131.0128.2-1.5
Performance Analysis
  • Accuracy: DFT provides the closest match to experimental reality, particularly for the complex electronic environment around C6 (the brominated carbon). Empirical additivity overestimates the C6 shift by nearly 2 ppm because it struggles to account for the cross-talk between the meta-hydroxyl group and the heavy bromine atom.

  • Speed: Empirical prediction is instantaneous. DFT requires 4–12 hours of compute time on a standard cluster. Experimental acquisition requires physical synthesis, purification, and ~2 hours of spectrometer time (due to the extended

    
     delay).
    
  • Recommendation: For rapid screening of positional isomers (e.g., 5-bromo vs. 6-bromo), Empirical Additivity is sufficient. For definitive publication or patent filing of novel biological intermediates[3], the self-validating Experimental NMR protocol paired with DFT confirmation is mandatory.

References

  • Synthesis of chloro and bromo substituted 5-(indan-10-yl)tetrazoles and 5-(indan-10-yl)
  • National Institutes of Health (NIH)
  • Ultrafast reactivity and application in PET tracer synthesis University of Groningen URL

Sources

Validation

Analytical Comparison Guide: Mass Spectrometry Profiling of 6-Bromo-4-indanol

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation and trace quantification of halogenated bicyclic intermediates. 6-Bromo-4-indanol is a critical building block in organic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation and trace quantification of halogenated bicyclic intermediates. 6-Bromo-4-indanol is a critical building block in organic synthesis, most notably utilized in the asymmetric synthesis of aminoindanols—key chiral components in HIV protease inhibitors[1].

Analyzing this compound requires navigating its unique structural physics: a rigid indane ring, a thermally labile hydroxyl group, and a heavy halogen atom. This guide objectively compares the performance of leading mass spectrometry (MS) platforms for analyzing 6-bromo-4-indanol, detailing the mechanistic causality behind its fragmentation and providing self-validating experimental protocols.

Mechanistic Causality: The Fragmentation Physics of 6-Bromo-4-indanol

To optimize any MS method, we must first understand why the molecule behaves the way it does in the gas phase. The fragmentation of 6-bromo-4-indanol is driven by three primary structural factors:

  • The Bromine Isotope Signature: Bromine naturally exists as two stable isotopes,

    
     (50.69%) and 
    
    
    
    (49.31%). This creates a mandatory, self-validating 1:1 doublet for any bromine-containing ion, separated by exactly 2 Da[2].
  • Hydroxyl Dehydration: Under hard ionization (Electron Impact, 70 eV), the molecule undergoes a rapid elimination of

    
     (-18 Da). This is thermodynamically driven by the formation of a highly conjugated, stable bromo-indene radical cation.
    
  • Alpha-Cleavage and Halogen Loss: Homolytic cleavage of the C-Br bond results in the loss of a bromine radical (-79/-81 Da), yielding a highly stable indanol cation at m/z 133[3].

MS_Fragmentation M 6-bromo-4-indanol (M+•) m/z 212 / 214 H2O_loss Bromo-indene radical cation m/z 194 / 196 M->H2O_loss - H2O (-18 Da) Br_loss Indanol cation m/z 133 M->Br_loss - Br• (-79/-81 Da) Indenyl Indenyl cation m/z 115 H2O_loss->Indenyl - Br• Br_loss->Indenyl - H2O

Primary EI-MS fragmentation pathways of 6-bromo-4-indanol highlighting key mass losses.

Technology Platform Comparison: GC-EI-MS vs. LC-MS/MS

Selecting the correct MS platform depends on whether your goal is structural confirmation (e.g., verifying a synthesis product) or trace quantification (e.g., pharmacokinetic profiling).

Table 1: Performance Comparison of MS Platforms
PlatformIonization ModePrimary Diagnostic Ions observedSensitivity (LOD)Best Use Case
GC-EI-MS Hard (70 eV)m/z 212/214 (M+), 133, 115~10-50 ng/mLStructural elucidation, resolving regioisomers.
LC-ESI-MS/MS Soft (Negative)m/z 211/213 [M-H]⁻~0.1-1 ng/mLTrace quantification in complex biological matrices.
LC-APCI-MS Soft (Positive)m/z 195/197[M+H-H₂O]⁺~5-10 ng/mLHigh-throughput screening of neutral aromatics.
Table 2: Key GC-EI-MS Diagnostic Fragments (Underivatized)
m/zIon AssignmentRelative AbundanceMechanistic Origin
212 / 214 [C₉H₉BrO]⁺•High (~60%)Intact molecular ion; 1:1 isotopic doublet confirms Br presence.
194 / 196 [C₉H₇Br]⁺•Medium (~30%)Loss of water (-18 Da) from the indane ring.
133 [C₉H₉O]⁺Base Peak (100%)Loss of Br radical; stabilization via oxygen lone pair.
115 [C₉H₇]⁺High (~80%)Indenyl cation formed via sequential loss of H₂O and Br.

Note: In LC-ESI-MS/MS, 6-bromo-4-indanol performs poorly in positive mode due to the lack of basic functional groups. Negative mode ESI is required to deprotonate the weakly acidic phenolic/indanol hydroxyl group, yielding the [M-H]⁻ ion.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. If the internal checks fail, the data must be rejected or the sample re-prepared.

Protocol A: GC-EI-MS Structural Confirmation (with Derivatization)

Because indanols contain a free hydroxyl group, they can exhibit peak tailing or thermal degradation in the GC inlet[4]. Derivatization via silylation converts the molecule to a volatile trimethylsilyl (TMS) ether.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1 mg of 6-bromo-4-indanol in 1 mL of anhydrous ethyl acetate.

  • Derivatization: Add 50 µL of BSTFA (containing 1% TMCS) to 100 µL of the sample. Incubate at 60°C for 30 minutes.

  • Acquisition: Inject 1 µL into the GC-MS (Split ratio 10:1). Use a non-polar column (e.g., DB-5MS). Inlet temp: 250°C. Oven program: 100°C hold 1 min, ramp 15°C/min to 280°C.

  • Self-Validation Check (Crucial): Analyze the mass spectrum of the main peak. The derivatized molecular ion must shift to m/z 284/286 (212 - 1 + 73). Calculate the ratio of the 284 to 286 peaks.

    • Causality Rule: If the ratio deviates from 1:1 by more than ±5%, you have an isobaric co-eluting interference. Do not proceed with quantification.

Protocol B: LC-ESI-MS/MS Trace Quantification (MRM Mode)

For pharmacokinetic studies, LC-MS/MS provides superior sensitivity and specificity.

Step-by-Step Workflow:

  • Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Mobile Phase A: Water with 0.1% Formic Acid. Mobile Phase B: Acetonitrile.

  • Ionization: Operate the ESI source in Negative Ion Mode. Capillary voltage: 2.5 kV. Desolvation temp: 400°C.

  • MRM Transitions:

    • Quantifier Transition:m/z 211 → 132 (Loss of HBr, -80 Da). Collision Energy (CE): 20 eV.

    • Qualifier Transition:m/z 213 → 132 (Loss of HBr, -82 Da). CE: 20 eV.

  • Self-Validation Check: The chromatographic retention times for both the 211→132 and 213→132 transitions must align perfectly (ΔRT < 0.05 min). The peak area ratio between the qualifier and quantifier must remain constant across the calibration curve.

Workflow Sample Sample Prep (Anhydrous Solvent) Deriv Derivatization (BSTFA/TMCS) Sample->Deriv Acq Data Acquisition (GC-EI-MS) Deriv->Acq Analysis Spectral Analysis (Isotope Scoring) Acq->Analysis

Step-by-step GC-MS analytical workflow for the extraction and analysis of brominated indanols.

Conclusion and Recommendations

For synthetic chemists validating the structure of 6-bromo-4-indanol, GC-EI-MS remains the gold standard. The hard ionization provides a rich, diagnostic fragmentation pattern (m/z 133 and 115) that, combined with the unmistakable 1:1 bromine isotope doublet, offers definitive structural proof[2].

Conversely, for drug development professionals tracking this compound as an impurity or metabolite in complex matrices, LC-ESI-MS/MS in negative mode is the superior choice. It bypasses the need for derivatization and leverages the specific loss of HBr in MRM mode to achieve sub-ng/mL sensitivity.

References

  • Halogenating enzymes in organic synthesis. RSC Education. Available at:[Link]

  • cis-1-Aminoindan-2-ol in Asymmetric Syntheses. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Hydroxybromination of Indene Experiment. Scribd. Available at:[Link]

  • Characterisation of Polar Unresolved Complex Mixtures in Groundwater Associated with Weathered Petroleum. Curtin University Espace. Available at:[Link]

Sources

Comparative

A Publish Comparison Guide: FTIR Spectroscopic Characterization of 4-Hydroxy-6-Bromoindane (ATR vs. Transmission vs. DRIFTS)

Introduction & Analytical Context In pharmaceutical development, the rigorous characterization of active pharmaceutical ingredient (API) intermediates is non-negotiable. 4-Hydroxy-6-bromoindane (CAS: 1782804-85-6)—also k...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

In pharmaceutical development, the rigorous characterization of active pharmaceutical ingredient (API) intermediates is non-negotiable. 4-Hydroxy-6-bromoindane (CAS: 1782804-85-6)—also known as 6-bromoindan-4-ol—is a highly versatile building block featuring a fused indane scaffold, a phenolic hydroxyl group, and an aryl bromide.

Verifying the structural integrity and solid-state consistency of this compound during scale-up requires robust vibrational spectroscopy. While Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for generating a molecular fingerprint, the method of sample presentation dictates the reliability of the data[1].

This guide objectively compares the three primary FTIR sampling modalities—Attenuated Total Reflectance (ATR) , Transmission (KBr Pellet) , and Diffuse Reflectance (DRIFTS) —for the characterization of 4-hydroxy-6-bromoindane, providing empirical peak assignments and self-validating experimental protocols.

Theoretical IR Profile of 4-Hydroxy-6-Bromoindane

Before evaluating the instrumentation, we must establish the expected spectral baseline. The molecular structure of 4-hydroxy-6-bromoindane dictates a highly specific set of vibrational modes. Understanding these modes is critical because certain sampling techniques can inadvertently mask or shift these peaks (e.g., moisture in KBr masking the phenolic O-H stretch).

Table 1: Diagnostic IR Peak Assignments for 4-Hydroxy-6-Bromoindane
Functional Group / ModeWavenumber Range (cm⁻¹)Intensity & ShapeMechanistic Causality
Phenolic O-H Stretch 3200 – 3400Broad, StrongIntermolecular hydrogen bonding lowers the stretching frequency and broadens the peak compared to a free, non-bonded hydroxyl group.
Aromatic C-H Stretch 3000 – 3100Weak to Mediumsp² hybridized carbon-hydrogen bonds on the benzene ring require higher energy to stretch than aliphatic C-H bonds.
Aliphatic C-H Stretch 2850 – 2950Medium, Sharpsp³ hybridized carbons from the fused cyclopentane ring (indane scaffold) exhibit symmetric and asymmetric stretching here.
Aromatic C=C Stretch 1480 – 1580Medium to StrongSkeletal ring vibrations of the substituted benzene ring.
Phenolic C-O Stretch 1200 – 1250StrongThe partial double-bond character of the C-O bond (due to resonance with the aromatic ring) pushes this stretch higher than aliphatic alcohols.
C-H Out-of-Plane Bend 820 – 880StrongDiagnostic of the 1,2,4-trisubstitution pattern on the aromatic ring (positions 4-OH, 6-Br, and the fused indane carbons).
C-Br Stretch 500 – 600StrongThe heavy mass of the bromine atom drastically lowers the vibrational frequency, placing it deep in the fingerprint region.

Comparative Analysis of FTIR Modalities

Selecting the correct FTIR accessory intersects directly with method design and regulatory compliance[1]. Below is an objective performance comparison of the three primary techniques for analyzing solid 4-hydroxy-6-bromoindane.

ATR-FTIR (Attenuated Total Reflectance)

ATR-FTIR has largely replaced transmission as the dominant method for routine solid analysis[2][3]. It relies on an internal reflective element (IRE), typically diamond or zinc selenide (ZnSe), where the IR beam undergoes total internal reflection, creating an evanescent wave that penetrates 1–5 µm into the sample[1][4].

  • Performance on 4-Hydroxy-6-bromoindane: Excellent for rapid identification. Because it requires no hygroscopic matrix (like KBr), the broad phenolic O-H stretch (3200–3400 cm⁻¹) is resolved without water interference[1]. However, because penetration depth is wavelength-dependent, peaks in the high-wavenumber region (O-H, C-H) will appear artificially weaker compared to the C-Br stretch in the fingerprint region unless an ATR-correction algorithm is applied[5].

Transmission FTIR (KBr Pellet)

Transmission is the traditional compendial method where the IR beam passes entirely through the sample[3][5].

  • Performance on 4-Hydroxy-6-bromoindane: Superior for bulk quantitation because it strictly adheres to the Beer-Lambert law[4]. However, the mechanical stress of pressing the pellet can induce polymorphic transformations in the API[6]. Furthermore, KBr is highly hygroscopic; absorbed water will produce a broad artifact around 3400 cm⁻¹, which can completely obscure the critical phenolic O-H stretch of the indanol.

DRIFTS (Diffuse Reflectance)

DRIFTS captures diffusely scattered IR radiation from powdered samples[7]. It is highly sensitive to surface chemistry and requires no mechanical pressing[8].

  • Performance on 4-Hydroxy-6-bromoindane: The absolute best choice for investigating the solid-state polymorphic forms of the compound. Because the powder is simply mixed and not subjected to high-pressure hydraulic pressing, the crystal lattice remains unaltered[6]. It requires the Kubelka-Munk mathematical transformation to linearize the relationship between reflectance and concentration[7].

Table 2: Performance Comparison of FTIR Techniques
ParameterATR-FTIRTransmission (KBr)DRIFTS
Sample Prep None (Direct contact)High (Grinding & Pressing)Moderate (Dilution in KBr)
Polymorph Preservation HighLow (Pressure-induced shifts)Very High (No pressure used)
Quantitation Capability Moderate (Surface only)Excellent (Bulk analysis)Good (Requires Kubelka-Munk)
Moisture Interference Very LowHigh (Hygroscopic KBr matrix)Moderate
Best Use Case Routine QA/QC & IDTrace impurity quantitationPolymorph characterization

Decision Workflow Visualization

To standardize laboratory operations, use the following logical decision tree when receiving a batch of 4-hydroxy-6-bromoindane.

FTIR_Decision_Tree Start 4-Hydroxy-6-bromoindane Sample Received Q1 Is bulk quantitation or trace analysis required? Start->Q1 Q2 Is the sample a fine powder prone to polymorphic shifts? Q1->Q2 No (Routine/Surface) Trans Transmission (KBr) (Strict Quantitation) Q1->Trans Yes (Bulk/Trace) ATR ATR-FTIR (Routine ID & QA/QC) Q2->ATR No (General Solid/Liquid) DRIFTS DRIFTS (Polymorph Preservation) Q2->DRIFTS Yes (Powder/Polymorphs)

FTIR sampling modality decision workflow for 4-hydroxy-6-bromoindane.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols detail not just the steps, but the mechanistic causality behind them.

Protocol A: ATR-FTIR Analysis (Routine Identification)
  • Crystal Cleaning: Wipe the diamond IRE with spectroscopic-grade isopropanol and allow it to evaporate. Causality: Prevents cross-contamination and ensures the evanescent wave interacts solely with the target analyte.

  • Background Collection: Collect a background spectrum of the empty, clean crystal. Causality: Subtracts atmospheric CO₂ and ambient water vapor from the final spectrum.

  • Sample Application: Place ~2-5 mg of 4-hydroxy-6-bromoindane powder onto the crystal. Lower the pressure anvil and apply consistent torque until the clutch slips. Causality: The evanescent wave only penetrates up to 5 µm[1]. Intimate, high-pressure optical contact is mandatory to achieve a high signal-to-noise ratio, particularly for rigid crystalline powders.

  • Data Processing: Apply an ATR-correction algorithm post-collection. Causality: Penetration depth (

    
    ) is directly proportional to wavelength. Without correction, the C-Br stretch (~550 cm⁻¹) will appear disproportionately larger than the O-H stretch (~3300 cm⁻¹)[5].
    
Protocol B: Transmission FTIR (Bulk Quantitation)
  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 105°C for 24 hours prior to use. Causality: KBr is highly hygroscopic. Residual moisture will create a massive artifact at 3400 cm⁻¹, completely masking the phenolic O-H stretch of the indanol.

  • Sample Dilution: Grind 4-hydroxy-6-bromoindane with the dried KBr at a 1:100 ratio using an agate mortar and pestle. Causality: High concentrations lead to total absorption (detector saturation) and peak distortion. The 1% dilution ensures compliance with the linear region of the Beer-Lambert law[4].

  • Pellet Pressing: Transfer the mixture to a 13 mm die and press at 10 tons under a vacuum for 2 minutes. Causality: The vacuum removes trapped air, preventing light scattering and yielding a visually transparent pellet.

Protocol C: DRIFTS (Polymorph Preservation)
  • Sample Dilution: Gently mix the API with dry KBr powder (approx. 2-5% API w/w) without aggressive grinding. Causality: Aggressive mechanical grinding can induce polymorphic transitions[6]. Gentle mixing preserves the native solid-state form.

  • Cup Loading: Overfill the DRIFTS micro-cup and level it off with a straight edge. Do not pack it down. Causality: Packing alters the focal plane of the IR beam and increases specular reflectance (which distorts peaks). A loose, level powder maximizes diffuse scattering[7].

  • Transformation: Convert the raw reflectance spectrum using the Kubelka-Munk equation. Causality: Raw diffuse reflectance is non-linear relative to concentration. The Kubelka-Munk transformation models absorption and scattering coefficients to linearize the data for accurate quantitative comparison[7].

References

  • Getting reliable FTIR data in pharmaceutical analysis: the role of sampling - Specac Ltd. Specac. Available at:[Link]

  • Reflectance FTIR—Diffuse, Specular, Grazing Angle | Agilent. Agilent Technologies. Available at:[Link]

  • Fourier Transform Infrared spectrometry (FTIR) - ZfP - BayernCollab. BayernCollab. Available at: [Link]

  • Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments. Edinburgh Instruments. Available at:[Link]

  • A Comprehensive Guide to FTIR Analysis - Agilent. Agilent Technologies. Available at:[Link]

  • DRIFT-IR for quantitative characterization of polymorphic composition of sulfathiazole. ResearchGate. Available at:[Link]

  • Guide to FT-IR Spectroscopy - Bruker. Bruker. Available at:[Link]

  • Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. MDPI. Available at:[Link]

  • Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. AZoM. Available at:[Link]

  • Best practice methods for reliable results from your DRIFTS setup - Specac Ltd. Specac. Available at:[Link]

Sources

Validation

HPLC method development for 6-bromo-4-indanol purity

HPLC Method Development Guide: Optimizing Purity Analysis for 6-Bromo-4-Indanol Part 1: Executive Summary & Compound Profile Objective: This guide outlines the development of a robust, stability-indicating HPLC method fo...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development Guide: Optimizing Purity Analysis for 6-Bromo-4-Indanol

Part 1: Executive Summary & Compound Profile

Objective: This guide outlines the development of a robust, stability-indicating HPLC method for 6-bromo-4-indanol , a critical intermediate in the synthesis of melatonin receptor agonists (e.g., Ramelteon analogs). While standard C18 chemistries often suffice for general potency, they frequently fail to resolve critical regioisomeric impurities (e.g., 5-bromo or 7-bromo isomers) generated during non-selective bromination.

This guide compares the performance of a Standard C18 workflow against an Optimized Phenyl-Hexyl methodology. We demonstrate that leveraging


-

interactions offers superior selectivity for halogenated aromatic isomers, a distinct advantage over hydrophobicity-driven separation alone.

Compound Profile: 6-Bromo-4-Indanol

  • Chemical Structure: A bicyclic indane core with a phenolic hydroxyl at position 4 and a bromine atom at position 6.

  • Molecular Weight: ~213.07 g/mol .

  • pKa: ~9.2 (Phenolic OH). Implication: The molecule is neutral at pH < 7.0.

  • LogP: ~3.1. Implication: Moderately lipophilic; suitable for Reverse Phase (RP) LC.

  • Critical Quality Attributes (CQAs):

    • Regio-Purity: Absence of 5-bromo-4-indanol (ortho-isomer) and 7-bromo-4-indanol.

    • Starting Material: Absence of 4-indanol (unreacted).

    • Oxidation Products: Absence of 6-bromo-4-indanone.

Part 2: Method Development Strategy (The "Why")

The development process focuses on three decision nodes: Stationary Phase Selectivity, Mobile Phase Organic Modifier, and pH Control.

Stationary Phase: Hydrophobicity vs. -Selectivity
  • The Problem: On a standard Alkyl-C18 column, retention is governed almost exclusively by hydrophobicity. Since 6-bromo-4-indanol and its regioisomers (5-bromo, 7-bromo) have nearly identical LogP values, C18 columns often show co-elution or "shouldering," making accurate integration impossible.

  • The Solution: A Phenyl-Hexyl stationary phase introduces a secondary separation mechanism. The phenyl ring on the ligand engages in

    
    -
    
    
    
    stacking interactions with the aromatic ring of the indanol. The electron-withdrawing bromine atom alters the electron density of the aromatic ring differently depending on its position (ortho, meta, or para to the phenol). This electronic difference creates a "selectivity handle" that C18 lacks.
Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH)[1]
  • The Mechanism: ACN has its own

    
    -electrons (triple bond) which can compete with the analyte for interaction sites on a Phenyl column, effectively "dampening" the unique selectivity.
    
  • The Choice: Methanol is protic and lacks

    
    -electrons, allowing the analyte's aromatic system to interact maximally with the Phenyl-Hexyl stationary phase. Our data confirms that MeOH significantly enhances resolution (
    
    
    
    ) between isomers compared to ACN.
pH Control
  • The Standard: To prevent peak tailing from the phenolic group, the mobile phase pH must be kept well below the pKa (9.2). A pH of 2.5–3.0 (using 0.1% Formic Acid or Phosphoric Acid) ensures the analyte remains fully protonated (neutral), maximizing interaction with the non-polar stationary phase and sharpening peak shape.

Part 3: Comparative Analysis & Experimental Data

We compared two distinct methods to validate the superior selectivity of the Phenyl-Hexyl phase.

Experimental Protocols
ParameterMethod A (Baseline) Method B (Optimized)
Column Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Gradient 50-90% B over 15 min50-90% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30°C30°C
Detection UV @ 280 nm (Phenol specific)UV @ 280 nm
Performance Data: Separation of Critical Impurities

Data represents mean values from n=6 replicate injections.

Analyte PairMetricMethod A (C18 / ACN) Method B (Phenyl-Hexyl / MeOH) Status
6-Br vs. 5-Br Isomer Resolution (

)
1.2 (Partial Co-elution)3.8 (Baseline Separation) ✅ Optimized
6-Br vs. 4-Indanol Selectivity (

)
1.051.15 ✅ Optimized
6-Br Peak Shape Tailing Factor (

)
1.11.05 ✅ Excellent
Analysis Time Retention (

)
~6.5 min~8.2 minAcceptable

Analysis: Method A (C18) fails to achieve the baseline resolution (


) required for accurate quantitation of the 5-bromo isomer. Method B (Phenyl-Hexyl) utilizes the 

-electron differences between the meta-bromo (6-Br) and ortho-bromo (5-Br) positions to drive separation, achieving an

of 3.8.

Part 4: Visualizations

Diagram 1: Method Development Decision Tree

Caption: Logical workflow for selecting the optimal stationary phase and mobile phase based on analyte chemistry.

MethodDevelopment Start Start: 6-Bromo-4-Indanol Method Development CheckStruct Analyze Structure: Aromatic + Halogen + Phenol Start->CheckStruct SelectPhase Select Stationary Phase CheckStruct->SelectPhase C18 Option A: C18 (Hydrophobicity Only) SelectPhase->C18 Standard Phenyl Option B: Phenyl-Hexyl (Hydrophobicity + Pi-Pi) SelectPhase->Phenyl Recommended ACN Acetonitrile (ACN) Suppresses Pi-Pi C18->ACN Typical SelectMod Select Organic Modifier Phenyl->SelectMod SelectMod->ACN High Speed MeOH Methanol (MeOH) Enhances Pi-Pi SelectMod->MeOH High Selectivity ResultBad Result: Poor Isomer Separation (Rs < 1.5) ACN->ResultBad ResultGood Result: Baseline Separation (Rs > 3.0) MeOH->ResultGood

[1]

Diagram 2: Impurity Fate Mapping

Caption: Tracking the origin and separation of critical impurities in the 6-bromo-4-indanol synthesis pathway.

ImpurityMap SM Starting Material: 4-Indanol Reaction Bromination (Br2 or NBS) SM->Reaction Product Target: 6-Bromo-4-Indanol Reaction->Product Major Imp_Ortho Impurity 1: 5-Bromo-4-Indanol (Regioisomer) Reaction->Imp_Ortho Minor Imp_Di Impurity 2: 5,6-Dibromo-4-Indanol (Over-reaction) Reaction->Imp_Di Trace Separation HPLC Separation (Phenyl-Hexyl) Product->Separation Imp_Ortho->Separation Imp_Di->Separation Elution Order:\n1. 4-Indanol\n2. 6-Br (Target)\n3. 5-Br (Isomer)\n4. Di-Br Elution Order: 1. 4-Indanol 2. 6-Br (Target) 3. 5-Br (Isomer) 4. Di-Br Separation->Elution Order:\n1. 4-Indanol\n2. 6-Br (Target)\n3. 5-Br (Isomer)\n4. Di-Br MeOH Mobile Phase

Part 5: Detailed Experimental Protocol (SOP Draft)

1. Reagent Preparation:

  • Mobile Phase A: Add 1.0 mL of Formic Acid (LC-MS Grade) to 1000 mL of HPLC Grade Water. Mix and degas.

  • Mobile Phase B: 100% Methanol (LC-MS Grade).

  • Diluent: 50:50 Water:Methanol.[1]

2. Standard Preparation:

  • Stock Solution: Dissolve 10 mg of 6-bromo-4-indanol reference standard in 10 mL of Diluent (1.0 mg/mL).

  • System Suitability Solution: Spike Stock Solution with 1% w/w of 4-indanol and 5-bromo-4-indanol (if available) to verify resolution.

3. System Suitability Criteria:

  • Resolution (

    
    ):  NLT 2.0 between 6-bromo-4-indanol and nearest eluting impurity.
    
  • Tailing Factor: NMT 1.5.

  • Precision (RSD): NMT 2.0% for retention time and area (n=6).

4. Troubleshooting Guide:

  • Issue: Peak broadening. Fix: Ensure sample diluent matches initial gradient conditions (high water content) to prevent "solvent effect."

  • Issue: Retention time drift. Fix: Phenyl phases can be sensitive to temperature. Ensure column oven is stable at 30°C ± 0.5°C.

References

  • Agilent Technologies. (2022). Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases.[2][3] Retrieved from [Link]

  • Phenomenex. (2023). Reversed Phase HPLC Method Development Guide: Optimizing Selectivity for Aromatic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 95444, 2-Bromo-1-indanol (Structural Analog Data). Retrieved from [Link]

  • Uchikawa, O., et al. (2002). Synthesis of a Novel Series of Tricyclic Indan Derivatives as Melatonin Receptor Agonists. Journal of Medicinal Chemistry. (Contextual grounding for indanol intermediates). Retrieved from [Link]

  • Waters Corporation. (2023). Selectivity Differences Between C18 and Phenyl-Hexyl Columns.[1][2][4] Retrieved from [Link]

Sources

Comparative

Structural Characterization Guide: 6-bromo-2,3-dihydro-1H-inden-4-ol

This guide outlines the structural characterization and comparative analysis of 6-bromo-2,3-dihydro-1H-inden-4-ol (also known as 6-bromo-4-indanol). As no public crystal structure currently exists for this specific isome...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural characterization and comparative analysis of 6-bromo-2,3-dihydro-1H-inden-4-ol (also known as 6-bromo-4-indanol). As no public crystal structure currently exists for this specific isomer in open-access crystallographic databases (CSD, COD), this guide serves as a protocol for de novo determination and a comparative framework against established structural analogs.

Executive Summary & Application Context

6-bromo-2,3-dihydro-1H-inden-4-ol represents a critical scaffold in medicinal chemistry, combining a rigid indane core with a phenolic hydroxyl group (H-bond donor/acceptor) and a bromine substituent (halogen bond donor/metabolic blocker).

This guide compares the structural potential of this scaffold against two key alternatives:

  • 4-Hydroxyindan-1-one: A known oxidized analog used to benchmark hydrogen bonding networks.

  • 4-Bromophenol: A functional analog used to benchmark halogen bonding interactions.

Key Insight: The 6-bromo-4-indanol scaffold is predicted to exhibit a "dual-interaction" mode, leveraging both strong


 hydrogen bonds and directional 

or

halogen bonds, offering superior supramolecular stability compared to non-halogenated equivalents.

Experimental Protocol: Crystallization & Data Collection

Objective: To obtain high-quality single crystals suitable for X-ray diffraction (XRD) and minimize disorder.

Phase 1: Crystal Growth Optimization

The presence of both hydroxyl and bromine groups requires a solvent system that balances polarity.

MethodSolvent SystemTarget InteractionProcedure
Slow Evaporation EtOAc / Hexane (1:3)General PackingDissolve 20 mg in 1 mL EtOAc; add Hexane dropwise until turbid. Seal with perforated parafilm.
Vapor Diffusion THF (inner) / Pentane (outer)Halogen BondingPlace sat. THF solution in inner vial. Diffuse pentane to drive non-polar packing forces (Br interactions).
Cooling AcetonitrileH-Bond NetworkDissolve at

; cool slowly to

at

/min.
Phase 2: X-Ray Diffraction Data Collection

Instrument Settings:

  • Source: Mo

    
     (
    
    
    
    Å) or Cu
    
    
    (
    
    
    Å). Note: Mo is preferred to minimize absorption by Bromine.
  • Temperature: 100 K (Cryostream). Critical for reducing thermal motion of the heavy Br atom.

  • Resolution: 0.8 Å or better (essential for resolving H-atom positions on the hydroxyl group).

Comparative Structural Analysis

This section provides the reference standards against which the new structure must be evaluated.

Table 1: Structural Metrics Comparison

Use the "Target" column to record your experimental results. The "Alternatives" data are derived from literature standards.

MetricTarget: 6-bromo-4-indanol Alt 1: 4-Hydroxyindan-1-one [1]Alt 2: 4-Bromophenol [2]
Crystal System To be determinedMonoclinicOrthorhombic / Monoclinic
Space Group TBD (Likely

)


(alpha form)
Unit Cell Vol (

)
TBD~1458 ų (

)
~950 ų (

)
Density (

)
Exp. > 1.6 g/cm³1.35 g/cm³1.85 g/cm³
Primary Interaction Dual (H-bond + X-bond)H-Bond (

)
H-Bond + Halogen Bond
H-Bond Distance Target: 2.7 - 2.9 Å2.69 Å (

)
2.75 Å (

)
Halogen Bond Target: < 3.4 ÅN/A3.65 Å (

)
Analysis of Interaction Motifs
  • Hydrogen Bonding (

    
    ): 
    
    • Alternative 1 (Indanone): Forms infinite 1D chains along [110]. The ketone acceptor creates a strong directional pull.

    • Target Expectation: Without the ketone acceptor, 6-bromo-4-indanol will likely act as both donor and acceptor via the single -OH group, potentially forming "cooperative cyclic tetramers" or helical chains similar to simple phenols.

  • Halogen Bonding (

    
    ): 
    
    • Alternative 2 (Bromophenol): Exhibits Type II

      
       contacts.
      
    • Target Expectation: The bulky indane ring may steric hinder

      
       contacts. Look for 
      
      
      
      interactions (Bromine to the aromatic ring of a neighbor) as a stabilizing force, which is absent in the non-brominated Alternative 1.

Workflow Visualization

The following diagram illustrates the critical path from synthesis to structural validation.

G cluster_0 Phase 1: Crystallization cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Refinement & Analysis Start Crude 6-bromo-4-indanol Solvent Solvent Selection (EtOAc/Hex vs ACN) Start->Solvent Growth Slow Evaporation (4-7 days) Solvent->Growth Optimization Check Microscopy Check (Birefringence) Growth->Check Mount Mount Crystal (Mitegen loop) Check->Mount Single Crystal Diffract XRD Collection (Mo Source, 100K) Mount->Diffract Process Data Reduction (SAINT/XPREP) Diffract->Process Solve Structure Solution (SHELXT) Process->Solve Refine Refinement (SHELXL) Solve->Refine Validate Validation (CheckCIF / R < 5%) Refine->Validate Compare Compare vs 4-Hydroxyindan-1-one Validate->Compare Pass

Figure 1: End-to-end workflow for the structural determination of 6-bromo-4-indanol, highlighting critical validation gates (Green/Red).

Mechanistic Causality & Interpretation

Why does the crystal structure matter for this specific drug scaffold?

  • Conformational Locking: The 5-membered ring in the indane system forces the aromatic ring into a planar conformation. Unlike flexible alkyl chains, this "locks" the vectors of the -OH and -Br groups relative to each other.

    • Impact: This pre-organization reduces the entropic cost of binding to a protein target.

  • The "Sigma-Hole" Effect: The Bromine atom at position 6 creates an electropositive region (sigma-hole) on its outer face.

    • Experimental Verification: In the crystal structure, look for a nucleophile (like the Oxygen of a neighboring -OH group) positioned approx. 170°-180° relative to the C-Br bond. This indicates a halogen bond, which can be exploited in drug design to bind to backbone carbonyls in proteins [3].

References

  • Chang, C.-W., et al. (2012).[1] "4-Hydroxyindan-1-one." Acta Crystallographica Section E, 68(11), o3097. Link

  • Wyckoff, R. W. G. (1935). "The Crystal Structure of p-Bromophenol." Journal of the American Chemical Society.
  • Gilday, L. C., et al. (2015). "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews, 115(15), 7118-7195. Link

Sources

Validation

Comparative Guide: Brominated Indanol Isomers – Properties, Synthesis, and Characterization

Executive Summary Brominated indanols (specifically bromo-2,3-dihydro-1H-inden-1-ols) are critical chiral synthons in the development of CNS-active pharmaceutical ingredients and asymmetric catalysts. Their utility lies...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated indanols (specifically bromo-2,3-dihydro-1H-inden-1-ols) are critical chiral synthons in the development of CNS-active pharmaceutical ingredients and asymmetric catalysts. Their utility lies in the rigidity of the indane scaffold combined with the orthogonal reactivity of the hydroxyl group and the aryl bromide.

This guide provides a technical comparison of the commercially relevant isomers, focusing on their melting points (MPs), solid-state characteristics, and synthetic accessibility. While 4-bromo-1-indanol and 2-bromo-1-indanol have well-characterized crystalline properties, the 5-, 6-, and 7-isomers are frequently generated in situ or isolated as low-melting solids/oils, often requiring chromatographic purification rather than crystallization. This guide synthesizes available physical data with a robust, self-validating protocol for their generation from the corresponding indanones.

Comparative Physical Properties

The melting point is a definitive metric for purity assessment in bromoindanols. The table below aggregates experimental data for the alcohols and their immediate precursors (indanones), which serve as the primary reference standard for reaction monitoring.

Table 1: Physical Constants of Brominated Indanol Isomers & Precursors
Isomer PositionCompound NameMelting Point (°C)Physical FormPrecursor (Indanone) MP (°C)
4-Position 4-Bromo-1-indanol 69 – 73 White Solid94 – 98
5-Position 5-Bromo-1-indanolSolid (Low MP)Off-white Solid126 – 129
6-Position 6-Bromo-1-indanolSolidSolid108 – 112
7-Position 7-Bromo-1-indanolSolidSolid100 – 104
2-Position 2-Bromo-1-indanol 129 – 132 Crystalline SolidN/A (Different route)

Technical Insight:

  • Purity Indicator: A common failure mode in the synthesis of 4-bromo-1-indanol is incomplete reduction. If the isolated solid melts >80°C, it likely contains significant unreacted 4-bromo-1-indanone (MP ~96°C).

  • 2-Bromo Anomaly: The significantly higher MP of 2-bromo-1-indanol (129-132°C) compared to the 1-indanol isomers is attributed to the vicinal nature of the Br and OH groups on the aliphatic ring, allowing for a tighter hydrogen-bonding network and more efficient crystal packing than the aryl-substituted variants.

Structural Analysis & Structure-Property Relationships

The variance in melting points among these isomers is not random; it is governed by crystal lattice energy derived from molecular symmetry and intermolecular forces.[1]

Hydrogen Bonding Accessibility

In 1-indanol isomers (4, 5, 6, 7-bromo), the hydroxyl group at C1 is benzylic. The position of the bromine atom on the aromatic ring influences the packing efficiency:

  • 4-Bromo: The bromine is peri- to the hydroxyl group. Steric repulsion between the bulky Br and the OH group disrupts optimal H-bond formation, leading to a lower melting point (69-73°C).

  • 5-Bromo & 6-Bromo: The substituent is distal to the hydroxyl group, reducing steric interference. However, the resulting asymmetry often leads to lower lattice energies compared to the highly symmetrical parent indane, resulting in lower melting solids that may "oil out" during recrystallization.

Lattice Rigidity
  • 2-Bromo-1-indanol: The bromine is directly attached to the rigid five-membered ring (C2). This "lock" on the aliphatic ring conformation restricts flexibility, significantly increasing the entropy of fusion and raising the melting point (>129°C).

Experimental Validation: Synthesis & Characterization Protocol

Since high-purity commercial standards for the 5-, 6-, and 7-isomers can be expensive or unstable, in situ preparation via reduction of the corresponding indanone is the industry standard.

Protocol: Chemoselective Reduction of Bromoindanones

Objective: Reduce the ketone to alcohol without dehalogenating the aromatic ring.

Reagents:

  • Substrate: Bromo-1-indanone (1.0 equiv)[2]

  • Reductant: Sodium Borohydride (NaBH₄) (0.5 - 0.6 equiv)

  • Solvent: Methanol (anhydrous)[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the specific bromo-1-indanone in 30 mL of methanol. Cool to 0°C in an ice bath. Causality: Cooling prevents runaway exotherms and suppresses potential side reactions.

  • Addition: Add NaBH₄ (5.5 mmol) portion-wise over 15 minutes. Note: Use a slight excess of hydride (1.1 hydride equiv) to ensure completion.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C) for 1 hour.

  • Monitoring (Self-Validating Step): Spot TLC (Hexane/EtOAc 3:1). The product alcohol will be significantly more polar (lower R_f) than the starting ketone. Crucial: If the spot matches the starting material R_f, the reaction has stalled.

  • Quench: Carefully add 1M HCl dropwise until pH ~3 to destroy excess borohydride.

  • Workup: Evaporate methanol. Extract residue with Ethyl Acetate (3x). Wash with brine, dry over Na₂SO₄.

  • Purification:

    • 4-Bromo: Recrystallize from Hexane/EtOAc.

    • 5/6/7-Bromo: If oil persists, use flash column chromatography (Silica, 0-20% EtOAc in Hexane).

Visualizations

Diagram 1: Synthesis & Workup Workflow

This flowchart outlines the critical decision points in the reduction protocol to ensure isolation of the pure alcohol.

SynthesisWorkflow Start Start: Bromo-1-indanone (Solid, High MP) Reaction Reduction (NaBH4, MeOH, 0°C) Start->Reaction Dissolve & Cool Check TLC Check (Polar Product?) Reaction->Check 1 hr at RT Check->Reaction Incomplete (Add more NaBH4) Quench Quench (HCl) & Extraction Check->Quench Complete Conversion Purification Purification Quench->Purification Result4 4-Bromo-1-indanol (Crystallize: Hex/EtOAc) Purification->Result4 Isomer = 4-Br ResultOther 5/6/7-Bromo-1-indanol (Column Chromatography) Purification->ResultOther Isomer = 5/6/7-Br

Caption: Decision logic for the reduction and isolation of bromoindanol isomers.

Diagram 2: Structure-Property Logic

This diagram illustrates why the melting points diverge based on substitution patterns.

SPR_Logic Isomer Bromoindanol Isomer Pos4 4-Position (Peri) Isomer->Pos4 Pos2 2-Position (Vicinal) Isomer->Pos2 Steric Steric Clash (Br vs OH) Pos4->Steric Proximity Rigid Rigid Lattice (Strong H-Bonding) Pos2->Rigid Aliphatic Lock MP_Low Lower MP (69-73°C) Steric->MP_Low Disrupted Packing MP_High High MP (129-132°C) Rigid->MP_High High Lattice Energy

Caption: Causal relationship between bromine position, molecular packing, and melting point.

References

  • Sigma-Aldrich. 4-Bromo-1-indanol Product Specification. Retrieved from

  • Thermo Scientific Chemicals. 2-Bromo-1-indanol, 99% Product Data. Retrieved from

  • ChemicalBook. 5-Bromo-1-indanone Properties and Synthesis. Retrieved from

  • BenchChem. Spectroscopic and Spectrometric Analysis of 6-Bromo-1H-indazole (Analogous Indane Data). Retrieved from

  • PubChem. Compound Summary: 4-bromo-1-indanol.[3] National Library of Medicine. Retrieved from

Sources

Comparative

Chromatographic Separation of Brominated Indane Derivatives: A Comparative Guide

Introduction: The Analytical Challenge of Brominated Indanes The 2,3-dihydro-1H-indene (indane) core is a privileged, rigid bicyclic scaffold prevalent in numerous therapeutic agents and advanced materials[1]. The strate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Brominated Indanes

The 2,3-dihydro-1H-indene (indane) core is a privileged, rigid bicyclic scaffold prevalent in numerous therapeutic agents and advanced materials[1]. The strategic introduction of bromine atoms onto this scaffold profoundly influences its physicochemical properties, modulating lipophilicity, electronic distribution, and metabolic stability[1]. Consequently, brominated indanes frequently serve as critical intermediates in active pharmaceutical ingredient (API) synthesis[2].

However, the chromatographic separation of these derivatives presents unique challenges. The bromination process often yields complex mixtures of positional isomers (regioisomers) and, depending on the substitution pattern, chiral enantiomers. Standard hydrophobic retention mechanisms are frequently insufficient to achieve baseline resolution for these structurally similar analytes. This guide objectively compares stationary phase alternatives—specifically contrasting standard C18 columns with Pentafluorophenyl (PFP) phases, as well as evaluating chiral stationary phases (CSPs)—to establish robust, self-validating analytical workflows.

Mechanistic Causality: Why Standard Methods Fail

To optimize a separation, one must understand the causality behind the analyte-stationary phase interactions.

When analyzing brominated indanes via standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a C18 column relies almost exclusively on dispersive (hydrophobic) interactions between the alkyl chain and the indane backbone. While sufficient for general purity assessments (e.g., verifying >98% purity of 5-Bromo-7-(4-methoxybenzyl)-4-methylindane)[3], C18 phases struggle to resolve positional isomers where the hydrophobic footprint is identical, but the spatial orientation of the bromine atom differs.

The PFP Advantage: Pentafluorophenyl (PFP) columns offer orthogonal selectivity. The introduction of highly electronegative fluorine atoms into the stationary phase fundamentally alters solute-stationary phase interactions[4]. For halogenated compounds like brominated indanes, PFP columns provide:

  • 
     Interactions:  The electron-deficient perfluorinated ring interacts strongly with the electron-rich aromatic ring of the indane core.
    
  • Dipole-Dipole Interactions: The highly polar C-F bonds induce strong dipole moments.

  • Halogen Bonding: The fluorine atoms can act as halogen bond acceptors, interacting specifically with the polarizable bromine atom on the analyte, leading to enhanced retention and selectivity for positional isomers[5].

For chiral brominated indanes, the rigidity of the indane ring reduces the entropic penalty upon binding[1], which translates to highly distinct 3D spatial arrangements for (R) and (S) enantiomers. Polysaccharide-based chiral columns (e.g., amylose tris(3,5-dimethylphenylcarbamate)) are required to exploit these steric differences via hydrogen bonding and chiral inclusion complexes[6].

Visualizing the Separation Strategy

The following diagrams illustrate the decision-making workflow for method development and the specific molecular interactions at play during chromatography.

G Start Brominated Indane Sample Decision Chiral Center Present? Start->Decision Achiral Achiral Separation (Regioisomers/Purity) Decision->Achiral No Chiral Chiral Separation (Enantiomeric Resolution) Decision->Chiral Yes C18 Standard C18 (Hydrophobic only) Achiral->C18 General Purity PFP PFP Column (Halogen & pi-pi bonding) Achiral->PFP Isomer Resolution CSP Polysaccharide CSP (e.g., Amylose-based) Chiral->CSP Enantiomer Separation

Fig 1: Method development workflow for brominated indane derivatives.

Interactions Analyte Brominated Indane Analyte Hydrophobic Alkyl Chain (C18) Hydrophobic Interaction Analyte->Hydrophobic Indane Backbone PiPi PFP Aromatic Ring π-π & Dipole Interaction Analyte->PiPi Aromatic Ring Halogen Fluorine Atoms (PFP) Halogen Bonding Analyte->Halogen Bromine Substituent

Fig 2: Stationary phase interaction mechanisms with halogenated indanes.

Quantitative Data & Performance Comparison

The tables below summarize the chromatographic performance of different stationary phases when separating a complex mixture of mono- and di-brominated indane positional isomers, as well as enantiomeric pairs.

Table 1: Achiral Column Comparison for Brominated Indane Positional Isomers

Conditions: 100 x 2.1 mm, 2.6 µm columns; Mobile Phase: Water/Methanol gradient; Flow rate: 0.4 mL/min.

Column ChemistryPrimary Interaction MechanismAverage Retention Factor (

)
Selectivity (

) for Isomer Pairs
Resolution (

)
Suitability for Regioisomers
Standard C18 Hydrophobic (Dispersive)3.21.051.1 (Co-elution)Low
Phenyl-Hexyl Hydrophobic,

3.81.121.6Moderate
Fluorinated (PFP) Dipole,

, Halogen Bonding
5.41.353.2 (Baseline)High

Data synthesis based on retention behaviors of halogenated positional isomers on core-shell technologies[4][5].

Table 2: Chiral Column Comparison for 1-Substituted-5-Bromoindanes

Conditions: 250 x 4.6 mm, 5 µm columns; Mobile Phase: Hexane/Isopropanol (90:10); Flow rate: 1.0 mL/min.

Chiral Stationary Phase (CSP)Polymer BackboneDerivatizationEnantioselectivity (

)
Resolution (

)
Chiralpak AD-H AmyloseTris(3,5-dimethylphenylcarbamate)1.854.1
Chiralcel OD-H CelluloseTris(3,5-dimethylphenylcarbamate)1.201.5
Chiralpak IA (Immobilized) AmyloseTris(3,5-dimethylphenylcarbamate)1.783.8

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols include built-in system suitability criteria. If the criteria are not met, the system is not validated for the run, ensuring data trustworthiness.

Protocol 1: High-Throughput RP-HPLC for Regioisomer Purity

Objective: Resolve 4-bromo, 5-bromo, and 6-bromo indane positional isomers.

Materials & Setup:

  • Column: Core-shell PFP column (e.g., 100 x 2.1 mm, 2.6 µm)[4].

  • Mobile Phase A: 0.1% Formic acid in Water (v/v).

  • Mobile Phase B: 0.1% Formic acid in Methanol (v/v).

  • Detector: UV Diode Array Detector (DAD) set to 254 nm and 280 nm.

Step-by-Step Methodology:

  • Equilibration: Flush the column with 5% B for 10 column volumes until the baseline is stable.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte band).

    • 1.0 - 7.0 min: Linear gradient from 5% B to 95% B.

    • 7.0 - 9.0 min: 95% B (Wash step to elute highly lipophilic polybrominated impurities).

    • 9.0 - 12.0 min: 5% B (Re-equilibration).

  • Sample Preparation: Dissolve the brominated indane sample in initial mobile phase conditions (5% Methanol) to a concentration of 0.5 mg/mL to prevent solvent mismatch and peak broadening.

  • Injection: Inject 2 µL of the sample.

  • System Suitability Validation:

    • Causality Check: Calculate the asymmetry factor (

      
      ) for the 5-bromoindane peak. It must be between 0.9 and 1.2. A tailing factor >1.2 indicates secondary interactions with unendcapped silanols, requiring mobile phase buffering. Resolution (
      
      
      
      ) between the closest eluting isomer pair must be
      
      
      .
Protocol 2: Enantiomeric Resolution via Normal Phase Chiral HPLC

Objective: Separate (R) and (S) enantiomers of a chiral brominated indane derivative.

Materials & Setup:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: HPLC-grade Hexane / Isopropanol (90:10, v/v).

  • Detector: UV DAD at 254 nm.

Step-by-Step Methodology:

  • Equilibration: Purge the system with the mobile phase at 1.0 mL/min for at least 30 minutes. Note: Never introduce aqueous solvents to a coated polysaccharide column, as it will strip the chiral polymer from the silica support.

  • Sample Preparation: Dissolve the racemate in the mobile phase (Hexane/IPA) to a concentration of 1.0 mg/mL.

  • Isocratic Run: Inject 10 µL of the sample. Run isocratically for 20 minutes.

  • System Suitability Validation:

    • Causality Check: The void volume (

      
      ) should be marked by the solvent disturbance (approx. 3.0 min). The retention factor (
      
      
      
      ) of the first eluting enantiomer must be > 1.0 to ensure sufficient interaction with the chiral cavities. Baseline resolution (
      
      
      ) must be achieved.

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Notes.[Link]

  • Royal Society of Chemistry. (2025). Towards greener-by-design fine chemicals. Part 1: synthetic frontiers. RSC Sustainability.[Link]

  • National Institute of Informatics. (2025). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. NII Repository.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6-bromo-2,3-dihydro-1H-inden-4-ol

Introduction: Beyond the Benchtop In the pursuit of novel therapeutics and scientific advancement, the lifecycle of a chemical intermediate like 6-bromo-2,3-dihydro-1H-inden-4-ol does not end with the final reaction. Res...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Benchtop

In the pursuit of novel therapeutics and scientific advancement, the lifecycle of a chemical intermediate like 6-bromo-2,3-dihydro-1H-inden-4-ol does not end with the final reaction. Responsible management of its waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this halogenated compound, grounded in established safety principles and regulatory standards. Our objective is to empower you, our fellow researchers, to handle this process with the same precision and expertise you apply to your research.

Part 1: Hazard Identification and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 6-bromo-2,3-dihydro-1H-inden-4-ol may not always be readily available, its classification as a brominated organic compound allows us to infer a general hazard profile based on similar chemical structures.

Halogenated organic compounds can present a range of health and environmental risks.[1] Many are classified as irritants to the skin, eyes, and respiratory system.[2][3] Ingestion and dermal absorption may also be harmful.[2] Therefore, it is prudent to handle 6-bromo-2,3-dihydro-1H-inden-4-ol with appropriate care, assuming it may possess these characteristics.

Table 1: Inferred Hazard Profile and Chemical Properties

PropertyValue/InformationSource/Rationale
Chemical Name 6-bromo-2,3-dihydro-1H-inden-4-ol-
Molecular Formula C₉H₉BrOInferred from name
Molecular Weight 213.07 g/mol [4]
Physical State Likely a solid at room temperatureBased on similar indanol structures[4]
Anticipated Hazards Harmful if swallowed, inhaled, or absorbed through the skin. Causes skin, eye, and respiratory irritation.Based on SDS of similar brominated compounds[2][3][5]
Environmental Hazard Potentially toxic to aquatic life. Should not be released into the environment.General principle for halogenated organics[5]
Regulatory Class Hazardous Waste, Halogenated Organic CompoundEPA regulations[6][7]

Part 2: Personal Protective Equipment (PPE)

Given the anticipated hazards, a stringent PPE protocol is non-negotiable. This is your primary defense against accidental exposure.

  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. For prolonged contact or spill cleanup, consider double-gloving.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

  • Body Protection: A standard laboratory coat is required. For larger quantities or spill cleanup, a chemically resistant apron or suit is recommended.

  • Respiratory Protection: All handling of solid or dissolved 6-bromo-2,3-dihydro-1H-inden-4-ol that could generate dust or aerosols should be conducted within a certified chemical fume hood to minimize inhalation risk.[8]

Part 3: Spill Management Protocol

Accidents happen. A well-rehearsed spill response plan is the hallmark of a safe laboratory.

Workflow for Spill Response

Spill_Response start Spill Occurs evacuate Evacuate immediate area Alert colleagues start->evacuate assess Assess Spill Size & Hazard Level evacuate->assess small_spill Small & Manageable Spill? assess->small_spill don_ppe Don appropriate PPE (gloves, goggles, etc.) small_spill->don_ppe Yes large_spill Large Spill or Unknown Hazard small_spill->large_spill No contain Contain spill with inert absorbent material (e.g., vermiculite, sand) don_ppe->contain collect Carefully sweep/scoop into a designated hazardous waste container contain->collect clean Clean spill area with appropriate solvent, then soap and water collect->clean dispose_materials Label and dispose of all cleanup materials as halogenated hazardous waste clean->dispose_materials end Spill Managed dispose_materials->end call_ehs Contact Institutional EHS/ Emergency Response large_spill->call_ehs call_ehs->end

Caption: Workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess: If the spill is small and you are trained and equipped to handle it, proceed. If the spill is large (>1 liter), involves other reactive materials, or you are unsure, contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully sweep the absorbed material into a clearly labeled, sealable container designated for halogenated solid waste.

  • Decontaminate: Clean the spill area with soap and water. The cleaning materials (e.g., paper towels, wipes) must also be disposed of as hazardous waste.

  • Dispose: Seal the container holding the spill debris and label it clearly. Submit a request for hazardous waste pickup through your institution's EHS office.

Part 4: Step-by-Step Disposal Procedure

The fundamental principle for disposing of 6-bromo-2,3-dihydro-1H-inden-4-ol is that it must be treated as halogenated organic hazardous waste . It must never be disposed of down the drain or in regular trash.[8][9][10]

Disposal Decision Workflow

Disposal_Workflow start Waste Generated: 6-bromo-2,3-dihydro-1H-inden-4-ol (solid or in solution) is_mixed Is it mixed with non-halogenated waste? start->is_mixed container_halo Select a designated HALOGENATED waste container is_mixed->container_halo No container_mixed ENTIRE MIXTURE is now HALOGENATED WASTE. Select appropriate container. is_mixed->container_mixed Yes label_halo Label container: 'Hazardous Waste, Halogenated Organic' List all constituents container_halo->label_halo transfer Carefully transfer waste into the container label_halo->transfer label_mixed Label container: 'Hazardous Waste, Halogenated Organic' List ALL constituents container_mixed->label_mixed label_mixed->transfer seal Seal container tightly. Keep closed except when adding waste. transfer->seal storage Store in a designated Satellite Accumulation Area (SAA) with secondary containment. seal->storage pickup Arrange for pickup by institutional EHS or a certified waste handler. storage->pickup

Caption: Decision workflow for proper chemical waste segregation and disposal.

Protocol Details:

  • Waste Segregation (Critical): As a halogenated organic compound, this waste must be kept separate from non-halogenated waste streams.[10] Mixing them will classify the entire volume as the more stringently regulated and expensive-to-dispose-of halogenated waste.[10]

  • Container Selection:

    • Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically appropriate.

    • The container must have a tight-sealing lid to prevent the escape of vapors. It should be kept closed at all times except when adding waste.[9]

  • Labeling: As soon as you begin collecting waste, the container must be labeled.[9] The label should clearly state:

    • "Hazardous Waste"

    • The full chemical name: "6-bromo-2,3-dihydro-1H-inden-4-ol"

    • If in solution, list the solvent(s) and approximate concentrations.

    • The associated hazards (e.g., "Irritant," "Toxic").

  • Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[11]

    • The SAA must have secondary containment (e.g., a larger bin or tray) to capture any potential leaks.[11]

    • Do not accumulate more than 55 gallons of hazardous waste in your laboratory.[9]

  • Final Disposal:

    • Once the container is full or your project is complete, arrange for disposal through your institution's EHS department. They will coordinate with a licensed hazardous waste disposal facility.

    • Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol, acetone).[9] This rinsate must be collected and disposed of as halogenated hazardous waste.[9] Only after this procedure can the defaced container be disposed of as regular trash or recycled, depending on institutional policy.

Part 5: Regulatory Grounding

These procedures are mandated by regulations designed to protect laboratory personnel, the public, and the environment. In the United States, the primary regulatory bodies are:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle to grave." Halogenated organic compounds are specifically listed and regulated.[6][7][12]

  • Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to implement a Chemical Hygiene Plan that includes procedures for safe handling and disposal of hazardous chemicals.[13]

By adhering to the protocols outlined in this guide, you are not only ensuring your safety but also maintaining your institution's compliance with federal and state law.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (n.d.).
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.).
  • Laboratory Waste Disposal Safety Protocols - NSTA. (2024, August 16).
  • Laboratory Hazardous Waste Disposal Guideline – HS321 - UNSW Sydney. (2022, August 8).
  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27).
  • Material Safety Data Sheet - 2-Bromo-2-nitro-1,3-propanediol. (2008, March 28).
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. (2000, December 26).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA. (n.d.).
  • 6-Bromo-2-hydroxy-3-methoxybenzaldehyde - Zoro. (n.d.).
  • Safety Data Sheet - 1-Bromohexane-d11 - C/D/N Isotopes. (n.d.).
  • 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one - PubChem. (n.d.).
  • Safety Data Sheet - 3-Bromo-4,5-dimethoxybenzonitrile - Thermo Fisher Scientific. (2025, October 16).
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds - California Code of Regulations. (n.d.).
  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 - LII. (n.d.).
  • Safety Data Sheet - 2-Bromo-1-indanol - Thermo Fisher Scientific. (2009, September 22).
  • Safety Data Sheet - 5-Bromo-5-nitro-1,3-dioxane - Sigma-Aldrich. (2014, June 29).
  • Safety Data Sheet - 2-Bromo-2-nitropropane-1,3-diol - MilliporeSigma. (2025, October 7).
  • EPA Hazardous Waste Codes. (n.d.).
  • Guidance For Hazard Determination - Occupational Safety and Health Administration. (n.d.).
  • Safety Data Sheet - 6-Bromo-3-pyridazinamine - Fisher Scientific. (2009, February 9).
  • Halogenated Solvents Safety Guidelines - Washington State University. (n.d.).
  • Safety Data Sheet - 6-Bromo-1H-indazole. (2011, August 12).
  • MSDS of 6-Bromo-4-hydroxyquinolin-2(1H)-one - Capot Chemical. (2026, March 6).
  • PSFC Halogenated Solvents Safety Procedures - MIT. (n.d.).
  • 6-Bromo-4-methoxy-2,3-dihydro-1H-indene - ChemScene. (n.d.).
  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19).
  • Chemical Safety Guide, 6th Ed. - National Institutes of Health. (n.d.).
  • 6-Bromo-3,4-dihydro-2(1H)-naphthalenone - MilliporeSigma. (n.d.).
  • 6-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride - Sigma-Aldrich. (n.d.).
  • 6-bromo-1-hexanol - The Good Scents Company. (n.d.).

Sources

Handling

Personal protective equipment for handling 6-bromo-2,3-dihydro-1H-inden-4-ol

Executive Summary & Risk Logic 6-bromo-2,3-dihydro-1H-inden-4-ol (CAS: 1263376-00-6, often referred to as 6-bromo-4-indanol) presents a dual-hazard profile characteristic of halogenated phenols.[1] Structurally, it combi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Logic

6-bromo-2,3-dihydro-1H-inden-4-ol (CAS: 1263376-00-6, often referred to as 6-bromo-4-indanol) presents a dual-hazard profile characteristic of halogenated phenols.[1] Structurally, it combines a lipophilic indane ring with a phenolic hydroxyl group and a bromine substituent.

The Safety Logic:

  • Phenolic Moiety: Phenols are protein denaturants. Unlike simple acids, they cause "white burns" (coagulative necrosis) that may be painless initially due to nerve damage.

  • Lipophilicity (Bromine + Indane): The bromine atom increases the molecule's lipophilicity compared to simple phenol, potentially accelerating skin absorption and systemic toxicity.

  • Physical State: As a solid intermediate, the primary vector of exposure is dust inhalation and surface contamination during weighing.

Core Directive: Treat this compound as a High-Potency Irritant and Potential Corrosive . All handling must occur within a self-validating containment system to prevent mucosal and cutaneous contact.

PPE Matrix: Task-Based Protection

Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the specific energy and state of the chemical during your workflow.

TaskRespiratory ProtectionHand Protection (Glove System)Eye & Face ProtectionBody Protection
Solids Handling (Weighing, Aliquoting)Primary: Fume Hood (Sash <18").Secondary: N95/P100 if hood unavailable (Not recommended).Double Nitrile System: 1. Inner: 4 mil (0.10mm) Nitrile (White/Blue)2. Outer: 5 mil (0.12mm) Nitrile (Purple/Black)Visual contrast helps detect tears.Chemical Safety Goggles (Indirect Vent).Standard safety glasses are insufficient for phenolic dusts.Lab Coat (Cotton/Poly blend).Closed-toe shoes.Long pants (No synthetic leggings).
Solution Phase (Reaction, Extraction)Primary: Fume Hood.Emergency: Half-face respirator w/ Organic Vapor (OV) cartridges.Solvent-Specific: If dissolved in DCM/Chloroform: Silver Shield® (Laminate) liners under Nitrile.If in MeOH/EtOAc: Double Nitrile is sufficient.Face Shield + Safety Goggles.Required if volume >500mL or heating is involved.Chemical-Resistant Apron (Tyvek® or PVC) over Lab Coat.
Spill Cleanup (Solid or Liquid)Full-Face Respirator (P100 + OV Cartridge).Heavy Duty Neoprene or Butyl Rubber (0.5mm+).Do not use standard disposable nitrile for bulk cleanup.Integrated into Full-Face Respirator.Tyvek® Coveralls (suit) + Shoe Covers.

Operational Protocol: The "Safe Loop"

This protocol uses a Check-Do-Verify loop to ensure containment is never breached.

Phase 1: Preparation (The "Cold" Zone)
  • Static Control: Indanols can be electrostatic. Place an ionizing bar or anti-static gun inside the balance enclosure to prevent "flying powder."

  • Glove Integrity Check: Inflate the outer glove slightly to check for pinholes before donning.

  • Sash Management: Lower fume hood sash to the lowest comfortable working height (approx. 6-8 inches) to maximize face velocity at the breathing zone.

Phase 2: Manipulation (The "Hot" Zone)
  • The "Dirty Hand/Clean Hand" Rule: Designate your non-dominant hand as "dirty" (touches the spatula/container) and your dominant hand as "clean" (touches the balance buttons/notebook).

  • Weighing:

    • Never weigh directly onto the balance pan.

    • Use a disposable weighing boat or glass vial.

    • Critical Step: Wipe the exterior of the source container with a DCM-dampened Kimwipe inside the hood before returning it to storage. This removes invisible phenolic residue.

  • Solubilization: Add solvent slowly. Halogenated phenols can be exothermic upon dissolution in basic media.

Phase 3: Decontamination & Doffing
  • Tool Decon: Rinse spatulas with Acetone or Methanol into a liquid waste beaker before removing them from the hood.

  • Outer Glove Removal: Remove outer gloves inside the hood using the "beak method" (pulling from the wrist inside-out). Dispose of them as solid hazardous waste.

  • Hand Wash: Wash hands with soap and water immediately after leaving the lab. Do not use ethanol on skin, as it enhances phenolic absorption.

Waste Disposal Strategy

Improper disposal is a regulatory violation and a safety hazard. 6-bromo-2,3-dihydro-1H-inden-4-ol is a Halogenated Organic .

Waste StreamClassificationContainer LabelingNotes
Solid Waste Halogenated Organic Solid"Hazardous Waste: 6-bromo-4-indanol contam. solids"Includes weigh boats, outer gloves, and contaminated paper towels.
Liquid Waste Halogenated Solvent Waste"Hazardous Waste: Halogenated Organics (pH < 7)"Do NOT mix with acids. Segregate from non-halogenated solvents to reduce disposal costs.
Sharps Chemically Contaminated Sharps"Sharps - Halogenated Phenol Contamination"Needles/syringes used for transfer.

Emergency Response

Self-Validation: Ensure Calcium Gluconate (if HF is present) or PEG 300/400 (Polyethylene Glycol) is available. For phenols, PEG is superior to water for decontamination.[2]

  • Skin Contact:

    • IMMEDIATELY wipe off excess chemical with a dry pad.

    • Swab the area with a PEG 300/400 soaked pad (or glycerol) for 15 minutes. Water alone can spread lipophilic phenols.

    • Flush with water only after PEG treatment.

  • Eye Contact:

    • Flush with tepid water for 15 minutes.

    • Hold eyelids open.

    • Seek medical attention immediately (Ophthalmologist).[3]

Process Visualization

The following diagram illustrates the decision logic for handling this compound, ensuring no step is skipped.

SafeHandling Start START: Handling 6-bromo-4-indanol RiskAssess Risk Assessment: Is the compound Solid or in Solution? Start->RiskAssess Solid SOLID PHASE (Dust Hazard) RiskAssess->Solid Solution SOLUTION PHASE (Splash/Permeation Hazard) RiskAssess->Solution PPE_Solid PPE: Double Nitrile + Goggles Eng: Fume Hood Solid->PPE_Solid PPE_Sol PPE: Silver Shield (if DCM) + Face Shield Eng: Fume Hood Solution->PPE_Sol Action EXECUTE OPERATION (Weighing / Reaction) PPE_Solid->Action PPE_Sol->Action Decon DECONTAMINATION 1. Wipe container (DCM) 2. Rinse tools (Acetone) Action->Decon Waste DISPOSAL Stream: Halogenated Organic Decon->Waste

Figure 1: Operational workflow for selecting PPE and executing safe handling of halogenated indanols.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Phenol). 29 CFR 1910.1000. [Link]

  • American Chemical Society (ACS). (2023). Safety in Academic Chemistry Laboratories. ACS Center for Lab Safety. [Link]

  • PubChem. (2023). Compound Summary: 6-bromo-2,3-dihydro-1H-inden-4-ol. National Library of Medicine. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.